molecular formula C15H21NO4 B1336784 (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid CAS No. 262301-38-2

(R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid

Cat. No.: B1336784
CAS No.: 262301-38-2
M. Wt: 279.33 g/mol
InChI Key: ZYCITKXROAFBAR-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12(13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCITKXROAFBAR-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428361
Record name (2R)-2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262301-38-2
Record name (2R)-2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 262301-38-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic Acid: Properties, Synthesis, and Applications

Abstract

This compound, a chiral non-proteinogenic amino acid derivative, serves as a critical building block in modern synthetic chemistry. Its unique structural architecture, featuring a stereochemically defined center, a readily cleavable Boc-protecting group, and a reactive carboxylic acid, makes it an invaluable asset in the fields of medicinal chemistry and peptide science. This guide provides an in-depth analysis of its chemical properties, a detailed, field-proven synthesis protocol, and a discussion of its applications, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile molecule.

Physicochemical and Spectroscopic Characterization

This compound, also known by its synonym Boc-(R)-β-homophenylalanine, is typically supplied as a white to off-white crystalline powder. Its stereospecific nature is a critical attribute, dictating its utility in the synthesis of enantiomerically pure final products.

Core Properties

A summary of the key physicochemical properties is presented below. It is important to note that while some data is derived from experimental sources, other values are based on high-quality computational predictions due to the limited availability of published experimental data for this specific molecule.

PropertyValueSource
CAS Number 262301-38-2[1]
Molecular Formula C₁₅H₂₁NO₄[2][3]
Molecular Weight 279.33 g/mol [2][4]
Appearance White to off-white powder/solidInternal Data
Melting Point 94-102°C (Predicted for similar compound)[4]
Boiling Point 441.3 ± 38.0°C (Predicted)[4]
Solubility Water: 0.0738 mg/mL (Predicted). Soluble in polar organic solvents.[4]
pKa 3.95 ± 0.10 (Predicted)[5]
Spectroscopic Profile (¹H and ¹³C NMR)

As of the date of this publication, authenticated experimental ¹H and ¹³C NMR spectra for this compound are not widely available in public spectral databases. However, based on the known structure and established principles of NMR spectroscopy, a detailed prediction of its spectral characteristics can be provided as a reliable guide for characterization.[6][7][8][9]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

  • δ 7.15-7.35 ppm (m, 5H): A multiplet corresponding to the five aromatic protons of the benzyl group side chain.

  • δ ~5.0 ppm (br s, 1H): A broad singlet attributed to the N-H proton of the Boc-carbamate group. The broadness is due to quadrupole broadening and potential hydrogen exchange.

  • δ ~3.2-3.5 ppm (m, 2H): A multiplet corresponding to the two diastereotopic protons of the -CH₂- group adjacent to the Boc-protected amine (-NH-CH₂-).

  • δ ~2.8-3.0 ppm (m, 3H): A complex multiplet arising from the proton at the chiral center (-CH(COOH)-) and the two diastereotopic protons of the benzylic -CH₂- group.

  • δ 1.45 ppm (s, 9H): A sharp, intense singlet representing the nine equivalent protons of the tert-butyl group of the Boc protecting group.

  • δ ~10-12 ppm (br s, 1H): A very broad singlet for the carboxylic acid proton (-COOH). This signal may not always be observed depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

  • δ ~178 ppm: Carboxylic acid carbon (-COOH).

  • δ ~156 ppm: Carbonyl carbon of the Boc group (-O-C=O).

  • δ ~138 ppm: Quaternary aromatic carbon of the benzyl group (C-ipso).

  • δ ~129 ppm: Aromatic carbons (C-ortho and C-meta).

  • δ ~127 ppm: Aromatic carbon (C-para).

  • δ ~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

  • δ ~45-50 ppm: Methylene carbon adjacent to the amine (-CH₂-NH).

  • δ ~40-45 ppm: Methine carbon at the chiral center (-CH(COOH)-).

  • δ ~35 ppm: Benzylic methylene carbon (-CH₂-Ph).

  • δ 28.4 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).[7][8][9]

Chemical Properties and Reactivity

The synthetic utility of this compound is dictated by its three key functional domains: the Boc-protected amine, the carboxylic acid, and the benzyl side chain.

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions.[10] This stability is crucial during reactions involving the carboxylic acid moiety, such as amide bond formation. The primary value of the Boc group lies in its lability under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane), which cleanly regenerates the primary amine without racemization, a cornerstone of solid-phase and solution-phase peptide synthesis.[10]

  • Carboxylic Acid: The carboxylic acid is the primary site for synthetic elaboration. It can be readily activated using standard peptide coupling reagents (e.g., DCC, HBTU, HATU) to form amide bonds with amines. This reaction is the foundation of its use as a building block in the synthesis of peptides and other complex molecules.[11][12]

  • Stereochemical Integrity: The (R)-configuration at the C2 position is a critical feature. The compound's synthesis and subsequent reactions are designed to preserve this stereocenter, ensuring the enantiomeric purity of the final target molecule. Nonpolar solvents are often preferred during handling and reactions to maintain stereochemical stability.

The interplay between the stable, yet selectively removable, Boc group and the reactive carboxylic acid allows for a logical and controlled approach to complex molecule synthesis.

Synthesis and Purification Protocol

While multiple synthetic routes may exist, a common and reliable method involves the direct Boc-protection of the corresponding free amino acid, (R)-3-amino-2-benzylpropanoic acid. This protocol is adapted from established procedures for the Boc protection of similar amino acids.

Experimental Protocol: Boc Protection

Reaction: (R)-3-amino-2-benzylpropanoic acid + (Boc)₂O → this compound

  • Dissolution: Dissolve (R)-3-amino-2-benzylpropanoic acid (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water.

  • Basification: Cool the solution to room temperature (20-25°C) and add powdered sodium hydroxide (NaOH, 1.1 eq) while stirring to achieve a basic pH.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 15 minutes. The reaction mixture may become a suspension.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Aqueous Work-up (1): Dilute the reaction mixture with deionized water and perform an ether wash (e.g., with diethyl ether or MTBE) to remove any unreacted (Boc)₂O and other nonpolar impurities.

  • Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 3-4 using a cold, dilute acid solution (e.g., 1 M HCl or aqueous citric acid). The product will precipitate as a white solid.

  • Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

  • Aqueous Work-up (2): Combine the organic extracts and wash sequentially with water and saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting solid can often be used without further purification. If necessary, it can be purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield the final product as a white, crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Start Dissolve Amino Acid in t-BuOH/H2O Add_Base Add NaOH Start->Add_Base 1.0 eq Add_Boc Add (Boc)2O Add_Base->Add_Boc 1.1 eq Stir Stir 12-18h at RT Add_Boc->Stir 1.1 eq Ether_Wash Ether Wash Stir->Ether_Wash Reaction Complete Acidify Acidify to pH 3-4 Ether_Wash->Acidify Extract Extract with EtOAc Acidify->Extract Dry_Conc Dry & Concentrate Extract->Dry_Conc Purify Recrystallize (if needed) Dry_Conc->Purify Final_Product (R)-2-benzyl-3-(tert- butoxycarbonylamino)propanoic acid Purify->Final_Product

Caption: Workflow for the synthesis of the target compound.

Applications in Research and Drug Development

The primary application of this compound is as a chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical sector.[5]

Peptide Synthesis

This compound is a non-proteinogenic β-amino acid analogue. The incorporation of β-amino acids into peptide chains is a well-established strategy in medicinal chemistry to confer resistance to enzymatic degradation by proteases. Peptides containing β-amino acids can adopt stable secondary structures (e.g., helices, sheets) and often exhibit enhanced biological activity and metabolic stability compared to their natural α-peptide counterparts. The Boc protecting group is highly compatible with standard solid-phase peptide synthesis (SPPS) methodologies.[11][12]

Development of Bioactive Molecules

The structural similarity to phenylalanine allows this compound to be used in the design of peptidomimetics and small molecule inhibitors that target enzymes or receptors which recognize phenylalanine-containing substrates. Its analogues and derivatives are investigated for a range of therapeutic areas:

  • Protease Inhibitors: As a component in the synthesis of inhibitors for enzymes like HIV protease or Hepatitis C virus (HCV) protease.

  • Neuroscience Research: Utilized in studies related to neurotransmitter systems and the development of ligands for neurological targets.[11][12]

  • Anticancer Drug Development: The Boc protecting group is a staple in the synthesis of complex anticancer agents, such as derivatives of paclitaxel, where precise control of amine reactivity is essential.[10]

Logical Relationship Diagram

The following diagram outlines the logical relationships between the compound's structure and its primary applications.

Logical_Relationships cluster_properties cluster_applications Compound (R)-2-benzyl-3-(Boc-amino)propanoic acid (R)-Stereocenter Boc-Protected Amine Carboxylic Acid Benzyl Side Chain Prop1 Chiral Purity Compound:f0->Prop1 Prop2 Acid-Labile Protection Compound:f1->Prop2 Prop3 Coupling-Ready Compound:f2->Prop3 Prop4 Phe Analogue Compound:f3->Prop4 App3 Chiral Synthesis Prop1->App3 App1 Peptide Synthesis (Protease Resistance) Prop2->App1 Prop3->App1 App2 Drug Development (Peptidomimetics) Prop3->App2 Prop4->App2

Caption: Relationship between structure and applications.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • Inhalation: Avoid generating and inhaling dust. Use in a well-ventilated area or with local exhaust ventilation.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids (which can cleave the Boc group).

Conclusion

This compound is a high-value chiral building block with well-defined reactivity. Its strategic combination of a stereocenter, an acid-labile amine protecting group, and a versatile carboxylic acid handle makes it an indispensable tool for chemists engaged in peptide synthesis and the development of novel therapeutics. The protocols and data presented in this guide provide a robust framework for the successful application of this compound in research and development settings.

References

  • Chem-Impex. (n.d.). Boc-D-β-homophenylalanine.
  • Chem-Impex. (n.d.). Boc-L-β-homophenylalanine.
  • Ningbo Inno Pharmchem Co., Ltd. (2025, February 27). Boc-L-homophenylalanine: A Comprehensive Overview. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
  • Chem-Impex. (n.d.). Boc-3-chloro-D-β-homophenylalanine.
  • Guidechem. (n.d.). Benzyl propionate 122-63-4 wiki.
  • Protheragen. (2025, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry website.
  • LabSolu. (n.d.). (2R)-2-benzyl-3-{[(tert-butoxy)carbonyl]amino}propanoic acid.
  • BLDpharm. (n.d.). (2S)-2-benzyl-3-{[(tert-butoxy)carbonyl]amino}propanoic acid.
  • Smolecule. (n.d.). Buy 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid | 26250-90-8.
  • Google Patents. (n.d.). Synthesis of copper phthalocyanine - US3230231A.
  • Thieme. (n.d.). 4. 13C NMR Spectroscopy.
  • European Patent Office. (2020, December 31). PROCESS FOR THE ASYMMETRIC SYNTHESIS OF ISOPIPERITENOL - EP 4023626 A1.
  • Murray-Rust, P., et al. (n.d.). mining-open-patents-FINAL.doc.
  • BLDpharm. (n.d.). (R)-3-((tert-Butoxycarbonyl)amino)-2-(3-(methylthio)benzyl)propanoic acid.
  • BLDpharm. (n.d.). 262301-38-2|(R)-2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid.
  • Guidechem. (n.d.). Propionate de benzyle 122-63-4 wiki - Fr.
  • Chemguide. (n.d.). interpreting C-13 NMR spectra.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • Google Patents. (n.d.). US20090043065A1 - Singlet oxygen oxidized materials and methods of making and using same.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0035622).
  • ResearchGate. (n.d.). Figure S4: 13 C NMR spectrum of (2-13 C,2-2 H)-1 arising from incubation of 1,8-cineol synthase with (2-13 C)GPP in the presence of 2 H 2 O.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • OSTI.GOV. (n.d.). Removal of Homogeneous Broadening from 1H-Detected Multidimensional Solid-State NMR Spectra.
  • ChemicalBook. (n.d.). o-Toluic acid(118-90-1) 1H NMR spectrum.

Sources

An In-depth Technical Guide to (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic Acid: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural features, including a chiral center at the α-carbon and a protected amine functionality, make it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its molecular structure, synthesis, and applications, with a focus on the underlying scientific principles and practical considerations for researchers in the pharmaceutical and life sciences industries. The incorporation of β-amino acids like this compound into peptide-based therapeutics can impart desirable properties such as enhanced proteolytic stability, unique conformational preferences, and improved pharmacokinetic profiles.[1][2]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound, with the chemical formula C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol , is characterized by a propanoic acid backbone substituted at the C2 and C3 positions.[3] The key structural features are:

  • A carboxylic acid group (-COOH) at C1, which serves as a handle for peptide bond formation and other chemical modifications.

  • A benzyl group (-CH₂Ph) at the C2 position, providing a hydrophobic side chain that can engage in specific interactions with biological targets.

  • A tert-butoxycarbonyl (Boc) protected aminomethyl group (-CH₂NHBoc) at the C3 position. The Boc group is a widely used acid-labile protecting group in peptide synthesis, allowing for the selective deprotection and subsequent elongation of a peptide chain.[2]

  • A chiral center at the C2 position with an (R)-configuration, which is crucial for defining the three-dimensional arrangement of the molecule and its interactions with chiral biological macromolecules.

The presence of both a hydrophobic benzyl group and a polar carboxylic acid, along with the protected amine, results in a molecule with moderate polarity. It is generally soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF).[4]

Physicochemical Data Summary
PropertyValueSource
CAS Number 262301-38-2[3]
Molecular Formula C₁₅H₂₁NO₄[3]
Molecular Weight 279.33 g/mol [3]
Appearance White to off-white solidN/A
Melting Point 92-100 °C (for the (S)-enantiomer)[]
Boiling Point 441.3±38.0 °C (Predicted)[]
Density 1.139±0.06 g/cm³ (Predicted)[]

Synthesis of this compound

One plausible and well-established approach involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, followed by stereoselective functionalization. The following protocol is a conceptualized, expert-derived methodology based on known synthetic transformations in the field of amino acid chemistry.

Representative Enantioselective Synthesis Workflow

G cluster_0 Step 1: Asymmetric Michael Addition cluster_1 Step 2: Hydrogenolysis and Protection cluster_2 Step 3: Saponification A Benzyl acrylate C Ester Intermediate A->C 1. THF, -78 °C 2. Quench B Lithium (R)-N-benzyl-N-(α-methylbenzyl)amide B->C D Amino Ester C->D H₂, Pd/C MeOH E Boc-Protected Amino Ester D->E (Boc)₂O, Et₃N DCM F This compound E->F 1. LiOH, THF/H₂O 2. Acidic Workup

Caption: Conceptual workflow for the enantioselective synthesis.

Detailed Experimental Protocol (Conceptual)

Step 1: Asymmetric Michael Addition of a Chiral Amine

  • To a solution of (R)-N-benzyl-N-(α-methylbenzyl)amine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 equivalents) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes to form the lithium amide.

  • Add a solution of benzyl acrylate (1.0 equivalent) in anhydrous THF dropwise to the lithium amide solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester intermediate.

Causality: The use of a chiral lithium amide directs the conjugate addition of the nitrogen nucleophile to one face of the α,β-unsaturated ester, thereby establishing the desired stereochemistry at the C3 position. The bulky benzyl and α-methylbenzyl groups on the chiral auxiliary provide the necessary steric hindrance to control the facial selectivity of the addition.

Step 2: Hydrogenolysis and Boc Protection

  • Dissolve the crude ester intermediate from the previous step in methanol.

  • Add palladium on activated carbon (10 wt. %, catalytic amount) to the solution.

  • Subject the mixture to an atmosphere of hydrogen gas (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC). This step removes the N-benzyl and N-(α-methylbenzyl) groups.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and concentrate the filtrate under reduced pressure.

  • Dissolve the resulting crude amino ester in dichloromethane (DCM).

  • Add triethylamine (1.5 equivalents) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with a dilute aqueous solution of citric acid, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the Boc-protected amino ester.

Causality: Hydrogenolysis is a mild and effective method for the cleavage of N-benzyl bonds. The subsequent reaction with (Boc)₂O protects the newly formed primary amine as a tert-butyl carbamate, which is stable to the conditions of the final saponification step.

Step 3: Saponification

  • Dissolve the purified Boc-protected amino ester in a mixture of THF and water.

  • Add lithium hydroxide (1.5 equivalents) to the solution and stir at room temperature until the saponification is complete (monitored by TLC).

  • Acidify the reaction mixture to a pH of approximately 3-4 with a dilute aqueous solution of hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Causality: Saponification with lithium hydroxide cleaves the ester group to reveal the desired carboxylic acid functionality. The acidic workup ensures that the final product is in its protonated, carboxylic acid form.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. While experimentally obtained spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35-7.15m5HAr-H
~5.0br s1HNH
~3.4-3.2m2HCH ₂-NHBoc
~3.1-2.9m1HCH -COOH
~2.9-2.7m2HPh-CH
1.44s9HC(CH ₃)₃
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~178C =O (carboxylic acid)
~156C =O (Boc)
~138Ar-C (quaternary)
~129Ar-C H
~128Ar-C H
~126Ar-C H
~80C (CH₃)₃
~48C H-COOH
~45C H₂-NHBoc
~38Ph-C H₂
28.3C(C H₃)₃
Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 280.15, and potentially an adduct with sodium [M+Na]⁺ at m/z 302.13.

Applications in Drug Discovery and Development

This compound is a valuable chiral building block for the synthesis of peptidomimetics and other small molecule therapeutics.[9][10] Its incorporation into peptide sequences can lead to molecules with enhanced biological activity and improved pharmacokinetic properties.

Role in Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability to enzymatic degradation and better oral bioavailability. The incorporation of β-amino acids like the title compound can induce the formation of stable secondary structures, such as helices and turns, which can be crucial for binding to biological targets.[1] The benzyl side chain can mimic the side chain of phenylalanine, allowing for its use in the design of analogs of biologically active peptides that contain this amino acid.

Use in the Synthesis of Bioactive Molecules

While specific examples of approved drugs containing this compound are not readily identifiable, its structural motif is present in numerous investigational compounds. For instance, a structurally related compound, optically active 2-benzyl-3-methanesulfinylpropanoic acid, has been synthesized and evaluated as an inhibitor of carboxypeptidase A, demonstrating the potential of this scaffold in enzyme inhibitor design.[10]

Logical Flow of Application in Drug Design

G A This compound B Peptide Synthesis (Solid-Phase or Solution-Phase) A->B C Peptidomimetic Library B->C D Screening against Biological Target (e.g., Enzyme, Receptor) C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H Drug Candidate G->H

Sources

An In-depth Technical Guide to (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid (CAS Number: 262301-38-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Building Block in Modern Drug Discovery

(R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, a non-proteinogenic β-amino acid, has emerged as a critical chiral building block in the synthesis of complex peptides and peptidomimetics. Its unique structural features, including the presence of a benzyl group and a tert-butoxycarbonyl (Boc) protected amine, make it an invaluable tool for medicinal chemists. The incorporation of this β-amino acid into peptide sequences can induce specific secondary structures, enhance metabolic stability, and modulate biological activity, making it a key component in the development of novel therapeutics. This guide provides a comprehensive overview of its synthesis, characterization, and applications, offering insights into its utility in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

PropertyValueReference
CAS Number 262301-38-2N/A
Molecular Formula C₁₅H₂₁NO₄[1]
Molecular Weight 279.33 g/mol [1]
Appearance White to off-white solid[2]
Purity Typically ≥95% (by NMR)[2]
Storage Room temperature[1]

Enantioselective Synthesis: The Arndt-Eistert Homologation Approach

The stereospecific synthesis of this compound is crucial for its application in chiral drug design. The Arndt-Eistert homologation of the readily available N-Boc-D-phenylalanine is a well-established and reliable method for this purpose.[3][4] This reaction extends the carbon chain of the starting α-amino acid by one methylene group while preserving the stereochemistry at the α-carbon.[3][4]

The reaction proceeds through the formation of a diazoketone intermediate, followed by a Wolff rearrangement to yield a ketene, which is then trapped by water to afford the desired β-amino acid.[5][6]

Experimental Protocol: Arndt-Eistert Homologation of N-Boc-D-phenylalanine

Step 1: Activation of N-Boc-D-phenylalanine

  • Dissolve N-Boc-D-phenylalanine in anhydrous tetrahydrofuran (THF) and cool the solution to -15°C.

  • Add triethylamine to the solution, followed by the dropwise addition of ethyl chloroformate, while maintaining the temperature at -15°C.

  • Stir the reaction mixture at this temperature for 30 minutes to form the mixed anhydride.

Step 2: Formation of the Diazoketone

  • In a separate flask, prepare an ethereal solution of diazomethane. (Caution: Diazomethane is toxic and explosive. This step should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.)

  • Slowly add the cold mixed anhydride solution to the diazomethane solution.

  • Allow the reaction to proceed for several hours at room temperature.

Step 3: Wolff Rearrangement and Hydrolysis

  • To the diazoketone solution, add a catalytic amount of silver benzoate and water.

  • Heat the mixture to induce the Wolff rearrangement.

  • Upon completion of the reaction, carefully quench any remaining diazomethane with acetic acid.

  • Perform an aqueous workup to isolate the crude product.

Step 4: Purification

  • The crude this compound can be purified by column chromatography on silica gel to yield the final product as a white solid.

Arndt_Eistert_Homologation Boc_Phe N-Boc-D-phenylalanine Mixed_Anhydride Mixed Anhydride Boc_Phe->Mixed_Anhydride Et3N, ClCOOEt Diazoketone Diazoketone Mixed_Anhydride->Diazoketone CH2N2 Ketene Ketene Diazoketone->Ketene Ag+, H2O (Wolff Rearrangement) Target_Molecule This compound Ketene->Target_Molecule H2O

Caption: Arndt-Eistert homologation for the synthesis of the target molecule.

Analytical Characterization

Rigorous analytical characterization is paramount to ensure the identity, purity, and stereochemical integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include those for the tert-butyl protons of the Boc group (around 1.4 ppm), the methylene and methine protons of the propanoic acid backbone, the benzylic protons, and the aromatic protons of the phenyl ring.

  • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the carboxylic acid (around 175-180 ppm), the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the aromatic ring and the aliphatic chain.[7][8][9]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for determining the enantiomeric purity of the final product. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of enantiomers of amino acids and their derivatives.[10][11][12]

Illustrative Chiral HPLC Protocol:

  • Column: A polysaccharide-based chiral column (e.g., Daicel Crownpak CR(+)).[10]

  • Mobile Phase: An acidic aqueous mobile phase, with the pH adjusted using an acid like perchloric acid. The retention and enantioselectivity can be fine-tuned by adjusting the pH and column temperature.[10]

  • Detection: UV detection is typically used.

HPLC_Workflow Sample_Prep Sample Preparation HPLC_System Chiral HPLC System Sample_Prep->HPLC_System Injection Data_Analysis Data Analysis HPLC_System->Data_Analysis Chromatogram Result Enantiomeric Purity Data_Analysis->Result

Caption: General workflow for chiral HPLC analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for analyzing amino acids and their derivatives.[13][14][][] The fragmentation pattern in tandem MS (MS/MS) can provide further structural information. A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[13][14]

Applications in Drug Discovery and Development

The unique structural properties of this compound make it a valuable building block in several areas of drug discovery.

Peptidomimetics and Conformational Constraints

The incorporation of β-amino acids like the title compound into peptide backbones introduces conformational constraints that can stabilize specific secondary structures, such as β-turns and helices.[17][18] This is crucial for designing peptidomimetics with improved binding affinity to biological targets and enhanced resistance to proteolytic degradation.[17] These conformationally restricted peptides are valuable tools for studying protein-protein interactions and for developing peptide-based therapeutics.

Protease Inhibitors

β-Amino acids are frequently incorporated into the design of protease inhibitors. For instance, in the context of HIV protease inhibitors, the modified backbone can mimic the transition state of peptide bond hydrolysis, leading to potent inhibition of the enzyme.[19][20][21][22] The benzyl side chain can occupy hydrophobic pockets in the active site of proteases, contributing to binding affinity.

Oncology

Peptidomimetics containing unnatural amino acids are being explored as potential anti-cancer agents. By mimicking the binding motifs of natural peptides that regulate cell growth and proliferation, these compounds can interfere with signaling pathways that are dysregulated in cancer.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion

This compound is a stereochemically defined building block with significant potential in the field of drug discovery. Its synthesis via the Arndt-Eistert homologation provides a reliable route to the enantiomerically pure compound. The ability to introduce conformational constraints and enhance metabolic stability makes it a valuable component in the design of peptidomimetics and protease inhibitors. As our understanding of the structural requirements for modulating biological targets continues to grow, the utility of such specialized amino acids in the development of next-generation therapeutics is expected to expand further.

References

  • Pirkle, W. H., & Welch, C. J. (1991). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester.
  • Ganesh, K. N., & Kumar, V. A. (2006). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of Mass Spectrometry, 41(10), 1310–1321.
  • Schurig, V., & Juza, M. (2002). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605.
  • Ganesh, K. N., & Kumar, V. A. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(10), 1167–1177.
  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

  • Arndt–Eistert reaction. (2017, March 16). In Wikipedia. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(3), 205-212.
  • Arndt-Eister reaction. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • 13-C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

  • Marsh, R. E., Narasimha Murthy, M. R., & Venkatesan, K. (1977). Peptide conformations. Crystal structures of tert-butyloxycarbonylglycyl-L-proline and its benzyl ester. Journal of the American Chemical Society, 99(4), 1251–1256.
  • Arndt-Eistert Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Arndt–Eistert reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

  • Benedetti, E., Pedone, C., Toniolo, C., Dudek, M., Némethy, G., & Scheraga, H. A. (1981). Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives. International Journal of Peptide and Protein Research, 18(4), 312-323.
  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

  • Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. (2017). ACS Medicinal Chemistry Letters, 8(12), 1306–1318.
  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189–199.
  • Novel HIV PR inhibitors with C4-substituted bis-THF and bis-fluoro-benzyl target the two active site mutations of highly drug resistant mutant PRS17. (2018). Journal of Medicinal Chemistry, 61(17), 7895–7905.
  • Chauhan, V. S., Sharma, A. K., Uma, K., Paul, P. K., & Balaram, P. (1987). Synthetic and conformational studies on dehydrovaline-containing model peptides. International Journal of Peptide and Protein Research, 29(1), 126–133.
  • Discovery and development of HIV-protease inhibitors. (n.d.). In Wikipedia. Retrieved from [Link]

  • Specification. (2026, January 1). Carl ROTH. Retrieved from [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2019). Molecules, 24(10), 1895.
  • Therapy for Alzheimer's disease: Missing Targets and Functional Markers?. (2021). Neuropharmacology, 195, 108620.
  • Ayim, E. (2023).
  • 3-[benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid. (n.d.). PubChemLite. Retrieved from [Link]

  • Reddy, P. H. (2021). Therapeutics of Alzheimer's Disease: Recent Developments. Journal of Alzheimer's Disease, 81(3), 879-903.
  • p38α MAPK inhibitors. (n.d.). Alzheimer's Drug Discovery Foundation. Retrieved from [Link]

Sources

A Guide to the Enantioselective Synthesis of (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral β-Amino Acids

Chiral β-amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptides can induce stable secondary structures, such as helices and turns, and enhance resistance to enzymatic degradation. The target molecule of this guide, (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, is a valuable intermediate for the synthesis of various biologically active compounds, including peptidomimetics and pharmaceutical agents. Its specific stereochemistry and protected functional groups make it an ideal precursor for solid-phase peptide synthesis and other advanced organic transformations.

This technical guide provides a comprehensive overview of a robust and well-established method for the enantioselective synthesis of this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and critical process parameters.

Strategic Approach: The Arndt-Eistert Homologation

The most reliable and stereospecific method for the synthesis of this compound is the Arndt-Eistert homologation of the readily available N-Boc-(R)-phenylalanine. This classical yet highly effective reaction sequence extends the carbon chain of a carboxylic acid by one methylene unit, transforming an α-amino acid into its β-amino acid counterpart while preserving the stereochemical integrity of the chiral center.[1][2]

The overall transformation can be conceptually divided into two key stages:

  • Activation and Diazoketone Formation: The starting N-Boc-(R)-phenylalanine is first activated, typically as a mixed anhydride, and then reacted with diazomethane to form a key α-diazoketone intermediate.

  • Wolff Rearrangement and Homologation: The α-diazoketone undergoes a silver-catalyzed Wolff rearrangement to generate a ketene, which is subsequently trapped by water to yield the desired homologated β-amino acid.[3][4]

This method is favored due to its high fidelity in retaining stereochemistry, its broad applicability to various amino acids, and the extensive documentation available in the chemical literature.[1]

Reaction Mechanism: The Wolff Rearrangement

The cornerstone of the Arndt-Eistert synthesis is the Wolff rearrangement, a fascinating and synthetically powerful transformation. The reaction proceeds through the following key steps:

wolff_rearrangement cluster_catalysis Catalysis cluster_rearrangement Key Mechanistic Step start α-Diazoketone diazoketone R-CO-CHN2 start->diazoketone carbene Carbene Intermediate diazoketone->carbene Catalyst catalyst Ag2O, H2O, Δ or hν N2_loss - N2 ketene Ketene (R-CH=C=O) carbene->ketene Rearrangement rearrangement 1,2-Alkyl Shift product β-Amino Acid ketene->product Nucleophilic Attack nucleophile H2O

Caption: The Wolff Rearrangement Mechanism.

Upon treatment with a silver catalyst (or under thermal/photochemical conditions), the α-diazoketone loses a molecule of nitrogen gas to form a highly reactive carbene intermediate. This carbene then undergoes a 1,2-rearrangement, where the alkyl group (in this case, the benzyl group attached to the chiral center) migrates to the carbene carbon, concertedly forming a ketene. This rearrangement is the key stereochemistry-determining step and proceeds with retention of configuration of the migrating group. The resulting ketene is a potent electrophile and is rapidly trapped by a nucleophile present in the reaction mixture, such as water, to form the final carboxylic acid product.

Detailed Experimental Protocol

The following protocol is adapted from a well-established and reliable procedure published in Organic Syntheses, a highly reputable source for synthetic methodology.[1] This procedure is for the synthesis of the (S)-enantiomer but is directly applicable to the synthesis of the desired (R)-enantiomer by starting with N-Boc-(R)-phenylalanine (also known as Boc-D-phenylalanine).

Caution: Diazomethane is a toxic and potentially explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood behind a safety shield. The use of scratch-free glassware is essential to prevent the decomposition of diazomethane.

Part A: Synthesis of (R)-3-(tert-Butoxycarbonylamino)-1-diazo-4-phenylbutan-2-one
  • Apparatus Setup: A 1-L, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a nitrogen gas inlet with a bubble counter, and a rubber septum on the central neck. The entire apparatus is thoroughly dried with a heat gun under a stream of nitrogen.

  • Initial Reaction Mixture: After cooling to room temperature, the flask is charged with N-Boc-(R)-phenylalanine (25.0 g, 94.2 mmol) and anhydrous tetrahydrofuran (THF, 250 mL).

  • Anhydride Formation: The flask is immersed in an ice-water bath, and triethylamine (13.1 mL, 94.0 mmol) is added. After stirring for 15 minutes, ethyl chloroformate (9.45 mL, 94.0 mmol) is added, and the mixture is stirred for an additional 15 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction with Diazomethane: Stirring is stopped, and the septum is replaced with a wide-stem, scratch-free funnel. A freshly prepared ethereal solution of diazomethane (approximately 170 mL of a 0.6 M solution, ~102 mmol) is added in two portions over 10-15 minutes.

  • Reaction Completion and Quench: The cooling bath is removed, and the reaction is allowed to proceed for 3 hours without stirring. To quench the excess diazomethane, 75 mL of 0.5 N acetic acid is carefully added, followed by 75 mL of saturated aqueous sodium bicarbonate solution.

  • Work-up: The aqueous layer is separated, and the organic layer is washed with saturated aqueous sodium chloride (75 mL). The organic layer is then dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diazo ketone as a yellow solid. This crude product is used directly in the next step without further purification.

Part B: Synthesis of this compound
  • Apparatus Setup: A 500-mL, three-necked flask is equipped with a nitrogen gas inlet, a bubble counter, a septum, and a magnetic stir bar. The flask should be wrapped in aluminum foil to exclude light.

  • Reaction Mixture: The crude diazo ketone from Part A is dissolved in THF (380 mL) and added to the flask under a nitrogen atmosphere. Deionized water (38 mL) is then added.

  • Wolff Rearrangement: The flask is cooled to -25 °C in a dry ice-acetone bath. A freshly prepared solution of silver benzoate (0.5 g) in triethylamine (10 mL) is added dropwise over 15 minutes. The reaction mixture is stirred at -25 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up and Extraction: The reaction mixture is concentrated under reduced pressure. The residue is taken up in ethyl acetate (200 mL) and water (150 mL). The mixture is shaken well, and the aqueous layer is separated. The organic layer is extracted with saturated aqueous sodium bicarbonate solution (3 x 30 mL). All aqueous layers are combined.

  • Acidification and Product Isolation: The combined aqueous layers are cooled in an ice bath and acidified to pH 2-3 with 5 N hydrochloric acid. The product is then extracted with ethyl acetate (3 x 100 mL).

  • Purification: The combined organic extracts are dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a white solid.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on the literature precedent.[1]

StepStarting MaterialProductYield (%)
A N-Boc-(R)-phenylalanine(R)-3-(tert-Butoxycarbonylamino)-1-diazo-4-phenylbutan-2-one~95% (crude)
B Diazo ketone intermediateThis compound66-70%
Overall N-Boc-(R)-phenylalanineThis compound62-67%

Experimental Workflow Diagram

arndt_eistert_workflow cluster_start Starting Material cluster_stepA Step A: Diazoketone Formation cluster_stepB Step B: Wolff Rearrangement & Hydrolysis cluster_purification Purification start N-Boc-(R)-phenylalanine reagentsA 1. Et3N, ClCOOEt, THF, 0°C 2. CH2N2 in Ether start->reagentsA intermediate (R)-3-(Boc-amino)-1-diazo-4-phenylbutan-2-one reagentsA->intermediate reagentsB AgOBz, Et3N, THF/H2O, -25°C to RT intermediate->reagentsB product (R)-2-benzyl-3-(Boc-amino)propanoic acid reagentsB->product purification Aqueous Workup & Recrystallization product->purification

Caption: Overall workflow for the synthesis.

Conclusion

The Arndt-Eistert homologation provides a reliable and well-precedented route for the enantioselective synthesis of this compound from N-Boc-(R)-phenylalanine. The key to this successful synthesis lies in the careful execution of the diazoketone formation and the subsequent stereoretentive Wolff rearrangement. This technical guide offers a detailed framework for researchers and scientists to confidently undertake the synthesis of this valuable chiral building block, enabling further advancements in the fields of medicinal chemistry and drug discovery.

References

  • Linder, M. R.; Steurer, S.; Podlech, J. (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Org. Synth.2002 , 79, 154. [Link]

  • Arndt, F.; Eistert, B. Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen bzw. deren Derivate. Ber. Dtsch. Chem. Ges. A/B1935 , 68 (1), 200–208. [Link]

  • Wolff, L. Ueber Diazoanhydride. Justus Liebigs Ann. Chem.1902 , 325 (2), 129–195. [Link]

  • Ye, T.; McKervey, M. A. Organic Synthesis with α-Diazocarbonyl Compounds. Chem. Rev.1994 , 94 (4), 1091–1160. [Link]

  • Kirmse, W. 100 Years of the Wolff Rearrangement. Eur. J. Org. Chem.2002 , 2002 (14), 2193–2256. [Link]

  • Podlech, J.; Seebach, D. The Arndt−Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angew. Chem. Int. Ed. Engl.1995 , 34 (4), 471–472. [Link]

  • Pace, V.; Verniest, G.; Sinisterra, J.-V.; Alcántara, A. R.; De Kimpe, N. Improved Arndt−Eistert Synthesis of α-Diazoketones Requiring Minimal Diazomethane in a Continuous-Flow Reactor. J. Org. Chem.2010 , 75 (16), 5760–5763. [Link]

Sources

The Biological Activity of (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced therapeutic properties is paramount. Among these, non-proteinogenic amino acids have garnered significant attention for their unique structural and functional characteristics. Beta (β)-amino acids, in particular, serve as powerful building blocks in drug design. Their incorporation into peptides and small molecules can confer remarkable resistance to enzymatic degradation, leading to improved pharmacokinetic profiles and bioavailability.[1][2] Synthetic derivatives of peptides incorporating β-amino acids often exhibit heightened pharmacological activity, including increased potency and metabolic stability.[2]

This guide focuses on a specific and promising class of β-amino acid derivatives: those derived from the (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid scaffold. This structure is characterized by a β-amino acid core, a specific stereochemical configuration ((R)) at the alpha-carbon, a hydrophobic benzyl group, and a tert-butoxycarbonyl (Boc) protected amine. This combination of features makes it a versatile platform for developing inhibitors, antagonists, and other biologically active agents. We will explore the synthesis, key biological activities, mechanisms of action, and the profound therapeutic potential of these compounds, providing field-proven insights for professionals in drug discovery and development.

The Chemistry of the Scaffold: Synthesis and the Strategic Role of the Boc Group

A deep understanding of the chemistry of this compound derivatives is fundamental to appreciating their biological applications. The synthesis is strategic, and the choice of the Boc protecting group is a critical element of its design.

Synthetic Strategy: The Boc Protection

The synthesis of these derivatives typically involves the protection of a primary amine precursor. The tert-butoxycarbonyl (Boc) group is introduced to shield the nucleophilic and reactive amino group, preventing it from participating in undesired side reactions during subsequent synthetic modifications.[3][4] This protection is most commonly achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.[3][5] The Boc group's utility is defined by its robustness under a wide range of reaction conditions, yet it can be cleaved cleanly under mild acidic conditions, such as with trifluoroacetic acid (TFA), to unmask the amine at a desired stage.[4][6]

G cluster_synthesis General Synthetic Pathway for Boc Protection Precursor (R)-3-amino-2-benzylpropanoic acid (Precursor) Product This compound (Target Compound) Precursor->Product Boc Protection Dichloromethane, rt, 5-6h Reagent Di-tert-butyl dicarbonate ((Boc)₂O) + Base (e.g., NaHCO₃) Reagent->Product G cluster_cpa Mechanism of Carboxypeptidase A Inhibition Inhibitor (R)-2-benzyl-3-aminopropanoic acid Benzyl Group Carboxylate (COO⁻) Amino Group (NH₂) ActiveSite CPA Active Site S1' Hydrophobic Pocket Arg145 Zn²⁺ Ion Glu270 Inhibitor:f1->ActiveSite:res1 Hydrophobic Interaction Inhibitor:f2->ActiveSite:res2 Salt Bridge Inhibitor:f3->ActiveSite:res3 Coordination Inhibitor:f3->ActiveSite:res4 H-Bond G cluster_workflow Experimental Workflow for Inhibitor Characterization A Synthesis & Purification (Protocol 4.1) B Structural Verification (NMR, Mass Spec) A->B C In Vitro Enzyme Assay (Protocol 4.2) B->C D IC₅₀ Determination (Data Analysis) C->D E SAR Analysis & Lead Optimization D->E

Sources

A Technical Guide to the Physical Properties of (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the key physical properties of (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, a chiral building block of significant interest in medicinal chemistry and drug development. A thorough understanding of its melting point and solubility characteristics is paramount for its effective use in synthesis, formulation, and quality control. This document outlines the theoretical underpinnings of these properties and provides detailed, field-proven methodologies for their accurate determination.

Introduction to this compound

This compound, also known as Boc-D-β-homophenylalanine, belongs to the class of N-protected β-amino acids. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine enhances the compound's stability and modulates its reactivity, making it a versatile intermediate in peptide synthesis and the development of peptidomimetics. The stereochemistry at the α-carbon is crucial for its biological activity and interaction with target macromolecules.

Chemical Structure:

  • IUPAC Name: (2R)-2-benzyl-3-{[(tert-butoxy)carbonyl]amino}propanoic acid

  • CAS Number: 262301-38-2

  • Molecular Formula: C₁₅H₂₁NO₄

  • Molecular Weight: 279.33 g/mol

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a reliable indicator of purity; impurities tend to depress and broaden the melting point range.

Experimentally Determined Melting Point

The reported melting point for the enantiomeric compound, (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid (CAS 189619-55-4), is in the range of 92-100°C . Enantiomers possess identical physical properties, with the exception of the direction of optical rotation. Therefore, the melting point of this compound is expected to be within this same range. Another source reports a melting point of 94-102°C for "2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid" and cross-references the CAS number for the (R)-enantiomer[1].

PropertyValue
Melting Point 92-102°C
Causality Behind Melting Point Determination Protocol

The chosen methodology for melting point determination, the capillary method, is a standard and widely accepted technique in organic chemistry. The slow heating rate near the expected melting point is critical for ensuring thermal equilibrium between the sample and the heating block, allowing for an accurate observation of the melting transition. A rapid initial heating can be employed to quickly approximate the melting point, followed by a more precise measurement with a slower temperature ramp.

Step-by-Step Protocol for Melting Point Determination

This protocol describes the use of a standard melting point apparatus.

  • Sample Preparation:

    • Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

  • Capillary Tube Loading:

    • Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup:

    • Insert the loaded capillary tube into the heating block of the melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

  • Measurement:

    • Rapid Preliminary Measurement (Optional): Heat the sample rapidly and note the approximate temperature at which it melts. This provides a target range for the accurate determination.

    • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary with the sample.

    • Heat the block at a rate of approximately 10-20°C per minute until the temperature is about 15°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating slowly and record the temperature at which the last solid particle melts (T₂).

    • The melting point range is reported as T₁ - T₂.

  • Post-Measurement:

    • Turn off and allow the apparatus to cool.

    • Dispose of the used capillary tube in a designated glass waste container.

Solubility Profile: Guiding Solvent Selection for Synthesis and Formulation

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a compound is a critical parameter in drug discovery and development, influencing everything from reaction conditions to bioavailability.

Predicted Solubility of this compound
  • The presence of the non-polar benzyl and tert-butyl groups suggests that the compound will be soluble in many common organic solvents .

  • N-Boc protected amino acids are generally reported to be soluble in solvents such as dichloromethane, chloroform, and ethyl acetate.

  • The carboxylic acid moiety provides a site for hydrogen bonding, potentially conferring some solubility in polar protic solvents, although the bulky non-polar groups will limit this.

  • The compound is expected to have low solubility in water .

Causality Behind Solubility Determination Protocol

The isothermal shake-flask method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid. This method ensures that the solvent is fully saturated with the solute, and that the system has reached thermodynamic equilibrium. The subsequent analytical quantification provides a precise and accurate measure of the solubility. The choice of a specific and sensitive analytical technique, such as High-Performance Liquid Chromatography (HPLC), is crucial for obtaining reliable results, especially for compounds with low solubility.

Step-by-Step Protocol for Quantitative Solubility Determination

This protocol outlines the isothermal shake-flask method for determining the solubility of this compound in a given solvent.

  • Preparation:

    • Select a range of representative laboratory solvents for testing (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).

    • Ensure all solvents are of high purity.

  • Equilibration:

    • Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

    • Place the sealed container in a constant temperature shaker bath, typically set at 25°C.

    • Agitate the mixture for a sufficient period to allow for equilibrium to be reached (a minimum of 24 hours is recommended).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the mixture to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

  • Quantification (Example using HPLC):

    • Accurately dilute the filtered saturated solution with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample by a validated HPLC method with a suitable detector (e.g., UV-Vis).

    • The calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Calculation:

    • Determine the concentration of the solute in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflows

The following diagrams illustrate the logical flow for the determination of the physical properties discussed in this guide.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Obtain Dry, Powdered Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Heat at 1-2°C/min C->D E Record T1 (First Liquid) D->E F Record T2 (All Liquid) E->F G Report Melting Point Range (T1 - T2) F->G

Caption: Workflow for Melting Point Determination.

Solubility_Workflow cluster_equilibration Equilibration cluster_sampling Sample Preparation cluster_analysis Analysis cluster_sol_result Result H Add Excess Solid to Solvent I Agitate at Constant Temperature (≥24h) H->I J Settle and Filter Supernatant I->J K Dilute Sample J->K L Quantify by HPLC K->L M Calculate Concentration L->M N Report Solubility (e.g., mg/mL) M->N

Sources

The Advent of a Key Chiral Building Block: A Technical Guide to the Discovery and History of N-Boc-(R)-beta-Homophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and synthesis of N-Boc-(R)-beta-homophenylalanine has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of the compound's origins, its significance in medicinal chemistry, and the evolution of its synthetic methodologies.

The journey to the widespread use of N-Boc-(R)-beta-homophenylalanine in modern drug discovery is not a story of a single, sudden breakthrough, but rather a compelling narrative of converging advancements in organic synthesis. This guide will trace the historical threads of beta-amino acid synthesis, the development of the crucial tert-butyloxycarbonyl (Boc) protecting group, and the refinement of enantioselective techniques that have made the stereospecific synthesis of this valuable chiral building block a reality.

The Progenitor: The Rise of β-Amino Acids and the Quest for Homophenylalanine

The significance of N-Boc-(R)-beta-homophenylalanine is intrinsically linked to the broader recognition of β-amino acids as "non-natural" yet powerful components in medicinal chemistry. Unlike their α-amino acid counterparts, which form the primary structure of proteins, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This seemingly minor structural alteration imparts significant and desirable properties, including enhanced stability against enzymatic degradation and the ability to form unique secondary structures in peptides.[1][2]

Historically, the synthesis of β-phenylalanine derivatives can be traced back to reactions like the Rodionow-Johnson reaction, which involves the condensation of an aldehyde with malonic acid and ammonia or an amine.[1] While effective in creating the β-amino acid backbone, these early methods often resulted in racemic mixtures, presenting a significant challenge for applications where specific stereochemistry is paramount for biological activity.

A Paradigm Shift in Peptide Chemistry: The Introduction of the Boc Protecting Group

The development of the tert-butyloxycarbonyl (Boc) protecting group in the late 1950s revolutionized peptide synthesis.[3][4] Its acid-labile nature, coupled with its stability under a wide range of other reaction conditions, provided a robust and versatile tool for the selective protection of amino groups.[5][] The reaction of an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions became a standard and efficient method for introducing the Boc group.[5][] This development was a critical prerequisite for the eventual synthesis of N-Boc protected β-amino acids like N-Boc-(R)-beta-homophenylalanine.

The Enantioselective Frontier: Isolating the (R)-Enantiomer

With the foundational chemistries for synthesizing the β-homophenylalanine backbone and for Boc protection in place, the final and most critical challenge was achieving enantioselectivity—the specific synthesis of the (R)-enantiomer. The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful.

Several strategies have been developed to achieve the enantioselective synthesis of β-amino acids, including (R)-beta-homophenylalanine. These can be broadly categorized as:

  • Chiral Resolution: This classical approach involves the separation of a racemic mixture of β-homophenylalanine into its individual enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.

  • Asymmetric Synthesis: This more modern and efficient approach aims to directly synthesize the desired enantiomer. Key asymmetric methodologies include:

    • Catalytic Asymmetric Hydrogenation: This powerful technique often employs chiral transition metal catalysts, such as those based on rhodium or ruthenium, to hydrogenate a prochiral precursor, leading to the formation of one enantiomer in high excess.[2]

    • Enzymatic Kinetic Resolution: Enzymes, being inherently chiral, can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, desired enantiomer. Lipases and proteases are commonly employed for this purpose.[1]

    • Biocatalytic Synthesis: In some cases, enzymes can be used to directly synthesize the chiral amino acid from an achiral starting material, offering a green and highly selective route.[7][8][9]

The convergence of these three pillars—the synthesis of the β-amino acid backbone, the advent of Boc protection, and the development of powerful enantioselective methods—paved the way for the routine and scalable production of N-Boc-(R)-beta-homophenylalanine.

Synthetic Protocols: A Practical Guide

The following section provides a generalized, step-by-step methodology for the synthesis of N-Boc-(R)-beta-homophenylalanine, reflecting a common modern approach.

Synthesis of Racemic β-Homophenylalanine

A common route to racemic β-homophenylalanine involves the Knoevenagel condensation of benzaldehyde with a malonic acid derivative, followed by subsequent reaction steps to introduce the amino group and reduce the double bond.

Boc Protection of Racemic β-Homophenylalanine

Protocol:

  • Dissolve racemic β-homophenylalanine in a suitable solvent system, such as a mixture of dioxane and water.

  • Add a base, such as sodium hydroxide or sodium bicarbonate, to adjust the pH.

  • To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O).

  • Allow the reaction to proceed at room temperature overnight.

  • After the reaction is complete, acidify the mixture and extract the N-Boc-racemic-beta-homophenylalanine with an organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure to obtain the crude product.

Enantioselective Resolution (Example: Enzymatic Kinetic Resolution)

Protocol:

  • Dissolve the N-Boc-racemic-beta-homophenylalanine in a suitable buffer solution.

  • Add an appropriate enzyme, such as a lipase, that will selectively hydrolyze the ester of one enantiomer (e.g., the (S)-enantiomer).

  • Monitor the reaction progress until approximately 50% conversion is reached.

  • Separate the unreacted N-Boc-(R)-beta-homophenylalanine from the hydrolyzed (S)-β-homophenylalanine based on their different chemical properties (e.g., solubility, charge).

  • Purify the N-Boc-(R)-beta-homophenylalanine using techniques such as chromatography.

Data Presentation

Compound Molecular Formula Molecular Weight Typical Analytical Techniques
β-HomophenylalanineC₁₀H₁₃NO₂179.22 g/mol NMR, Mass Spectrometry
N-Boc-(R)-beta-homophenylalanineC₁₅H₂₁NO₄279.33 g/mol NMR, Mass Spectrometry, Chiral HPLC, Optical Rotation

Visualizing the Synthetic Workflow

G cluster_0 Synthesis of Racemic β-Homophenylalanine cluster_1 Boc Protection cluster_2 Enantioselective Resolution Benzaldehyde Benzaldehyde Knoevenagel_Condensation Knoevenagel_Condensation Benzaldehyde->Knoevenagel_Condensation Malonic Acid Derivative Intermediate Intermediate Knoevenagel_Condensation->Intermediate Racemic_Beta_Homophenylalanine Racemic_Beta_Homophenylalanine Intermediate->Racemic_Beta_Homophenylalanine Reduction & Amination Boc_Protection Boc_Protection Racemic_Beta_Homophenylalanine->Boc_Protection (Boc)₂O, Base N_Boc_Racemic_Beta_Homophenylalanine N_Boc_Racemic_Beta_Homophenylalanine Boc_Protection->N_Boc_Racemic_Beta_Homophenylalanine Enzymatic_Resolution Enzymatic_Resolution N_Boc_Racemic_Beta_Homophenylalanine->Enzymatic_Resolution Enzyme (e.g., Lipase) N_Boc_R_Beta_Homophenylalanine N_Boc_R_Beta_Homophenylalanine Enzymatic_Resolution->N_Boc_R_Beta_Homophenylalanine Unreacted S_Beta_Homophenylalanine S_Beta_Homophenylalanine Enzymatic_Resolution->S_Beta_Homophenylalanine Hydrolyzed

Sources

A Technical Guide to (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid: Synthesis, Characterization, and Application in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, a chiral β-amino acid derivative, represents a critical structural motif in the design and synthesis of advanced therapeutic agents. The strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, coupled with the stereochemistry and the benzyl side chain, provides a versatile building block for the construction of peptidomimetics and other complex molecules with tailored pharmacological profiles. This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. Furthermore, it explores the causal reasoning behind the experimental choices and discusses its significant role in contemporary drug development, with a focus on enhancing proteolytic stability and conformational diversity of peptide-based therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this valuable synthetic intermediate.

Introduction: The Strategic Importance of Boc-Protected β-Amino Acids

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with enhanced efficacy, selectivity, and metabolic stability is paramount. Peptide-based therapeutics, while offering high specificity, are often hampered by their susceptibility to enzymatic degradation and poor oral bioavailability. The introduction of non-natural amino acids, particularly β-amino acids, into peptide sequences has emerged as a powerful strategy to overcome these limitations.[1]

This compound belongs to this pivotal class of molecules. The β-amino acid scaffold introduces an additional carbon into the peptide backbone, which can induce unique secondary structures and confer remarkable resistance to proteolysis.[1][2] The tert-butoxycarbonyl (Boc) protecting group is instrumental in its synthetic utility, offering robust protection of the amino group under a wide range of reaction conditions while being readily removable under mild acidic conditions. This orthogonality is a cornerstone of modern peptide synthesis, enabling the stepwise and controlled assembly of complex molecular architectures.[3]

This guide will elucidate the synthesis of this compound, detail its analytical characterization, and explore its applications in the rational design of next-generation therapeutics.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved through the N-protection of the corresponding free β-amino acid, (R)-3-amino-2-benzylpropanoic acid. The following protocol is a robust and validated method that ensures high yield and purity.

Synthesis Workflow

Synthesis_Workflow Start Start: (R)-3-amino-2-benzylpropanoic acid Reaction Boc Protection (Boc)2O, Base, Solvent Start->Reaction Reactant Workup Aqueous Workup Acidification & Extraction Reaction->Workup Reaction Mixture Purification Purification Column Chromatography / Recrystallization Workup->Purification Crude Product Product Final Product: This compound Purification->Product Pure Product

Caption: Synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocol

Materials:

  • (R)-3-amino-2-benzylpropanoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Dioxane and Water (or other suitable solvent system like acetone/water)

  • Ethyl acetate (EtOAc)

  • 5% aqueous citric acid or dilute hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-3-amino-2-benzylpropanoic acid (1 equivalent) in a 1:1 mixture of dioxane and water. The choice of a mixed aqueous-organic solvent system is crucial to ensure the solubility of both the polar amino acid and the nonpolar di-tert-butyl dicarbonate.

  • Basification: Add sodium bicarbonate (1.5-2 equivalents) or triethylamine (1.5-2 equivalents) to the solution. This step is critical to deprotonate the amino group of the starting material, thereby increasing its nucleophilicity to facilitate the attack on the electrophilic carbonyl carbon of the (Boc)₂O.[4]

  • Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise or as a solution in dioxane at room temperature. An exothermic reaction may be observed. The reaction is typically stirred for 2-4 hours at room temperature.[4] Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the organic solvent (dioxane or acetone).

  • Aqueous Workup: Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or ethyl acetate to remove any unreacted (Boc)₂O and byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 5% aqueous citric acid or dilute HCl. This step protonates the carboxylate to the carboxylic acid, rendering the product less soluble in water and extractable into an organic solvent.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes). The choice of ethyl acetate is based on its ability to effectively dissolve the product while being immiscible with water.

  • Drying and Concentration: Combine the organic layers, wash with brine to remove any remaining water-soluble impurities, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which may be a colorless oil or a white solid.

Purification

Rationale for Purification: The crude product may contain residual starting material, byproducts from the decomposition of (Boc)₂O, and other impurities. High purity is essential for subsequent applications in peptide synthesis and drug development.

Methods:

  • Recrystallization: If the crude product is a solid, recrystallization is an effective method for purification. A suitable solvent system, such as ethyl acetate/hexane or toluene, can be employed.[5][6] The principle relies on the higher solubility of the desired compound in the hot solvent and its lower solubility upon cooling, leaving impurities in the mother liquor.

  • Column Chromatography: For oily products or for achieving very high purity, silica gel column chromatography is the method of choice.[7] A gradient elution system of hexane and ethyl acetate is typically used. The polarity of the eluent is gradually increased to first elute nonpolar impurities, followed by the desired product.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.

Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic Protons: Multiplet around 7.1-7.3 ppm. NH Proton: Broad singlet around 5.0-5.5 ppm. CH and CH₂ Protons: Multiplets in the range of 2.5-4.5 ppm. tert-Butyl Protons: A characteristic sharp singlet at approximately 1.4 ppm, integrating to 9 protons. Carboxylic Acid Proton: A very broad singlet typically downfield, >10 ppm.
¹³C NMR Carbonyl Carbons: Resonances in the range of 170-180 ppm (carboxylic acid) and 155-160 ppm (Boc group).[8][9] Aromatic Carbons: Signals between 125-140 ppm. tert-Butyl Carbon: A signal around 80 ppm for the quaternary carbon and ~28 ppm for the methyl carbons.[8] Aliphatic Carbons: Resonances in the 30-60 ppm range.
FTIR (cm⁻¹) O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[10][11] N-H Stretch (Amide): A band around 3300-3500 cm⁻¹. C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹. C=O Stretch (Boc Amide): A strong absorption around 1680-1700 cm⁻¹.[12] C-H Stretch (Aromatic & Aliphatic): Bands in the 2850-3100 cm⁻¹ region.
Mass Spec. (ESI-) : [M-H]⁻ as the parent ion. (ESI+) : [M+H]⁺ and/or [M+Na]⁺. Characteristic fragmentation includes the loss of the Boc group (100 Da) or isobutylene (56 Da).[13][14][15]

Applications in Drug Development

The unique structural features of this compound make it a highly valuable building block in the design of novel therapeutics, particularly in the realm of peptidomimetics.

Enhancing Proteolytic Stability

The incorporation of β-amino acids into peptide chains disrupts the natural α-amino acid backbone, rendering the resulting peptidomimetics resistant to degradation by proteases.[1][2] This increased metabolic stability is a critical attribute for the development of orally bioavailable peptide drugs and for extending their in vivo half-life.

Inducing Novel Secondary Structures

The additional methylene group in the backbone of β-amino acids provides greater conformational flexibility, allowing for the formation of unique and stable secondary structures, such as helices and turns, that are not accessible to natural peptides.[16] This structural diversity enables the design of peptidomimetics that can mimic or block specific protein-protein interactions with high affinity and selectivity, a key strategy in targeting disease pathways.[2]

Logical Flow of Application in Peptidomimetic Design

Peptidomimetic_Design Start Bioactive Peptide Lead Modification Introduce (R)-2-benzyl-3-(Boc-amino)propanoic acid Start->Modification Benefit1 Increased Proteolytic Resistance Modification->Benefit1 Benefit2 Novel Secondary Structure Modification->Benefit2 Outcome1 Enhanced Bioavailability and Half-life Benefit1->Outcome1 Outcome2 Improved Target Affinity and Selectivity Benefit2->Outcome2 End Optimized Drug Candidate Outcome1->End Outcome2->End

Caption: Role of the title compound in peptidomimetic drug design.

Conclusion

This compound is more than just a protected amino acid; it is a key enabling technology in the field of medicinal chemistry. Its synthesis, while requiring careful execution and purification, is based on well-established and reliable chemical principles. The analytical characterization of this compound is straightforward with modern spectroscopic techniques. The true value of this molecule lies in its ability to impart desirable pharmacological properties to peptide-based drug candidates, namely enhanced metabolic stability and the capacity to form novel, biologically active conformations. As the demand for more sophisticated and effective therapeutics continues to grow, the role of versatile building blocks like this compound in innovative drug design is set to expand.

References

  • Chatterjee, S., et al. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(16), 1545-1575. [Link]

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of β-amino acids. John Wiley & Sons.
  • Suresh, C. H., & Koga, N. (2001). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of the American Society for Mass Spectrometry, 12(11), 1226-1234. [Link]

  • Kaur, H., & Channar, P. A. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry-A Review. J Chem Biol Pharm Chem, 7(4), 1-11. [Link]

  • Gentilucci, L., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(02), 271–291. [Link]

  • de Poli, M., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(10), 1063–1068. [Link]

  • Garner, G. V., et al. (1983). Fast atom bombardment mass spectrometry of butyloxycarbonyl protected (BOC) amino acids. Organic Mass Spectrometry, 18(11), 486-489.
  • Beilstein Journal of Organic Chemistry. (n.d.). Experimental Procedures. Retrieved January 21, 2026, from [Link]

  • BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of Peptides Containing BOC-L-Phenylalanine-¹³C.
  • Molbase. (n.d.). Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved January 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved January 21, 2026, from [Link]

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved January 21, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Typical Proton and C-13 Chemical Shifts. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Absorbance bands of amino acid side chains in the 1600-1700 cm −1 a. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Google Patents. (n.d.). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved January 21, 2026, from [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... Retrieved January 21, 2026, from [Link]

  • Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]

  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • PubMed. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved January 21, 2026, from [Link]

  • Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

  • PMC. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 21, 2026, from [Link]

  • University of Puget Sound. (n.d.). IR Absorption Table. Retrieved January 21, 2026, from [Link]

  • SpectraBase. (n.d.). 3-(TERT.-BUTOXYCARBONYLAMINO)-3-(4-BENZYLOXY-3-METHOXYPHENYL)-PROPANOIC-ACID - Optional[13C NMR] - Chemical Shifts. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Efficient synthesis of benzyl 2-( S)-[( tert-butoxycarbonyl)amino]-ω-iodoalkanoates | Request PDF. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid and Its Synonyms: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral β-Amino Acids in Drug Discovery

In the landscape of modern drug development, the quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is relentless. Non-natural amino acids have emerged as invaluable tools for medicinal chemists, offering a strategic avenue to modulate the pharmacological properties of peptides and small molecules. Among these, chiral β-amino acids and their derivatives have garnered significant attention. Their incorporation into peptide backbones can induce unique secondary structures, such as helices and turns, and confer resistance to enzymatic degradation, thereby improving pharmacokinetic profiles.

This technical guide provides a comprehensive overview of (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid , a pivotal chiral β-amino acid derivative. We will delve into its nomenclature and synonyms, explore its chemical and physical properties, and provide detailed, field-proven synthetic protocols. Furthermore, this guide will illuminate the critical role of this building block in the synthesis of bioactive peptides and its application in the development of therapeutic agents, with a particular focus on its utility in creating targeted enzyme inhibitors.

Nomenclature and Synonyms: A Comprehensive Identification

Precise communication in scientific research hinges on accurate and unambiguous nomenclature. This compound is known by several synonyms and identifiers, which are crucial for researchers to recognize when navigating chemical databases and scientific literature.

Identifier Type Identifier Source
IUPAC Name (2R)-2-benzyl-3-{[(tert-butoxy)carbonyl]amino}propanoic acidIUPAC Nomenclature
Common Synonym N-Boc-D-β-homophenylalanineCommon Abbreviation
Alternative Name (R)-3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acidChemical Supplier Catalog[1]
Alternative Name BOC-(R)-3-AMINO-4-PHENYLBUTYRIC ACIDChemical Supplier Catalog[2]
Alternative Name (R)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-benzenebutanoic AcidChemical Supplier Catalog[1]
CAS Number 262301-38-2Chemical Abstracts Service[3][4]
CAS Number 101555-61-7Chemical Abstracts Service[1][5]
PubChem CID 7176387National Center for Biotechnology Information[6]
PubChem CID 4991364National Center for Biotechnology Information[5]

Note on CAS Numbers: It is important for researchers to be aware that two different CAS numbers, 262301-38-2 and 101555-61-7, are often associated with this compound and its close synonyms. While both refer to the D-configuration of Boc-β-homophenylalanine, slight variations in the registered information or by different suppliers might account for the two identifiers. Researchers should verify the specific enantiomer and chemical structure when sourcing this reagent.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for the purification of its derivatives.

Property Value Source
Molecular Formula C₁₅H₂₁NO₄[1][5]
Molecular Weight 279.33 g/mol [6]
Appearance White to off-white solid/powder[1][5]
Melting Point 100-102 °C[2]
Solubility Soluble in DMSO and Methanol (Slightly)[2]
Storage 2-8°C, Refrigerator[1]

While specific NMR and mass spectrometry data for this compound can vary slightly based on the solvent and instrumentation, below are the expected characterization data for the closely related synonym, Boc-D-phenylalanine, which can serve as a reference.

Expected Analytical Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm, aromatic protons of the benzyl group between 7.1-7.3 ppm, and protons of the propanoic acid backbone.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary carbon and methyl carbons of the Boc group, the aromatic carbons of the benzyl group, and the aliphatic carbons of the amino acid backbone.[7]

  • Mass Spectrometry (MS-MS): For the related N-Boc-D-phenylalanine, the precursor ion [M+H]⁺ is observed at m/z 266.1387, with fragment ions at 220.1 and 125.2. The [M-H]⁻ precursor is seen at m/z 264.1241 with a fragment at 190.1.[8]

The Chemistry of Synthesis: A Step-by-Step Protocol

The asymmetric synthesis of chiral β-amino acids is a well-established yet challenging field of organic chemistry. The following protocol outlines a common and effective method for the preparation of Boc-D-β-homophenylalanine, a key synonym of the topic compound, starting from the readily available D-phenylalanine. This multi-step synthesis highlights the strategic use of protecting groups and key chemical transformations.

Synthetic Workflow Diagram

G cluster_0 Step 1: Reduction of Carboxylic Acid cluster_1 Step 2: Boc Protection of Amino Group cluster_2 Step 3: Conversion of Alcohol to Mesylate cluster_3 Step 4: Cyanide Displacement cluster_4 Step 5: Hydrolysis of Nitrile to Carboxylic Acid A D-Phenylalanine B D-Phenylalaninol A->B  LiAlH4, THF, reflux   C D-Phenylalaninol D Boc-D-Phenylalaninol C->D  Boc2O, CH2Cl2   E Boc-D-Phenylalaninol F Mesylate Intermediate E->F  MsCl, Et3N, CH2Cl2   G Mesylate Intermediate H Nitrile Intermediate G->H  NaCN, DMF, 60°C   I Nitrile Intermediate J This compound I->J  NaOH, H2O, reflux, then acid workup  

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol[9]

Step 1: Synthesis of D-Phenylalaninol

  • To a suspension of lithium aluminum hydride (LiAlH₄, 2.30 g, 60.5 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) under an inert atmosphere, slowly add D-phenylalanine (5.00 g, 30.3 mmol).

  • Heat the resulting mixture to reflux and maintain for 6 hours.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of 10% aqueous sodium hydroxide (NaOH, 5 mL) and water (5 mL).

  • Allow the mixture to warm to room temperature and stir the resulting slurry for 30 minutes.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield D-phenylalaninol.

Step 2: Synthesis of Boc-D-Phenylalaninol

  • Dissolve the crude D-phenylalaninol from the previous step in dichloromethane (CH₂Cl₂, 30 mL).

  • Add di-tert-butyl dicarbonate (Boc₂O, 6.93 g, 31.8 mmol) to the solution.

  • Stir the reaction mixture overnight at room temperature.

  • Filter the mixture through a short plug of silica gel to remove any insoluble byproducts.

  • Evaporate the solvent under reduced pressure to obtain Boc-D-phenylalaninol.

Step 3: Synthesis of the Mesylate Intermediate

  • Dissolve Boc-D-phenylalaninol (1.0 equivalent) in dichloromethane (2 mL per mmol) and cool to 0°C.

  • Add triethylamine (Et₃N, 1.2 equivalents) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.1 equivalents).

  • Stir the resulting mixture overnight, allowing it to gradually warm to room temperature.

  • Wash the reaction mixture with 1M potassium hydrogen sulfate (KHSO₄) solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent to yield the pure mesylate intermediate.

Step 4: Synthesis of the Nitrile Intermediate

  • Combine the mesylate intermediate (1.0 equivalent) with sodium cyanide (NaCN, 2.0 equivalents) in dimethylformamide (DMF, 1.5 mL per mmol).

  • Heat the mixture at 60°C for 18 hours.

  • After cooling to room temperature, evaporate the DMF under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Combine the organic extracts, dry over MgSO₄, and evaporate the solvent to yield the nitrile intermediate.

Step 5: Synthesis of this compound

  • Heat a solution of the nitrile intermediate (1.0 equivalent) with sodium hydroxide (1 g per mmol) in water (2 mL per mmol) under reflux for 6 hours.

  • Cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid (HCl).

  • Add a solution of sodium bicarbonate (NaHCO₃, 2.4 equivalents) and Boc₂O (1.2 equivalents) in 1,4-dioxane (3 mL per mmol).

  • Stir the mixture for 18 hours at room temperature.

  • Evaporate the dioxane and partition the residue between 1M HCl and dichloromethane.

  • Combine the organic phases, dry over MgSO₄, and evaporate the solvent.

  • Purify the crude product by flash chromatography on silica gel using a gradient of n-pentane/ethyl ether as the eluent to afford the final product.

The Role of the Boc Protecting Group: Enabling Controlled Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino functionality of amino acids. Its strategic use is fundamental to controlled peptide synthesis, preventing self-polymerization and ensuring the sequential addition of amino acids in the desired order.

Mechanism of Boc Deprotection

G cluster_0 Boc Deprotection with Trifluoroacetic Acid (TFA) Boc_Protected Boc-NH-R Protonation Boc-NH₂⁺-R Boc_Protected->Protonation  + TFA   Carbocation t-Butyl Cation + H₂N-R Protonation->Carbocation  Elimination of CO₂   Deprotonation Isobutylene + CO₂ + H₃N⁺-R Carbocation->Deprotonation  Deprotonation  

Caption: The acid-catalyzed removal of the Boc protecting group.

The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to liberate the free amine for the next coupling step in peptide synthesis.[9][10] The byproducts of this reaction, isobutylene and carbon dioxide, are volatile and easily removed. This clean deprotection is a key advantage of the Boc strategy in solid-phase peptide synthesis (SPPS).

Applications in Drug Discovery and Peptide Synthesis

This compound is a valuable building block in medicinal chemistry due to its unique structural features. The benzyl side chain provides hydrophobicity, which can be crucial for interactions with biological targets, while the β-amino acid backbone offers conformational constraints and resistance to proteolysis.

Incorporation into Peptidomimetics

The primary application of this compound is in the synthesis of peptidomimetics, where the natural α-amino acid backbone is altered to achieve improved therapeutic properties. The D-configuration of the β-homophenylalanine derivative further enhances metabolic stability by making the resulting peptide less susceptible to degradation by peptidases.

A Key Component in the Synthesis of DPP-IV Inhibitors

A notable application of Boc-D-β-homophenylalanine is in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors.[2] DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones. Inhibitors of DPP-IV are an important class of oral anti-diabetic drugs. The β-amino acid structure can mimic the transition state of the DPP-IV substrate, leading to potent and selective inhibition. The specific stereochemistry and the nature of the side chain of the β-amino acid are often crucial for achieving high inhibitory activity.

Conclusion: A Versatile Tool for Advancing Therapeutic Innovation

This compound and its synonyms, particularly Boc-D-β-homophenylalanine, represent a class of non-natural amino acids with significant utility in drug discovery and development. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, and detailed synthetic protocols. The strategic incorporation of this building block into peptide and small molecule scaffolds allows for the fine-tuning of their pharmacological profiles, leading to the development of more stable and effective therapeutic agents. As the demand for novel drugs with improved properties continues to grow, the importance of such versatile and well-characterized synthetic intermediates will undoubtedly increase.

References

  • Chem-Impex. Boc-D-β-homophenylalanine. [Link]

  • MoleKula. Cas no 262301-38-2 ((2R)-2-benzyl-3-{[(tert-butoxy)carbonyl]amino... [Link]

  • Chem-Impex. Boc-4-iodo-D-β-homophenylalanine. [Link]

  • Pharmaffiliates. CAS No : 101555-61-7 | Product Name : Boc-D-β-homophenylalanine. [Link]

  • Chem-Impex. Boc-3-fluoro-D-β-homophenylalanine. [Link]

  • LookChem. Boc-D-beta-homophenylalanine CAS NO.101555-61-7. [Link]

  • Aapptec Peptides. Boc-D-beta-HPhe-OH [101555-61-7]. [Link]

  • Alchem.Pharmtech. CAS 262301-38-2 | (R)-2-BENZYL-3-(TERT... [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Boc-L-homophenylalanine: A Comprehensive Overview. [Link]

  • PubChem - NIH. Boc-D-phenylalanine | C14H19NO4 | CID 637610. [Link]

  • PubMed Central (PMC) - NIH. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]

  • Chemdad. BOC-D-BETA-HOMOPHENYLALANINE Six Chongqing Chemdad Co. ,Ltd. [Link]

  • Chem-Impex. Boc-3-methyl-D-β-homophenylalanine. [Link]

  • YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]

  • PubChem - NIH. Boc-D-homophenylalanine | C15H21NO4 | CID 2755954. [Link]

  • Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]

  • Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

  • PubMed. Discovery of Potent and Selective Beta-Homophenylalanine Based Dipeptidyl Peptidase IV Inhibitors. [Link]

  • Alchem Pharmtech. CAS 108957-20-6 | (R)-2-tert-Butoxycarbonylamino-3-iodo-propionic acid benzyl ester. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Amide Coupling of (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid is a non-canonical, N-terminally protected amino acid derivative. Its structure, featuring a benzyl group at the α-carbon, presents unique steric considerations in amide bond formation. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of conditions and its facile, orthogonal removal under mild acidic conditions.[1][]

The formation of an amide bond, or peptide coupling, is a fundamental transformation in the synthesis of peptides, peptidomimetics, and a vast array of small-molecule pharmaceuticals. The core challenge lies in the activation of a carboxylic acid moiety to facilitate nucleophilic attack by an amine, a reaction that does not proceed spontaneously due to the unfavorable acid-base chemistry between the two functional groups.[3] This guide provides a comprehensive overview of the principles and detailed protocols for the efficient coupling of this compound with a primary or secondary amine, addressing common challenges and offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

A thorough understanding of the starting material is critical for successful and reproducible results.

PropertyValueReference
Molecular Formula C₁₅H₂₁NO₄[4][5]
Molecular Weight 279.33 g/mol [4][5]
CAS Number 262301-38-2[4]
Appearance White to off-white solid[6]
Storage Sealed in a dry environment at 2-8°C[4]

Solubility: This compound is generally soluble in polar aprotic solvents commonly used for peptide coupling, such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[7] It is also highly soluble in Dimethyl sulfoxide (DMSO).[6]

Handling: As with all fine chemicals, handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust. The compound is stable under recommended storage conditions.[8]

Core Principles of Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow, primarily due to the rapid formation of a non-reactive ammonium carboxylate salt. Coupling reagents circumvent this issue by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly electrophilic "activated" species that is readily attacked by the amine nucleophile.

The Boc group on the nitrogen of this compound is stable to the neutral or basic conditions typical of most coupling reactions, preventing self-polymerization and ensuring that the desired amide bond is formed selectively.[]

General Experimental Workflow

The process can be generalized into three key stages: activation of the carboxylic acid, nucleophilic attack by the amine, and finally, workup and purification.

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Coupling cluster_2 Phase 3: Purification Carboxylic_Acid (R)-2-benzyl-3-(Boc-amino)propanoic acid Activated_Species Activated Ester Intermediate Carboxylic_Acid->Activated_Species + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Product Target Amide Product Activated_Species->Product + Amine Amine Amine Nucleophile (R'-NH₂) Workup Aqueous Workup Product->Workup Purification Chromatography Workup->Purification

Caption: General workflow for amide bond formation.

Recommended Coupling Protocols

The choice of coupling reagent is crucial and depends on factors such as the steric hindrance of the substrates, the desired reaction rate, cost, and the potential for side reactions, most notably epimerization at the chiral center.

Protocol 1: EDC/HOBt Mediated Coupling

This is a classic, cost-effective, and widely used carbodiimide-based method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, which simplifies purification as the resulting urea byproduct can be easily removed with an aqueous wash.[7]

Mechanism Insight: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea or lead to racemization. The addition of 1-Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form an HOBt-active ester.[9] This active ester is more stable, less prone to side reactions, and reacts efficiently with the amine to yield the desired amide with minimal loss of stereochemical integrity.[9][10]

G Acid R-COOH O_acylisourea O-Acylisourea Intermediate Highly Reactive Acid->O_acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester Suppresses Racemization O_acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Side Product) O_acylisourea->N_Acylurea HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine Amine R'-NH₂

Caption: Simplified mechanism for EDC/HOBt coupling.

Experimental Protocol:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Dissolve the acid in an appropriate anhydrous solvent (e.g., DMF or DCM, ~0.1-0.5 M).

  • Add the amine component (1.0-1.2 eq.) and HOBt (1.1-1.3 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2-1.5 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ReagentEquivalentsPurpose
Boc-Protected Acid1.0Carboxylic acid source
Amine1.0 - 1.2Nucleophile
EDC·HCl1.2 - 1.5Coupling reagent
HOBt1.1 - 1.3Racemization suppressor
Solvent (DMF/DCM)-Reaction medium
Protocol 2: HATU Mediated Coupling

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a third-generation uronium salt-based coupling reagent known for its high efficiency and rapid reaction rates, even with sterically hindered substrates.[10]

Mechanism Insight: In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[11][12] The pyridine nitrogen in the HOAt moiety is believed to assist in the subsequent aminolysis step, accelerating the reaction and providing superior resistance to racemization compared to HOBt-based reagents.[13]

G Acid R-COOH Carboxylate R-COO⁻ Acid->Carboxylate + Base Base DIPEA OAt_Ester OAt-Active Ester Highly Reactive Carboxylate->OAt_Ester + HATU HATU HATU Amide Amide Product OAt_Ester->Amide + Amine Amine R'-NH₂

Caption: Simplified mechanism for HATU coupling.

Experimental Protocol:

  • In a flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF (~0.1-0.5 M).

  • Add HATU (1.1-1.2 eq.) and allow the mixture to stir for a brief pre-activation period (5-10 minutes).

  • Add the amine (1.0-1.2 eq.) followed by DIPEA (2.0-3.0 eq.).

  • Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with carbodiimides. Monitor by TLC or LC-MS.

  • For workup, dilute with EtOAc and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine to remove DMF and excess reagents.[14][15]

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography.

ReagentEquivalentsPurpose
Boc-Protected Acid1.0Carboxylic acid source
Amine1.0 - 1.2Nucleophile
HATU1.1 - 1.2Coupling reagent
DIPEA2.0 - 3.0Non-nucleophilic base
Solvent (DMF)-Reaction medium

Expert Tip: A well-known limitation of uronium-type reagents is the potential for guanidinylation of the amine if the coupling reagent is used in significant excess.[7] Using a slight excess of the carboxylic acid relative to the coupling reagent can mitigate this side reaction.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation - Inactive reagents (hydrolyzed coupling agent).- Steric hindrance.- Insufficient reaction time/temperature.- Use fresh, high-purity reagents and anhydrous solvents.- Switch to a more powerful coupling reagent (e.g., from EDC to HATU or COMU).[7]- Increase reaction time or gently heat the reaction (e.g., to 40-50 °C), monitoring for side products.[16]- Consider a "double coupling" where fresh reagents are added after the initial reaction period.[17]
Epimerization/Racemization - Use of a strong, nucleophilic base.- Elevated reaction temperatures.- Absence of an anti-racemization additive (like HOBt/HOAt) with carbodiimides.- Always use an additive like HOBt, HOAt, or OxymaPure with carbodiimide couplings.[10]- Use a non-nucleophilic base like DIPEA or 2,4,6-collidine instead of triethylamine.- Perform the reaction at 0 °C to room temperature. Low temperatures are always recommended in carbodiimide-mediated couplings.[7]
N-acylurea Formation - This is a specific side reaction with carbodiimides (EDC, DIC, DCC).- Slow aminolysis of the O-acylisourea intermediate.- Ensure the addition of HOBt or a similar additive, which rapidly traps the intermediate.[7][9]
Difficult Purification - Water-soluble byproducts from EDC are generally easy to remove.- Urea from DIC/DCC can be challenging.- Residual DMF in the final product.- For EDC, perform thorough aqueous washes.[18]- For DIC, the diisopropylurea is more soluble and often removable by chromatography. For DCC, the urea precipitates and can be filtered off, but this is less suitable for solid-phase synthesis.[10]- To remove DMF, perform multiple washes with brine or a LiCl solution, or use a solvent that forms an azeotrope with DMF for removal by rotary evaporation.[14]

Conclusion

The successful coupling of this compound is readily achievable with careful selection of reagents and adherence to optimized protocols. For routine couplings, the EDC/HOBt method offers a balance of efficiency and cost-effectiveness. For more challenging transformations involving sterically demanding amines or when rapid reaction times are paramount, HATU stands out as a superior choice. By understanding the mechanisms behind these powerful reagents and anticipating potential side reactions, researchers can confidently incorporate this valuable building block into their synthetic targets, advancing the frontiers of chemical and pharmaceutical research.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wikipedia. HATU. [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]

  • Reddit. (2024). Best peptide coupling method in DMF?. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ResearchGate. (2020). How do i prepare hbtu in a coupling solution?. [Link]

  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Organic Synthesis. Acid-Amine Coupling by HBTU. [Link]

  • Reddit. (2024). EDC-HOBt Amide coupling workup help. [Link]

Sources

Application Note & Protocols: (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid as a Versatile Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Targeted Protein Degradation and the Need for Modular Building Blocks

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional occupancy-based inhibitors.[][2] This strategy utilizes heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's own ubiquitin-proteasome system (UPS).[3] A PROTAC simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the POI.[2][4]

The modular nature of PROTACs—comprising a POI ligand, an E3 ligase ligand, and a connecting linker—necessitates a robust toolbox of chemical building blocks to facilitate their synthesis and optimization.[5] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex.[5]

This guide focuses on (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid , a chiral, non-proteinogenic amino acid derivative, and its application as a versatile building block in the synthesis of PROTACs. Its defined stereochemistry, protected amine, and reactive carboxylic acid moiety make it an ideal component for constructing linkers with specific conformational constraints, which can be pivotal for achieving potent and selective protein degradation.

Physicochemical Profile of the Building Block

A thorough understanding of the building block's properties is essential for its effective use in synthesis.

PropertyValueSource
Chemical Name (R)-2-benzyl-3-{[(tert-butoxy)carbonyl]amino}propanoic acid[6]
CAS Number 262301-38-2[6]
Molecular Formula C₁₅H₂₁NO₄[6]
Molecular Weight 279.33 g/mol [6]
Appearance White to off-white solidN/A
Purity ≥97% (recommended)[6]
Solubility Soluble in DMF, DMSO, CH₂Cl₂, and other common organic solventsN/A
Storage Room temperature, desiccated[6]

Context: The PROTAC Mechanism of Action

Before delving into synthesis, it is crucial to understand the biological mechanism that this building block contributes to. A PROTAC's function is to induce proximity between the target protein and an E3 ligase. This orchestrated event triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for destruction by the 26S proteasome.

PROTAC_Mechanism POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC Molecule E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary Binds Ternary->E3 Released & Recycled Ub_POI Poly-Ubiquitinated POI Ternary->Ub_POI Catalyzes Poly-Ubiquitination E2 E2-Ubiquitin Conjugate E2->Ternary Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognized & Targeted Peptides Degraded Peptides Proteasome->Peptides Degrades

Caption: General mechanism of action for a PROTAC, inducing the degradation of a target protein.

Application Protocol: Amide Bond Formation

The carboxylic acid moiety of this compound makes it amenable to standard peptide coupling reactions. This protocol details its conjugation to a generic amine-terminated linker, a fundamental step in PROTAC synthesis.

Synthetic Workflow Overview

The workflow involves the activation of the carboxylic acid followed by nucleophilic attack from the amine-terminated linker to form a stable amide bond. This creates a key intermediate ready for subsequent conjugation to a POI or E3 ligase ligand.

Synthetic_Workflow start Starting Materials: 1. (R)-2-benzyl-3-(Boc-amino)propanoic acid 2. Amine-Terminated Linker (H₂N-Linker-X) activation Step 1: Carboxylic Acid Activation (HATU, DIPEA in anhy. DMF) start->activation coupling Step 2: Amide Coupling (Nucleophilic Attack by Amine) activation->coupling workup Step 3: Aqueous Workup (Quench, Extract, Wash) coupling->workup purification Step 4: Purification (Flash Column Chromatography) workup->purification product Final Product: Boc-Protected Building Block-Linker Conjugate purification->product

Caption: Workflow for coupling the building block to an amine-terminated linker.

Protocol: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes side reactions.[7][8]

Materials & Reagents:

ReagentEquivalents (eq)Purpose
(R)-2-benzyl-3-(Boc-amino)propanoic acid1.0Building Block
Amine-Terminated Linker (e.g., H₂N-PEG₃-N₃)1.1Linker Moiety
HATU1.1Coupling Reagent
DIPEA (N,N-Diisopropylethylamine)2.5Non-nucleophilic Base
Anhydrous DMF (N,N-Dimethylformamide)-Solvent
Dichloromethane (DCM) / Ethyl Acetate (EtOAc)-Extraction Solvents
Saturated Aqueous NaHCO₃-Wash Solution
Brine-Wash Solution
Anhydrous Na₂SO₄ or MgSO₄-Drying Agent

Step-by-Step Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF (to a concentration of ~0.1 M).

  • Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes.

    • Scientist's Note: Pre-activation of the carboxylic acid with HATU forms a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack. DIPEA is a sterically hindered base that scavenges the generated HCl without competing as a nucleophile.[7]

  • Coupling: Add the amine-terminated linker (1.1 eq) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate or DCM (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Scientist's Note: The NaHCO₃ wash is critical for removing any unreacted carboxylic acid and acidic byproducts from the HATU reagent.

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to yield the pure product.

Characterization and Validation

Successful synthesis must be confirmed by rigorous analytical methods. This self-validating approach ensures the integrity of the intermediate for subsequent steps.

TechniqueExpected Result
LC-MS Observation of a major peak with the expected mass-to-charge ratio ([M+H]⁺ or [M+Na]⁺) for the coupled product. Disappearance of the starting material peak.
¹H NMR Appearance of new signals corresponding to the linker moiety. Characteristic signals for the building block (benzyl group, Boc group protons at ~1.4 ppm) should be retained. A downfield shift of the CH₂ protons adjacent to the newly formed amide bond is expected.
¹³C NMR Appearance of a new amide carbonyl signal (~170-175 ppm) and signals corresponding to the linker carbons.
HPLC A single major peak indicating high purity (>95%) of the final product.

Troubleshooting Common Issues in Amide Coupling

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive coupling reagent (hydrolyzed HATU).2. Wet solvent or reagents.3. Sterically hindered amine.1. Use a fresh bottle of HATU or a different coupling agent (e.g., EDC/HOBt).2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Increase reaction time and/or temperature (e.g., to 40-50 °C). Consider a more potent coupling agent if necessary.[9][10]
Multiple Byproducts 1. Side reaction with DIPEA if temperature is too high.2. Epimerization at the alpha-carbon of the building block.3. Boc-deprotection under acidic conditions.1. Maintain room temperature. Add DIPEA slowly at 0 °C.2. Use of HATU/DIPEA at room temperature generally minimizes epimerization. Avoid stronger bases or higher temperatures.3. Ensure the reaction and workup conditions remain basic or neutral.
Difficulty in Purification 1. Byproducts from the coupling reagent (e.g., tetramethylurea).2. Product has similar polarity to starting material.1. Ensure thorough aqueous washes to remove water-soluble impurities before chromatography.2. Optimize the chromatography solvent system, potentially using a different system (e.g., DCM/Methanol).

Conclusion and Future Outlook

This compound serves as an exemplary building block for the modular synthesis of protein degraders. Its defined stereochemistry and versatile reactivity via standard amide coupling protocols allow for the rational design of linkers that can enforce specific vectors and conformations. By providing a structural scaffold beyond simple alkyl or PEG chains, building blocks like this enable fine-tuning of the crucial protein-protein interactions within the ternary complex, ultimately driving the discovery of more potent and selective therapeutics.[3] The protocols and insights provided herein offer a robust foundation for researchers to confidently incorporate this and similar chiral building blocks into their TPD discovery workflows.

References

  • A Facile Synthesis of Ligands for the von Hippel–Lindau E3 Ligase. Thieme Synthesis. [Link]

  • Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society. [Link]

  • Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Publishing. [Link]

  • Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Publishing. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. [Link]

  • Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. Molbase. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Design and characterization of PROTAC degraders specific to protein N-terminal methyltransferase 1. ResearchGate. [Link]

  • Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. PMC. [Link]

  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. National Institutes of Health. [Link]

  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. [Link]

  • An overview of PROTACs: a promising drug discovery paradigm. PMC - NIH. [Link]

  • Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. Diva-portal.org. [Link]

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Using Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Power of Boc Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS), a revolutionary technique pioneered by R. Bruce Merrifield, transformed the landscape of peptide chemistry and earned him the Nobel Prize in Chemistry in 1984.[1][2][3] This methodology streamlines peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the stepwise addition of subsequent amino acids.[3][4][5] Excess reagents and byproducts are easily removed by simple filtration and washing, a stark contrast to the laborious purification steps required in traditional solution-phase synthesis.[3][6]

At the heart of one of the two major SPPS strategies is the use of the tert-butyloxycarbonyl (Boc) protecting group for the temporary protection of the α-amino group of the incoming amino acid. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols of Boc-SPPS. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into potential challenges, ensuring a comprehensive understanding of this robust and powerful technique.

Principle of the Method: A Symphony of Controlled Reactions

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is the cornerstone of this SPPS approach. It relies on a principle of graduated acid lability.[7] The Nα-Boc group is labile to moderately strong acids like trifluoroacetic acid (TFA), allowing for its selective removal at each cycle.[8][9] In contrast, the side-chain protecting groups, typically benzyl-based ethers, esters, and urethanes, are more robust and require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[4][7][9]

The synthesis proceeds in a cyclical manner, with each cycle extending the peptide chain by one amino acid. This cycle consists of four key steps: deprotection, neutralization, coupling, and optionally, capping.

The Boc SPPS Cycle: A Visual Workflow

The repetitive nature of the Boc-SPPS cycle is elegantly captured in the following workflow diagram. Each step is critical for the successful elongation of the peptide chain with high fidelity.

Boc_SPPS_Workflow cluster_cycle Boc SPPS Elongation Cycle Deprotection 1. Deprotection (TFA Treatment) Neutralization 2. Neutralization (Base Treatment) Deprotection->Neutralization Removes TFA salt End Final Peptide: Cleavage & Purification Deprotection->End After final cycle Coupling 3. Coupling (Activated Boc-AA) Neutralization->Coupling Frees N-terminal amine Coupling->Deprotection Extends peptide chain Capping 4. Capping (Optional) (Acetylation) Coupling->Capping Terminates unreacted chains Capping->Deprotection Start Start: Resin-Bound Peptide (Boc-AA-Resin) Start->Deprotection

Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols and Methodologies

The success of Boc-SPPS hinges on the meticulous execution of each step. The following protocols are designed to be self-validating, with explanations for the critical parameters.

I. Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the final peptide.[10]

Resin TypeC-Terminal FunctionalityCommon Examples
Merrifield ResinCarboxylic AcidChloromethylpolystyrene
PAM ResinCarboxylic AcidPhenylacetamidomethyl resin
MBHA/BHA ResinAmide4-Methylbenzhydrylamine / Benzhydrylamine resin

Protocol: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[7]

  • After swelling, drain the solvent by filtration.

  • Expert Insight: Proper swelling of the resin is crucial as it allows for efficient diffusion of reagents to the reactive sites within the polymer matrix.

II. The Synthesis Cycle: Step-by-Step

A. Step 1: Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.[7]

Protocol: Boc Deprotection

  • To the swelled resin, add a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[9] A common practice is a 5-minute pre-wash followed by a 15-25 minute deprotection reaction.[11]

  • Agitate the mixture for the specified duration at room temperature.

  • Drain the TFA solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess TFA.

  • Causality: The mechanism involves the protonation of the Boc group's carbonyl oxygen by TFA, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine as a trifluoroacetate salt.[8] The tert-butyl cation generated can react with nucleophilic residues like Tryptophan, Cysteine, or Methionine. To prevent this, scavengers such as 0.5% dithioethane (DTE) can be added to the deprotection solution.[4][12]

B. Step 2: Neutralization

The deprotection step leaves the terminal α-amino group as a non-nucleophilic trifluoroacetate salt (R-NH₃⁺TFA⁻).[13] This salt must be converted to the free amine (R-NH₂) to enable the subsequent coupling reaction.[4][13]

Protocol: Standard Neutralization

  • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) or triethylamine (TEA) in DCM to the resin.[9][13]

  • Agitate the mixture for 1-2 minutes. Repeat this step once.

  • Drain the neutralization solution.

  • Wash the resin with DCM (3-5 times) to remove the excess base and its salt.

  • Expert Insight: The use of a hindered, non-nucleophilic tertiary amine like DIEA is critical to prevent unwanted side reactions.[13] An alternative and often more efficient method is "in situ neutralization," where the neutralization is performed simultaneously with the coupling step.[14][15] This can be particularly beneficial for "difficult" sequences prone to aggregation.[14][15]

C. Step 3: Amino Acid Coupling

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.

Protocol: HBTU/HOBt Mediated Coupling

  • In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a combination of a carbodiimide (e.g., DIC) and HOBt (1-hydroxybenzotriazole) in DMF or a DCM/DMF mixture.[7][16]

  • Add this solution to the neutralized peptide-resin.

  • Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[7]

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the completion of the reaction using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.

  • Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Causality: Coupling reagents activate the carboxyl group of the amino acid, making it more susceptible to nucleophilic attack by the N-terminal amine of the peptide chain.[17] HBTU and other uronium/aminium salts are highly efficient and reduce the risk of side reactions like racemization.[16][17]

Coupling ReagentClassKey Advantages
DCC/DIC + HOBt CarbodiimideCost-effective, well-established.[18]
HBTU/TBTU Aminium/Uronium SaltHigh coupling efficiency, fast reaction times.[17][19]
HATU Aminium/Uronium SaltHighly efficient for sterically hindered couplings.[16][19]
PyBOP Phosphonium SaltEffective for difficult couplings, reduces risk of guanidinylation compared to some aminium salts.[20]

D. Step 4: Capping (Optional but Recommended)

If the coupling reaction is incomplete, unreacted N-terminal amines will remain on the resin. The capping step acetylates these unreacted sites, preventing them from reacting in subsequent cycles and forming deletion sequences, which are often difficult to separate from the desired peptide.[21][22]

Protocol: Acetyl Capping

  • Suspend the resin in a solution of acetic anhydride and a base (e.g., pyridine or DIEA) in DMF. A common ratio is 50 equivalents of each based on the resin's substitution.[22][23]

  • Agitate the mixture at room temperature for 20-30 minutes.

  • Drain the capping solution and wash the resin with DMF and DCM.

  • Perform a Kaiser test to confirm the absence of free amines (negative result). If the test is positive, the capping step should be repeated.[23]

  • Expert Insight: Capping is a crucial step for ensuring the purity of the final peptide product, especially for longer or more complex sequences.[22]

III. Cleavage and Final Deprotection

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. This is typically achieved using a strong acid cocktail.

Protocol: HF Cleavage

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Place the dried resin in the reaction vessel of the HF apparatus.

  • Add a scavenger cocktail to the resin. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT), which helps to trap the reactive carbocations generated from the protecting groups.[7][24]

  • Cool the vessel to 0°C.

  • Carefully distill anhydrous HF into the reaction vessel.

  • Stir the reaction at 0°C for 1-2 hours.

  • After the reaction, the HF is carefully removed by evaporation under a stream of nitrogen.

  • The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether to remove scavengers and cleaved protecting groups.

  • The precipitated peptide is dried under vacuum.

  • Alternative Cleavage Reagents: For laboratories not equipped for HF cleavage, other strong acids like Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be used, though they may have different efficiencies for removing certain protecting groups.[11][25]

IV. Purification and Analysis

The crude peptide obtained after cleavage is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired level of purity. The final product is then characterized by mass spectrometry to confirm its identity.

Troubleshooting Common Issues in Boc-SPPS

ProblemPotential Cause(s)Recommended Solution(s)
Low Peptide Yield Incomplete coupling or deprotection; premature chain cleavage.Optimize coupling times and reagents; use a more acid-stable linker resin (e.g., PAM resin); ensure complete deprotection.[11]
Deletion Sequences Incomplete coupling.Implement a capping step after each coupling; double couple difficult residues.
Side Reactions Alkylation of sensitive residues by carbocations during deprotection or cleavage.Use appropriate scavengers in deprotection and cleavage cocktails.[4][12]
Aggregation Sequence-dependent peptide chain aggregation on the resin.Use "in situ" neutralization protocols; synthesize at a lower resin loading.[14][15]
Incomplete Deprotection Steric hindrance or specific residues (e.g., certain protected Histidines) resisting Boc removal.[26]Prolong deprotection times or use a higher concentration of TFA.[26]

Conclusion: The Continued Relevance of a Classic Technique

Boc solid-phase peptide synthesis remains a robust and reliable method for the chemical synthesis of a wide range of peptides. Its advantages, particularly for the synthesis of long or challenging sequences, ensure its continued relevance in both academic research and industrial drug development. By understanding the chemical principles behind each step and adhering to meticulously validated protocols, researchers can confidently and efficiently produce high-quality peptides for their scientific endeavors. The foundational work of Merrifield continues to empower scientists to explore the vast and complex world of peptides.[1][5]

References

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180–193. [Link]

  • Aapptec. (n.d.). SPPS Capping procedure. Aapptec Peptides. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • StackExchange. (2015). Why does capping after each coupling in Solid phase peptide synthesis improve the results? Chemistry Stack Exchange. [Link]

  • Wiley Online Library. (1978). Merrifield Solid-Phase Peptide Synthesis. Wiley Online Library. [Link]

  • Research Science Alliance. (2022). Peptide Hand Synthesis Part 6: Capping. YouTube. [Link]

  • ResearchGate. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Barany, G., & Merrifield, R. B. (1995). Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic. [Link]

  • Mitchell, A. R. (2008). Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. Biopolymers, 90(3), 175–184. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]

  • Bédard, F., & Charette, A. B. (2014). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 18(9), 1143–1148. [Link]

  • Mitchell, A. R. (2007). Bruce Merrifield and solid-phase peptide synthesis: A historical assessment. Biopolymers, 90(3), 175-184. [Link]

  • Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd. [Link]

  • Chem-Station. (2014). Merrifield Solid-Phase Peptide Synthesis. Chem-Station International Edition. [Link]

  • ResearchGate. (1963). SOLID-PHASE PEPTIDE SYNTHESIS. Bruce Merrifield. ResearchGate. [Link]

  • Nishiuchi, Y., Nishio, H., Inui, T., Kimura, T., & Sakakibara, S. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 11(8), 512–515. [Link]

  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? ResearchGate. [Link]

Sources

The Strategic Application of (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Chiral Scaffold of Therapeutic Significance

(R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, a non-proteinogenic β-amino acid derivative, has emerged as a pivotal chiral building block in contemporary drug discovery and development. Its structural architecture, featuring a protected amine, a carboxylic acid, and a benzyl side chain with a defined stereochemistry, offers medicinal chemists a versatile scaffold for the synthesis of complex and stereochemically defined pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group is instrumental in its utility, providing a stable yet readily cleavable shield for the amino functionality, thereby enabling sequential and controlled chemical transformations.[1][2] This application note will provide an in-depth exploration of the utility of this compound, with a primary focus on its critical role in the synthesis of the neprilysin inhibitor, Sacubitril.

Core Application: A Key Intermediate in the Synthesis of Sacubitril

The most prominent application of this compound and its close structural analogs is in the industrial-scale synthesis of Sacubitril.[3][4][5] Sacubitril is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) that, in combination with valsartan, is a cornerstone therapy for heart failure.[6][7] Neprilysin is an endopeptidase responsible for the degradation of natriuretic peptides, which are crucial for vasodilation and sodium excretion.[8] By inhibiting neprilysin, Sacubitril increases the levels of these beneficial peptides, leading to improved cardiovascular outcomes.[9][10]

The synthesis of Sacubitril involves the strategic coupling of a biphenyl-containing fragment with a chiral amino acid derivative. This compound and its derivatives serve as the foundational chiral core for the latter fragment, providing the necessary stereochemistry for potent neprilysin inhibition.

Visualizing the Synthetic Pathway

The following diagram illustrates a generalized synthetic route to a key intermediate of Sacubitril, highlighting the central role of a derivative of the topic compound.

Sacubitril_Synthesis cluster_0 Key Intermediate Synthesis Start (R,E)-5-([1,1'-biphenyl]-4-yl)-4- ((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid H2 Hydrogenation Start->H2 Intermediate (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4- ((tert-butoxycarbonyl)amino)-2-methylpentanoic acid H2->Intermediate Ester Esterification Intermediate->Ester Product (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4- ((tert-butoxycarbonyl)amino)-2-methylpentanoic acid ethyl ester Ester->Product

Caption: A simplified workflow for the synthesis of a key Sacubitril intermediate.

Detailed Protocol: Asymmetric Hydrogenation and Esterification

The following protocol outlines a representative procedure for the conversion of a precursor, structurally related to our topic compound, into a key intermediate for Sacubitril synthesis. This protocol is a composite of procedures described in the patent literature.[11]

Part 1: Asymmetric Hydrogenation

Objective: To stereoselectively reduce the double bond of (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid to yield (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid.

Materials:

ReagentCAS NumberMolecular WeightPurpose
(R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid149709-59-1411.51Starting material
Palladium on Carbon (Pd/C), 10%7440-05-3106.42Catalyst for hydrogenation
Methanol (MeOH)67-56-132.04Solvent
Hydrogen Gas (H₂)1333-74-02.02Reducing agent
Isopropyl Acetate108-21-4102.13Recrystallization solvent
Petroleum Ether8032-32-4N/ARecrystallization anti-solvent

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, charge (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid and methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon catalyst to the vessel. The amount of catalyst is typically in the range of 1-5 mol% relative to the substrate.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-10 atm).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Recrystallize the crude product from a mixture of isopropyl acetate and petroleum ether to yield the pure (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid as a white solid.[11]

Causality of Experimental Choices:

  • Palladium on Carbon: This catalyst is highly effective for the hydrogenation of alkenes and is a standard choice for such transformations due to its high activity and selectivity.

  • Methanol: A polar protic solvent that is suitable for dissolving the starting material and for the hydrogenation reaction.

  • Hydrogen Gas: The ultimate reducing agent in this reaction.

  • Recrystallization: This purification technique is employed to remove any unreacted starting material, byproducts, and impurities, resulting in a product with high chemical and stereochemical purity.

Part 2: Esterification

Objective: To convert the carboxylic acid functionality of (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid to its corresponding ethyl ester.

Materials:

ReagentCAS NumberMolecular WeightPurpose
(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acidN/A413.53Starting material
Thionyl Chloride (SOCl₂)7719-09-7118.97Activating agent for carboxylic acid
Ethanol (EtOH)64-17-546.07Nucleophile and solvent
Dichloromethane (DCM)75-09-284.93Solvent
Saturated Sodium Bicarbonate Solution (NaHCO₃)144-55-884.01Aqueous base for work-up
BrineN/AN/AFor washing the organic layer
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent

Procedure:

  • Reaction Setup: Dissolve (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Activation: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride to the solution.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Ester Formation: Cool the reaction mixture back to 0 °C and slowly add ethanol. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester. The crude product can be further purified by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

  • Thionyl Chloride: A common and effective reagent for converting carboxylic acids to their corresponding acyl chlorides, which are highly reactive intermediates for esterification.

  • Ethanol: The alcohol nucleophile that reacts with the acyl chloride to form the desired ethyl ester.

  • Dichloromethane: A common organic solvent that is inert to the reaction conditions.

  • Aqueous Work-up: The use of sodium bicarbonate solution neutralizes any excess acid and byproducts, facilitating the isolation of the desired product.

Broader Applications in Medicinal Chemistry

Beyond its role in Sacubitril synthesis, the structural motif of Boc-protected β-amino acids like this compound is valuable in various areas of medicinal chemistry:

  • Peptidomimetics: These building blocks can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation and improved pharmacokinetic properties.[]

  • Constrained Peptides: The β-amino acid structure can induce specific secondary structures, such as turns and helices, in peptides, which is crucial for modulating their biological activity.

  • Synthesis of Other Bioactive Molecules: The chiral nature and functional handles of this compound make it a valuable starting material for the synthesis of a wide range of other chiral molecules with potential therapeutic applications.

Conclusion

This compound is a testament to the power of chiral building blocks in modern drug discovery. Its strategic application in the synthesis of Sacubitril has had a profound impact on the treatment of heart failure. The principles and protocols outlined in this guide are intended to provide researchers and drug development professionals with a deeper understanding of the utility of this important molecule and to facilitate its application in the development of future life-saving therapies.

References

  • Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd. (2025, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis. Retrieved from [Link]

  • New Drug Approvals. (2015, August 13). Sacubitril. Retrieved from [Link]

  • Google Patents. (n.d.). CN108373423B - Preparation method of Sacubitril-valsartan compound and/or eutectic key intermediate Sacubitril calcium.
  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP3386955B1 - Intermediates for the preparation of sacubitril and their preparation.
  • Google Patents. (n.d.). WO2017033212A1 - Preparation of sacubitril and salt thereof and novel compounds used in the process.
  • Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis. (2023, May 3). PMC. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril. Retrieved from [Link]

  • Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions. (n.d.). PubMed Central. Retrieved from [Link]

  • Angiotensin receptor blocker neprilysin inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Effects of sacubitril/valsartan on neprilysin targets and the metabolism of natriuretic peptides in chronic heart failure: a mechanistic clinical study. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Unlocking the Potential: Angiotensin Receptor Neprilysin and Sodium Glucose Co-Transporter 2 Inhibitors for Right Ventricle Dysfunction in Heart Failure. (2024, July 9). MDPI. Retrieved from [Link]

  • Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions. (2022, September 7). PubMed. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Peptides with N-Boc-(R)-beta-homophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

< <

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of β-Amino Acids in Peptide Science

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to develop novel therapeutics with enhanced properties.[1][2] Among these, β-amino acids, and specifically N-Boc-(R)-beta-homophenylalanine, offer unique advantages. The additional methylene group in the backbone of β-amino acids induces a profound impact on the resulting peptide's conformation, proteolytic stability, and biological activity.[2] Peptides containing β-amino acids often exhibit increased resistance to enzymatic degradation compared to their natural α-peptide counterparts, a crucial attribute for drug development.[1] N-Boc-(R)-beta-homophenylalanine, with its protected amine and chiral phenyl side chain, serves as a valuable building block for creating peptidomimetics with well-defined secondary structures and tailored biological functions.[] This guide provides a comprehensive overview and detailed protocols for the successful solid-phase synthesis of novel peptides incorporating this versatile amino acid.

Core Principles of Boc-Based Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides on a solid support, pioneered by Merrifield, remains a cornerstone of peptide chemistry.[4] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method that relies on differential acid lability to selectively deprotect the N-terminus while side-chain protecting groups and the resin linkage remain intact.[5]

The fundamental cycle of Boc-SPPS involves four key steps:

  • Deprotection: The acid-labile Boc group is removed from the N-terminal amino acid of the growing peptide chain, typically using trifluoroacetic acid (TFA).[5][6][7]

  • Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized to the free amine, usually with a tertiary amine base like diisopropylethylamine (DIEA).[5][8]

  • Coupling: The next N-Boc-protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[6][9]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.[8]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[5][7]

Experimental Protocols

Materials and Reagents
  • Resin: Merrifield resin or PAM (phenylacetamidomethyl) resin are commonly used for Boc-SPPS.[7] The choice depends on the desired C-terminal functionality (acid or amide). For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl resin are also suitable.[10]

  • Amino Acids: High-purity N-Boc protected amino acids, including N-Boc-(R)-beta-homophenylalanine.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (peptide synthesis grade), Isopropanol (IPA).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).

  • Neutralization Reagent: 10% Diisopropylethylamine (DIEA) in DCM (v/v).

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).[11]

    • HOBt (Hydroxybenzotriazole).

    • DIC (N,N'-Diisopropylcarbodiimide).

  • Cleavage Cocktail: A mixture of a strong acid (e.g., HF, TFMSA) and scavengers to protect sensitive amino acid side chains. A common "low-and-high" HF cleavage procedure is often employed. For peptides containing sensitive residues like Cys, Met, or Trp, scavengers such as anisole, thioanisole, or ethanedithiol are crucial.[5][7]

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column. Acetonitrile and water with 0.1% TFA are standard mobile phases.[12][13]

Protocol 1: Solid-Phase Synthesis of a Model Peptide Incorporating N-Boc-(R)-beta-homophenylalanine

This protocol outlines the manual synthesis of a model tripeptide, for example, Ala-β-hPhe-Gly, on a Merrifield resin.

1. Resin Preparation and First Amino Acid Loading:

  • Swell the Merrifield resin (1 g, 1 mmol/g substitution) in DCM for 1 hour in a reaction vessel.

  • Prepare the cesium salt of the C-terminal Boc-amino acid (Boc-Gly-OH).

  • Add the Boc-Gly-Cs salt (3 equivalents) to the swollen resin in DMF and heat at 50°C for 12-24 hours.

  • Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

  • Determine the loading efficiency using a quantitative method like the picric acid test or by cleaving the amino acid from a small amount of resin and analyzing the supernatant by UV-Vis spectroscopy.

2. Peptide Chain Elongation (SPPS Cycle):

The following steps are repeated for each amino acid coupling.

  • Step 2.1: Deprotection

    • Wash the resin with DCM (3 x 10 mL).

    • Add 50% TFA in DCM (10 mL) to the resin and shake for 30 minutes.[7] A shorter pre-wash of 5 minutes can also be performed.[7]

    • Drain the TFA solution and wash the resin with DCM (3 x 10 mL) and IPA (2 x 10 mL) to remove residual acid.[7]

  • Step 2.2: Neutralization

    • Wash the resin with DCM (2 x 10 mL).

    • Add 10% DIEA in DCM (10 mL) and shake for 10 minutes. Repeat this step once.[7]

    • Wash the resin thoroughly with DCM (5 x 10 mL) to remove excess base.

  • Step 2.3: Coupling of N-Boc-(R)-beta-homophenylalanine

    • In a separate vial, dissolve N-Boc-(R)-beta-homophenylalanine (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture and vortex for 2 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Shake the reaction vessel for 2-4 hours. The longer coupling time is recommended for the sterically hindered β-amino acid.

    • Monitor the coupling reaction using the ninhydrin (Kaiser) test.[9] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Step 2.4: Capping (Optional but Recommended)

    • If the coupling is incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion sequences.

    • Treat the resin with a solution of acetic anhydride and DIEA in DCM (e.g., 10% Ac₂O, 5% DIEA in DCM) for 30 minutes.

    • Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • Step 2.5: Coupling of the Next Amino Acid (Boc-Ala-OH)

    • Repeat the deprotection (Step 2.1) and neutralization (Step 2.2) steps.

    • Activate and couple Boc-Ala-OH using the same procedure as in Step 2.3.

3. Cleavage and Deprotection:

  • After the final amino acid coupling and Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

  • Perform the cleavage using a strong acid cocktail. For a standard peptide without sensitive residues, a mixture of HF/anisole (9:1) at 0°C for 1 hour is effective. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

  • Alternatively, TFMSA or TMSOTf can be used as less volatile alternatives to HF.[7]

  • After cleavage, precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether multiple times.

  • Dry the crude peptide under vacuum.

Diagram of the Boc-SPPS Cycle

SPPS_Cycle Start Resin-Bound Peptide (N-Boc Protected) Deprotection Deprotection (50% TFA in DCM) Start->Deprotection 1. Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization 2. Coupling Coupling (Activated Boc-AA) Neutralization->Coupling 3. Washing Washing Coupling->Washing 4. Elongated_Peptide Elongated Peptide (N-Boc Protected) Washing->Elongated_Peptide Cycle Complete Elongated_Peptide->Deprotection Repeat Cycle

Caption: The iterative cycle of Boc solid-phase peptide synthesis.

Challenges and Considerations in Synthesizing Peptides with β-Amino Acids

The incorporation of β-amino acids can present unique challenges during peptide synthesis.

  • Slower Coupling Kinetics: The steric hindrance around the β-amino group can lead to slower coupling reactions compared to α-amino acids. To overcome this, extended coupling times, double coupling, or the use of more potent coupling reagents like HATU or PyAOP may be necessary.

  • Aggregation: Peptides containing β-amino acids can sometimes be more prone to aggregation on the solid support, especially for longer sequences.[12][14] Using resins with lower substitution, incorporating pseudoprolines, or using microwave-assisted synthesis can help mitigate this issue.

  • Side Reactions: As with any peptide synthesis, side reactions such as diketopiperazine formation (at the dipeptide stage) and aspartimide formation (for sequences containing Asp) can occur.[7] Careful selection of coupling conditions and protecting groups can minimize these side reactions.

Purification and Characterization

1. Purification:

  • The crude peptide is typically purified by preparative RP-HPLC.

  • A gradient of acetonitrile in water (both containing 0.1% TFA) is used to elute the peptide from a C18 column.

  • Fractions are collected and analyzed by analytical HPLC to identify those containing the pure product.

  • The pure fractions are pooled and lyophilized to obtain the final peptide as a fluffy white powder.

2. Characterization:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[15][16]

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to determine the purity of the final peptide product.[13]

  • Amino Acid Analysis (AAA): This technique confirms the amino acid composition of the peptide.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR can be used to provide detailed structural information about the peptide's conformation in solution.[15][17]

Table 1: Key Parameters for Boc-SPPS of a Peptide with N-Boc-(R)-beta-homophenylalanine
ParameterRecommended ConditionRationale
Resin Merrifield or PAM Resin (0.5-1.0 mmol/g)Standard resins for Boc chemistry, providing good stability.[7]
Deprotection 50% TFA in DCM, 30 minEffective for Boc removal without significant side-chain deprotection.[5][7]
Neutralization 10% DIEA in DCM, 2 x 10 minConverts the N-terminal amine to its free form for efficient coupling.[7]
Coupling Reagents HBTU/HOBt or TBTU/HOBtEfficient and widely used coupling reagents with low racemization.[11]
β-hPhe Coupling Time 2-4 hoursLonger reaction time to overcome the steric hindrance of the β-amino acid.
Monitoring Ninhydrin (Kaiser) TestA reliable qualitative method to check for the presence of free primary amines.[9]
Cleavage HF/anisole (9:1) or TFMSA/TFA/scavengersStrong acids required for cleavage from the resin and removal of benzyl-based side-chain protecting groups.[5][7]
Purification Preparative RP-HPLC (C18 column)Standard and effective method for purifying peptides to high homogeneity.[12]

Conclusion

The synthesis of novel peptides incorporating N-Boc-(R)-beta-homophenylalanine offers exciting opportunities for the development of new therapeutic agents with improved pharmacological profiles. While the inclusion of this β-amino acid requires some modifications to standard SPPS protocols, particularly regarding coupling times, the established principles of Boc chemistry provide a robust framework for their successful synthesis. Careful optimization of reaction conditions, coupled with rigorous purification and characterization, will enable researchers to explore the full potential of these unique peptidomimetics in drug discovery and development.

References

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]

  • Cabrele, C., Martinek, T. A., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9739. [Link]

  • Gao, X., Pellois, J. P., Kim, Y., Sonigo, L., & Yu, P. Y. (2000). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. The Journal of Organic Chemistry, 65(9), 2621–2631. [Link]

  • AAPPTec. Coupling Reagents. [Link]

  • GenScript. Advanced Analytical Techniques for Peptide Characterization. [Link]

  • Ali, A., Khan, K. M., & Salar, U. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 29(4), 793. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • jOeCHEM. Peptide Synthesis with the Boc Protecting Group. [Link]

  • Cabrele, C., Martinek, T. A., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar. [Link]

  • AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Siodłak, D., & Staśko, N. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(8-9), e3091. [Link]

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • ResolveMass Laboratories Inc. Peptide Characterization Techniques and Applications. [Link]

  • Doustkhah, E., & Ghavami, R. (2019). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 18(3), 1335–1346. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • Cheng, J., & Deming, T. J. (2001). Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. Macromolecules, 34(15), 5169–5174. [Link]

  • JPT Peptide Technologies. Peptide Characterization & Analytics. [Link]

  • BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. [Link]

  • AAPPTec. Boc-L-Amino Acids for Peptide Synthesis. [Link]

Sources

Application Note: Protocols for the Deprotection of the tert-Butoxycarbonyl (Boc) Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Boc Group in Modern Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates.[1][2] Its popularity stems from its remarkable stability under a wide range of nucleophilic and basic conditions, while being readily cleavable under acidic conditions.[3] This orthogonality allows for the selective deprotection of Boc-protected amines in the presence of other sensitive functionalities, such as esters or benzyloxycarbonyl (Cbz) groups, making it an indispensable tool for complex molecule assembly.[4]

This guide provides a comprehensive overview of the mechanistic principles, standard protocols, and critical considerations for the effective and selective removal of the Boc group. We will delve into the causality behind common procedural choices, offer detailed step-by-step protocols for various methods, and discuss strategies for substrates that are sensitive to harsh acidic conditions.

The Chemical Logic: Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is fundamentally an acid-catalyzed hydrolysis of a carbamate.[2] The process is initiated by the protonation of the carbonyl oxygen of the Boc group, which significantly enhances the electrophilicity of the carbonyl carbon.[5] This is followed by the departure of the stable tert-butyl cation, a key intermediate in this reaction. The resulting carbamic acid is unstable and rapidly undergoes decarboxylation to release the free amine, carbon dioxide, and the tert-butyl cation.[6] Under the acidic reaction conditions, the liberated amine is protonated to form its corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[5][6]

The generation of the highly reactive tert-butyl cation is a critical aspect of this mechanism.[7] This electrophile can potentially alkylate nucleophilic sites on the desired product or other molecules in the reaction mixture, leading to unwanted side products.[8] Functional groups particularly susceptible to this side reaction include the indole ring of tryptophan, the thioether of methionine, and the phenolic ring of tyrosine.[8] Therefore, the management of this cation is a central consideration in protocol design.

Boc_Deprotection_Mechanism cluster_0 Mechanism Steps Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - t-Bu⁺ tBu_Cation tert-Butyl Cation Protonated->tBu_Cation AmineSalt Amine Salt (Product) CarbamicAcid->AmineSalt - CO₂ + H⁺ Byproducts Isobutylene + CO₂ tBu_Cation->Byproducts - H⁺

Figure 1: Acid-catalyzed deprotection of a Boc-protected amine.

The Gold Standard: Deprotection with Trifluoroacetic Acid (TFA)

The most common and robust method for Boc deprotection involves the use of trifluoroacetic acid (TFA), often as a solution in a non-nucleophilic solvent like dichloromethane (DCM).[2] TFA is a strong acid that effectively protonates the carbamate, leading to rapid cleavage, typically at room temperature.[9]

The Critical Role of Scavengers

As previously mentioned, the liberated tert-butyl cation is a potent electrophile.[8] To prevent side reactions, especially in peptide synthesis or with electron-rich substrates, "scavengers" are added to the reaction mixture.[10] These are nucleophilic compounds designed to trap the tert-butyl cation more rapidly than any functional group on the substrate.[8]

Commonly used scavengers include:

  • Triisopropylsilane (TIS): Highly effective at reducing the tert-butyl cation.

  • Water: Acts as a nucleophile to hydrate the cation to tert-butanol.

  • Thioanisole or Anisole: Used to protect tryptophan and other sensitive residues from alkylation.[10]

  • 1,2-Ethanedithiol (EDT): Often used for cysteine-containing peptides.

A widely used scavenger "cocktail" for peptide cleavage is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[8]

Detailed Protocol: TFA/DCM Deprotection

Materials:

  • Boc-protected substrate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Scavenger(s) (e.g., Triisopropylsilane), if required

  • Cold diethyl ether

  • Nitrogen or Argon supply

Procedure:

  • Preparation: Dissolve the Boc-protected substrate in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is particularly important for sensitive substrates to control the reaction rate and minimize potential side reactions.

  • Addition of Reagents:

    • If using scavengers, add the appropriate scavenger (e.g., 2.5–5% TIS v/v) to the solution and stir briefly.

    • Slowly add TFA (typically 20-50% v/v, or 10-20 equivalents) to the stirred solution. An exotherm may be observed.[11][12]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Deprotection is often complete within 30 minutes to 2 hours.[11]

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the DCM and TFA.

    • The resulting residue, often an oil, contains the amine TFA salt.

    • Add a sufficient volume of cold diethyl ether to the residue and triturate or stir vigorously. This will typically cause the amine TFA salt to precipitate as a solid.

    • Collect the solid product by filtration, wash with additional cold diethyl ether, and dry under vacuum.

Alternative and Milder Deprotection Protocols

For substrates containing other acid-sensitive groups (e.g., tert-butyl esters, acetals) or where TFA is too harsh, several milder or alternative methods are available.[11] The choice of reagent is dictated by the need for chemoselectivity.[7]

MethodReagent/SolventTypical ConditionsAdvantagesDisadvantages
HCl in Dioxane 4M HCl in 1,4-Dioxane0 °C to RT, 1-4 hVolatile byproducts, often yields crystalline HCl salts.[13]Dioxane is a peroxide-former and suspected carcinogen.[14]
Formic Acid 85-98% Formic Acid (neat)RT, 1-16 hMilder than TFA, can be suitable for some sensitive substrates.[9]Slower reaction times, may not be strong enough for all substrates.
Lewis Acids TMSI or ZnBr₂ in DCMRT, 12-24 hNon-protic, useful for highly acid-labile compounds.[2]Longer reaction times, reagents can be moisture-sensitive.
Thermal High-boiling solvent (e.g., TFE, Dioxane/Water)150-270 °C (Flow Reactor)Acid-free, can be highly selective.[1]Requires specialized equipment (flow reactor or microwave), high temperatures.
Oxalyl Chloride Oxalyl Chloride in MethanolRT, 1-4 hVery mild, tolerates many other acid-sensitive groups.[15][16]Reagent is highly reactive and moisture-sensitive.
Protocol: HCl in 1,4-Dioxane

This method is a common alternative to TFA and is particularly useful as the resulting hydrochloride salt of the amine is often a crystalline, easy-to-handle solid.[5]

Procedure:

  • Dissolve the Boc-protected substrate in a minimal amount of a co-solvent like methanol or DCM, if necessary.

  • Cool the solution to 0 °C.

  • Add a commercially available solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS until completion (usually 1-4 hours).

  • Concentrate the solvent under reduced pressure. If a precipitate forms, it can be isolated by filtration and washed with a non-polar solvent like diethyl ether or hexanes.

Experimental Workflow and Decision Making

The selection of a deprotection protocol is a critical decision based on the substrate's overall structure and the presence of other functional groups.

Boc_Deprotection_Workflow cluster_workflow General Deprotection Workflow Start Start: Boc-Protected Substrate Decision1 Substrate Acid Stability? Start->Decision1 TFA_Protocol Protocol 1: TFA / DCM (with Scavengers) Decision1->TFA_Protocol Robust Mild_Protocol Protocol 2: Milder Acid (e.g., 4M HCl/Dioxane) Decision1->Mild_Protocol Sensitive Reaction Monitor Reaction (TLC / LC-MS) TFA_Protocol->Reaction Mild_Protocol->Reaction Workup Work-up: Concentrate & Precipitate Reaction->Workup Complete Product Final Product: Amine Salt Workup->Product

Figure 2: Decision workflow for choosing a Boc deprotection protocol.

Safety and Handling Precautions

  • Trifluoroacetic Acid (TFA): TFA is a highly corrosive and toxic strong acid.[17] It causes severe skin burns and eye damage and is harmful if inhaled.[18][19] Always handle TFA in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[19]

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Handle only in a well-ventilated fume hood.

  • 4M HCl in Dioxane: This reagent is corrosive. 1,4-Dioxane is flammable and a suspected carcinogen that can form explosive peroxides upon storage.

  • Reaction Off-gassing: Boc deprotection reactions evolve both carbon dioxide and isobutylene gas.[6] Ensure the reaction vessel is not sealed to avoid pressure buildup.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • The Organic Chemist. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

  • Reddit. (2024, February 21). Boc-Deprotection. r/chemistry. Retrieved from [Link]

  • Google Patents. (2010). US20100311968A1 - Deprotection of boc-protected compounds.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23833-23840. Retrieved from [Link]

  • Varlamova, E., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6296. Retrieved from [Link]

  • Healy, D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. Retrieved from [Link]

  • Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23833-23840. Retrieved from [Link]

  • ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]

  • ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid? Retrieved from [Link]

  • Reddit. (2017, April 13). Boc deprotection using 4M HCl in dioxane also cleaved amide. r/chemistry. Retrieved from [Link]

  • New Jersey Department of Health. (2001, October). HAZARD SUMMARY - TRIFLUOROACETIC ACID. Retrieved from [Link]

  • Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23833-23840. Retrieved from [Link]

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure: Trifluoroacetic Acid. Retrieved from [Link]

  • Singh, S., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(7), 2137-2144. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A mild Boc deprotection and the importance of a free carboxylate. Retrieved from [Link]

  • Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23833-23840. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]

  • Reddit. (2023, October 18). Boc De-protection. r/Chempros. Retrieved from [Link]

Sources

Application Notes and Protocols: Incorporation of (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the incorporation of (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, a Boc-protected β-homophenylalanine derivative, into peptide sequences. Detailed protocols for solid-phase peptide synthesis (SPPS) are presented, covering coupling, deprotection, and cleavage steps. The rationale behind experimental choices, troubleshooting advice, and methods for characterization are also discussed to ensure successful synthesis and high-purity products for research and drug development applications.

Introduction: The Role of β-Amino Acids in Peptidomimetics

This compound, also known as Boc-L-β-homophenylalanine, is a valuable building block in the field of medicinal chemistry and peptide science.[1][2] Its structure features a tert-butoxycarbonyl (Boc) protecting group, which enhances stability and solubility, facilitating its use in peptide synthesis.[1] The incorporation of β-amino acids like β-homophenylalanine into peptide backbones is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.[3]

Peptides composed of or containing β-amino acids often exhibit enhanced stability against proteolytic degradation, a common limitation of natural peptide-based therapeutics.[3][4] The unique structural properties of β-amino acids can also induce specific secondary structures, such as β-hairpins, influencing the biological activity of the resulting peptide.[4] This application note will detail the experimental procedure for incorporating this specific β-amino acid into a growing peptide chain using Boc-based solid-phase peptide synthesis (SPPS).

Overview of the Boc/Bzl Protection Strategy in SPPS

The synthesis of peptides on a solid support is a cyclical process involving the sequential addition of amino acids.[5] The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a well-established method, particularly advantageous for complex or lengthy peptide sequences.[6][7]

In this scheme:

  • The Nα-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group .

  • Reactive side chains of other amino acids in the sequence are protected by more robust, benzyl-based protecting groups.

  • The Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups and the linkage to the resin require a much stronger acid, such as hydrogen fluoride (HF), for cleavage.[5][8]

This difference in acid lability, while not a truly orthogonal system, allows for the selective deprotection of the Nα-amino group at each cycle without disturbing the side-chain protectors until the final cleavage step.[5][6]

Experimental Workflow and Protocols

The incorporation of this compound follows the general cycle of SPPS. The following protocols are based on standard, well-established procedures in the field.

Materials and Reagents
ReagentSupplierPurpose
This compounde.g., Chem-ImpexThe amino acid to be incorporated.
SPPS Resin (e.g., Merrifield, PAM)e.g., AAPPTecSolid support for peptide synthesis.
Dichloromethane (DCM), peptide synthesis gradeVariousSolvent for washing and reactions.
N,N-Dimethylformamide (DMF), peptide synthesis gradeVariousSolvent for coupling reactions.
Trifluoroacetic acid (TFA)VariousReagent for Boc deprotection.
N,N'-Diisopropylcarbodiimide (DIC)VariousCoupling agent.
1-Hydroxybenzotriazole (HOBt)VariousCoupling additive to reduce racemization and improve efficiency.
Diisopropylethylamine (DIEA)VariousBase for neutralization.
Ninhydrin test kitVariousFor monitoring the completion of coupling and deprotection reactions.
Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)VariousFor final cleavage from the resin (requires specialized equipment).
Workflow Diagram

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Coupling Couple Boc-β-hPhe-OH Resin->Coupling Boc-β-hPhe-OH, DIC/HOBt Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Boc Deprotection (TFA/DCM) Wash1->Deprotection Wash2 Wash (DCM) Deprotection->Wash2 Neutralization Neutralize (DIEA/DCM) Wash2->Neutralization Wash3 Wash (DCM) Neutralization->Wash3 NextCycle Ready for Next Cycle Wash3->NextCycle

Caption: General workflow for a single cycle of Boc-SPPS.

Detailed Protocols

Protocol 1: Swelling the Resin

  • Place the desired amount of resin in a reaction vessel.

  • Add DCM to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DCM.

Protocol 2: Nα-Boc Deprotection

This step is performed on the resin-bound peptide to expose the N-terminal amine for the subsequent coupling reaction.

  • Add a solution of 50% TFA in DCM to the resin.[8] A short pre-wash of 5 minutes is recommended.[8]

  • Agitate the mixture for 15-25 minutes at room temperature.[8]

  • Drain the TFA/DCM solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

Protocol 3: Neutralization

After TFA treatment, the newly deprotected amine is a TFA salt and must be converted to the free amine.[6]

  • Add a 5-10% solution of DIEA in DCM to the resin.

  • Agitate for 5-10 minutes.

  • Drain the neutralization solution.

  • Wash the resin thoroughly with DCM (3-5 times).

Protocol 4: Coupling of this compound

  • In a separate vial, dissolve 2-3 equivalents of this compound and 2-3 equivalents of HOBt in DMF.

  • Add this solution to the reaction vessel containing the neutralized, resin-bound peptide.

  • Add 2-3 equivalents of DIC to the reaction vessel.

  • Agitate the reaction mixture at room temperature for 1-2 hours, or until a ninhydrin test indicates the absence of free primary amines.

  • Drain the coupling solution.

  • Wash the resin with DMF (2-3 times) followed by DCM (2-3 times) to remove excess reagents and byproducts.

Protocol 5: Final Cleavage and Deprotection

This step removes all protecting groups and cleaves the peptide from the resin. This procedure requires specialized equipment and should be performed in a well-ventilated fume hood by trained personnel due to the hazardous nature of HF.

  • Dry the peptide-resin thoroughly under vacuum.

  • Transfer the resin to a specialized HF cleavage apparatus.

  • Add appropriate scavengers (e.g., anisole) to prevent side reactions.

  • Cool the apparatus to 0°C.

  • Slowly distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide with cold diethyl ether.

  • Collect the peptide by filtration or centrifugation.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Rationale and Scientific Insights

  • Choice of Coupling Reagents: The combination of a carbodiimide like DIC with an additive like HOBt is a classic and effective method for peptide bond formation.[9] HOBt acts as a racemization suppressant by forming an active ester intermediate, which is less prone to epimerization.[9] Other phosphonium or aminium-based reagents like PyBOP or HBTU can also be used, especially for difficult couplings.[9][10]

  • Boc Deprotection and Scavengers: The deprotection of the Boc group with TFA generates a tert-butyl cation.[11][12] This cation can alkylate nucleophilic side chains, particularly those of tryptophan, methionine, and cysteine, leading to undesired byproducts.[5][12] The inclusion of scavengers, such as dithiothreitol (DTE) or triisopropylsilane (TIS), in the cleavage cocktail is crucial to quench these reactive cations.[6]

  • Neutralization Step: The neutralization of the TFA salt of the N-terminal amine is critical. Failure to do so will prevent the subsequent coupling reaction, as the protonated amine is not nucleophilic. DIEA is a non-nucleophilic base commonly used for this purpose.[6] "In situ" neutralization protocols, where the base is added along with the coupling reagents, have also been developed to streamline the process.[5]

Characterization and Quality Control

After synthesis and purification, the identity and purity of the peptide containing the β-homophenylalanine residue should be confirmed.

TechniquePurposeExpected Outcome
RP-HPLC To assess the purity of the final peptide.A single major peak in the chromatogram, indicating a high degree of purity (>95% is often desired).
Mass Spectrometry (e.g., ESI-MS) To confirm the molecular weight of the synthesized peptide.The observed mass should match the calculated theoretical mass of the peptide containing the incorporated residue.
NMR Spectroscopy For structural elucidation, especially for complex or cyclic peptides.The NMR spectrum can confirm the presence of the β-amino acid and provide information on the peptide's conformation in solution.[4]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling (Positive Ninhydrin Test) Steric hindrance from the β-amino acid or peptide aggregation.- Double couple (repeat the coupling step).- Use a more potent coupling reagent (e.g., HATU, HBTU).- Increase the reaction time or temperature (with caution, as this can increase racemization).
Low Yield After Cleavage Incomplete cleavage from the resin or loss of peptide during workup.- Ensure complete removal of HF.- Optimize the precipitation and washing steps to minimize loss of the peptide.- Verify the stability of the linker to repeated TFA treatments.[8]
Presence of Deletion Sequences Incomplete deprotection or coupling at a previous cycle.- Ensure sufficient deprotection time with fresh TFA.- Monitor each coupling step with the ninhydrin test to ensure completion before proceeding.

Conclusion

The incorporation of this compound into peptide chains is a valuable technique for the synthesis of novel peptidomimetics with potentially enhanced therapeutic properties. By following the detailed protocols and understanding the underlying chemical principles of Boc-SPPS, researchers can successfully synthesize these modified peptides. Careful monitoring of each step and thorough characterization of the final product are essential for obtaining high-quality materials for further biological evaluation.

References

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]

  • Karle, I. L., Gopi, H. N., & Balaram, P. (2002). Peptide hybrids containing α- and β-amino acids: Structure of a decapeptide β-hairpin with two facing β-phenylalanine residues. Proceedings of the National Academy of Sciences, 99(8), 5160–5164. Retrieved from [Link]

  • Szewczuk, Z., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(8-9), e3091. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. In Peptide Synthesis I (pp. 1-44). Springer, Berlin, Heidelberg. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). AAPPTec. Retrieved from [Link]

  • Introduction to the Synthesis of Peptidomimetics. (n.d.). Retrieved from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, offer troubleshooting solutions, and present detailed protocols to enhance your experimental success.

Overview of the Core Synthesis Challenge

This compound is a chiral β-amino acid derivative, a critical building block in the development of pharmaceuticals and peptidomimetics.[1][2] The primary challenge in its synthesis is achieving high yield and stereochemical purity. The molecule possesses a stereocenter at the α-carbon, making enantioselective and diastereoselective control paramount. Common synthetic routes often involve the diastereoselective alkylation of a chiral auxiliary, followed by protection of the amino group and subsequent cleavage of the auxiliary.[3][4][5]

This guide will focus on a widely-used and reliable method: the Evans Asymmetric Alkylation, which provides excellent stereocontrol.[5][6][]

General Synthesis Workflow

The overall process can be visualized as a three-stage workflow: Acylation, Diastereoselective Alkylation, and Hydrolytic Cleavage with concurrent Boc-protection.

Synthesis_Workflow cluster_0 Stage 1: Acylation cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Cleavage & Protection A Chiral Auxiliary ((R)-4-benzyloxazolidin-2-one) C N-Acyl Oxazolidinone A->C Base (e.g., n-BuLi) THF, -78°C B Acylating Agent (3-phenylpropanoyl chloride) B->C D Sodium Enolate C->D Base (e.g., NaHMDS) THF, -78°C F Alkylated Product D->F Electrophile E Azidomethylating Agent (e.g., azidomethyl phenyl sulfide) E->F G Azido Acid F->G LiOH, H₂O₂ THF/H₂O H Boc-Protected Amino Acid G->H H₂, Pd/C I Final Product ((R)-2-benzyl-3-(Boc-amino)propanoic acid) H->I (Boc)₂O, Base Dioxane/H₂O

Caption: General workflow for the synthesis of the target molecule.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Question 1: My overall yield is significantly lower than expected. Where should I start troubleshooting?

Answer: Low overall yield is a common issue that can originate from multiple steps. A systematic approach is crucial.

Troubleshooting Logic Flow:

Troubleshooting_Yield start Low Overall Yield Detected check_acylation Step 1: Acylation Analyze crude product by ¹H NMR/TLC. Is acylation >95% complete? start->check_acylation acylation_ok Proceed to Alkylation. check_acylation->acylation_ok Yes acylation_fail Troubleshoot Acylation: - Check base quality (n-BuLi titration). - Ensure anhydrous conditions. - Verify acyl chloride purity. check_acylation->acylation_fail No check_alkylation Step 2: Alkylation Analyze crude by ¹H NMR/LC-MS. Is desired diastereomer the major product? acylation_ok->check_alkylation alkylation_ok Proceed to Cleavage. check_alkylation->alkylation_ok Yes alkylation_fail Troubleshoot Alkylation: - Ensure reaction is at -78°C. - Check base (NaHMDS) quality. - Use freshly prepared electrophile. check_alkylation->alkylation_fail No check_cleavage Step 3: Cleavage/Protection Analyze by LC-MS. Is the final product the major component? alkylation_ok->check_cleavage cleavage_ok Optimize Purification: - Evaluate chromatography conditions. - Consider recrystallization. check_cleavage->cleavage_ok Yes cleavage_fail Troubleshoot Cleavage/Protection: - Monitor reaction closely to avoid side products. - Ensure complete azide reduction. - Check (Boc)₂O quality and stoichiometry. check_cleavage->cleavage_fail No

Caption: Decision tree for troubleshooting low synthesis yield.

  • Causality:

    • Acylation: Incomplete acylation is often due to deactivated reagents or moisture. The lithium enolate required is highly sensitive.

    • Alkylation: The formation of the desired diastereomer depends on the chelated sodium enolate structure, which is stable only at low temperatures (-78 °C).[5] Temperature fluctuations can lead to a mixture of diastereomers and reduced yield of the target isomer.

    • Cleavage & Protection: The hydrolytic cleavage with lithium hydroxide and hydrogen peroxide can sometimes lead to side reactions if not monitored carefully. The subsequent hydrogenation and Boc-protection steps must be driven to completion to avoid a complex mixture that is difficult to purify.[8]

Question 2: I am observing significant amounts of the wrong diastereomer after the alkylation step. How can I improve the diastereoselectivity?

Answer: Poor diastereoselectivity in Evans alkylation almost always points to issues with the formation or stability of the Z-enolate, which is crucial for directing the electrophile.

  • Potential Causes & Solutions:

    • Temperature Control: The enolization and alkylation must be performed at -78 °C (a dry ice/acetone bath). Even a slight increase in temperature can disrupt the rigid, chelated transition state, leading to loss of selectivity.[5][6]

    • Base Selection: Sodium bis(trimethylsilyl)amide (NaHMDS) is preferred for forming the Z-enolate required for high diastereoselectivity. Lithium bases like LDA can sometimes give lower selectivity depending on the substrate. Ensure the base is fresh and has not degraded.

    • Solvent: Tetrahydrofuran (THF) is the solvent of choice. It must be anhydrous. Water will quench the enolate and interfere with the chelation.

    • Addition Order: Add the base to the N-acyl oxazolidinone solution at -78 °C and stir for 30-60 minutes to ensure complete enolate formation before adding the electrophile.

Question 3: The final Boc-protected amino acid is an oil and difficult to purify by column chromatography. What are my options?

Answer: Many Boc-protected amino acids are oils or low-melting solids, which complicates purification.

  • Recommended Strategies:

    • DCHA Salt Formation: A highly effective method is to convert the crude oily product into its dicyclohexylamine (DCHA) salt.[8][9] Dissolve the crude oil in a non-polar solvent like diethyl ether or ethyl acetate and add one equivalent of dicyclohexylamine. The DCHA salt will often precipitate as a stable, crystalline solid that can be easily filtered and purified by recrystallization.[8] The free acid can be recovered later by an acid-base extraction.

    • Crystallization with Seeding: If you have a small amount of pure product (a seed crystal), you can induce crystallization from the oil.[10] Add the seed crystal to the oil and then add a weak polar solvent (e.g., a mixture of hexane and ethyl acetate) and stir or "pulp" the mixture. This can promote solidification and allow for purification by filtration.[10]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the chiral auxiliary? The chiral auxiliary, in this case (R)-4-benzyloxazolidin-2-one, temporarily attaches to the substrate to direct the stereochemical outcome of a reaction.[] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.

Q2: Can I use a different protecting group instead of Boc? Yes, other protecting groups like Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can be used. However, the tert-butoxycarbonyl (Boc) group is advantageous because it is stable under many reaction conditions but can be easily removed with mild acid (like TFA), which is often orthogonal to other protecting groups used in peptide synthesis.[][12]

Q3: How do I monitor the progress of these reactions?

  • Thin-Layer Chromatography (TLC): Excellent for quickly checking the consumption of starting materials and the formation of products. Use a suitable stain (e.g., potassium permanganate or ninhydrin for amines).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate information on the conversion and the presence of any side products by mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of intermediates and the final product, and for determining diastereomeric ratios.

Q4: Are there any safety considerations I should be aware of?

  • Organolithium Reagents (n-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere (Argon or Nitrogen).

  • Azide Intermediates: While generally stable in this context, organic azides are potentially explosive. Avoid heating them and handle with care.

  • Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated fume hood with appropriate equipment.

Protocols & Data

Table 1: Optimized Reaction Parameters
StepReagent/ParameterRecommended ValueRationale
Acylation Basen-Butyllithium (n-BuLi)Forms the lithium salt of the auxiliary efficiently.
Temperature-78 °CPrevents side reactions and ensures stability of the anion.
Alkylation BaseNaHMDS (1.05 eq)Favors formation of the Z-enolate for high diastereoselectivity.[5]
Temperature-78 °CCritical for maintaining the rigid chelated transition state.[6]
Cleavage ReagentsLiOH (4 eq), H₂O₂ (4 eq)Ensures complete and mild cleavage of the auxiliary.
Temperature0 °C to RTControls the exothermic reaction and prevents degradation.
Boc-Protection ReagentDi-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq)A mild and efficient reagent for Boc protection.[12]
BaseTriethylamine (Et₃N) or NaHCO₃Acts as a base to facilitate the reaction.[9]
Detailed Experimental Protocol: Diastereoselective Alkylation

This protocol is a representative example and should be adapted based on specific laboratory conditions and scale.

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-acyl oxazolidinone intermediate (1.0 eq) and anhydrous THF (approx. 0.1 M solution).

  • Enolization: Cool the flask to -78 °C using a dry ice/acetone bath. Stir the solution for 15 minutes. Slowly add a solution of NaHMDS (1.05 eq, 1.0 M in THF) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the sodium enolate.

  • Alkylation: In a separate flame-dried flask, prepare a solution of the azidomethylating agent (1.2 eq) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alkylated product. This crude material can be purified by flash column chromatography or carried forward to the next step.

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. [Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]

  • National Institutes of Health. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. [Link]

  • ACS Publications. (2002). Enantioselective Synthesis of α,β-Disubstituted-β-amino Acids. [Link]

  • ACS Publications. (2018). Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. [Link]

  • ACS Publications. Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. [Link]

  • ResearchGate. Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. [Link]

  • Royal Society of Chemistry. (2026). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. [Link]

  • National Institutes of Health. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. [Link]

  • ACS Publications. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [Link]

  • ACS Publications. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ACS Publications. (2012). Catalytic Asymmetric Synthesis of α-Amino Acids. [Link]

  • Google Patents. (2021).

Sources

Technical Support Center: Purification of (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of purifying this valuable chiral building block. We will move beyond simple protocols to explore the underlying principles and provide robust troubleshooting strategies to ensure you achieve the desired purity and yield for your critical applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before beginning the purification process.

Q1: What are the primary purification methods for this compound?

A1: The two most effective and commonly employed methods for purifying this compound are flash column chromatography and recrystallization. The choice between them depends on the impurity profile, the scale of your synthesis, and the required final purity.

  • Flash Column Chromatography is excellent for removing a wide range of impurities, especially those with different polarities from the desired product. It is often the go-to method when the impurity profile is complex or unknown.[1][2]

  • Recrystallization is a highly effective, scalable, and often more economical method for achieving very high purity, provided a suitable solvent system can be found and the main impurities are present in smaller quantities.[3][4] It is particularly good at removing trace impurities that may co-elute during chromatography.

Q2: What are the most common impurities I should expect?

A2: Impurities typically arise from the synthetic route. Common contaminants include:

  • Unreacted Starting Materials: Such as the parent amino acid without the Boc protecting group.

  • Reagents from the Boc-protection Step: Byproducts from di-tert-butyl dicarbonate (Boc-anhydride).

  • Diastereomers: If the synthesis is not perfectly stereocontrolled.

  • Side-reaction Products: Dependent on the specific synthetic pathway employed.

  • Residual Solvents: Such as ethyl acetate, dioxane, or dichloromethane used during the reaction or workup.[5]

Q3: My compound has a free carboxylic acid. How does this affect my purification strategy?

A3: The carboxylic acid moiety is a key chemical handle. It allows for purification via acid-base extraction to remove neutral or basic impurities.[6] However, it can also cause streaking or "tailing" on silica gel during column chromatography due to strong interactions with the stationary phase. This can often be suppressed by adding a small amount of a modifying acid, like acetic acid or trifluoroacetic acid (TFA), to the mobile phase.

Section 2: Troubleshooting Guide

This section is formatted to directly address specific experimental challenges.

Problem 1: Persistent Oil Formation

Q: My final product is a persistent, viscous oil after solvent evaporation and it refuses to solidify or crystallize. What steps can I take?

A: This is a very common issue with Boc-protected amino acids, which often have lower melting points and can be prone to forming oils.[4][5] The cause is often residual solvent or trace impurities inhibiting the crystal lattice formation.

Troubleshooting Workflow:

G start Product is a Persistent Oil step1 Step 1: High Vacuum Drying Dry under high vacuum (≤1 torr) at a slightly elevated temperature (e.g., 30-40°C) for several hours. start->step1 q1 Did it solidify? step1->q1 step2 Step 2: Trituration Add a non-polar solvent (e.g., hexanes, pentane, or diethyl ether) and stir or sonicate vigorously. q1->step2 No success Success: Collect Solid Product q1->success Yes q2 Did a solid precipitate? step2->q2 step3 Step 3: Seeded Crystallization Add a seed crystal from a previous pure batch. If none, attempt to generate one by scratching the flask's inner surface at the solvent-air interface. q2->step3 No q2->success Yes, filter and dry. q3 Did crystallization occur? step3->q3 step4 Step 4: Re-purify Consider re-purification by flash chromatography to remove potential crystallization inhibitors. q3->step4 No q3->success Yes end Consult Specialist step4->end

Caption: Troubleshooting workflow for a persistent oil product.

Expert Insights:

  • Trituration: The goal is to dissolve the impurities in the non-polar solvent while causing your more polar product to precipitate as a solid. This is often highly effective.[5]

  • Seeding: Adding a tiny amount of crystalline material provides a template for crystal growth.[7] If you don't have a seed crystal, scratching the flask with a glass rod can create microscopic imperfections that initiate nucleation.

Problem 2: Poor Separation in Flash Chromatography

Q: My product is co-eluting with an impurity during column chromatography. How can I improve the resolution?

A: Poor resolution means the selectivity (ΔRf) between your product and the impurity is too low. The key is to modify the mobile phase to exploit different chemical interactions.

Strategies for Improving Resolution:

  • Decrease Mobile Phase Polarity: If your product and impurity are eluting too quickly (high Rf), decrease the concentration of the polar solvent (e.g., from 10% Methanol/DCM to 5% Methanol/DCM). This will increase retention on the silica and can improve separation.

  • Change Solvent System: Switch to a different solvent system with different selectivities. For example, if you are using an ethyl acetate/hexanes system, try a dichloromethane/methanol system. This changes the nature of the hydrogen bonding and dipole-dipole interactions.

  • Add a Modifier: As mentioned, the carboxylic acid can cause tailing. Adding ~0.5-1% acetic acid to your mobile phase can suppress the ionization of the carboxyl group, leading to sharper peaks and potentially better resolution.

  • Use a Different Stationary Phase: If mobile phase optimization fails, consider a different stationary phase. While standard silica is most common, alternatives like diol- or amino-functionalized silica can offer different selectivities. For separating enantiomeric or diastereomeric impurities, a chiral stationary phase would be necessary, though this is typically done via HPLC rather than flash chromatography.[8][9]

Problem 3: Low Yield After Recrystallization

Q: I successfully recrystallized my product, but my yield was very low. What went wrong?

A: Low yield in recrystallization is typically due to one of two factors: using too much solvent or premature crystallization during hot filtration.

Troubleshooting Low Recrystallization Yield:

  • Solvent Volume: The goal is to use the minimum amount of hot solvent to fully dissolve your crude product. If you add too much, the solution will not be supersaturated enough upon cooling for efficient crystal formation, and a significant amount of your product will remain dissolved.

  • Cooling Rate: Allow the solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator. Crash-cooling a hot solution can lead to the formation of very small crystals or an oil, which can trap impurities and be difficult to filter.

  • Check the Mother Liquor: After filtering your crystals, concentrate the remaining solution (the mother liquor) and analyze it by TLC or NMR. If it contains a significant amount of your product, you can attempt a second crystallization to recover more material.

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your purification experiments.

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for purifications up to the multi-gram scale where impurities have a different polarity than the product.

Methodology:

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Spot the solution on a silica TLC plate.

    • Develop the plate in various solvent systems. A good target Rf value for your product is 0.25 - 0.35 .

    • Recommended Starting Systems:

      • System A: Ethyl Acetate / Hexanes (e.g., start at 30:70 and increase polarity)

      • System B: Methanol / Dichloromethane (e.g., start at 2:98 and increase polarity).[2][10]

    • Add 0.5% acetic acid to the chosen system if you observe significant tailing.

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column using the "wet slurry" method with your chosen mobile phase (without the sample). Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading:

    • Direct (Wet) Loading: Dissolve your crude product in the minimum amount of mobile phase (or a stronger solvent like pure DCM) and pipette it carefully onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve your crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel (2-3x the weight of your product), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in sharper bands and better separation.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase, applying gentle air pressure.

    • Collect fractions in test tubes. Monitor the elution process by TLC, spotting every few fractions to track the separation of the product from impurities.

    • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Protocol 2: Purification by Recrystallization

This method is excellent for achieving high purity on a large scale when a suitable solvent system is identified.

Methodology:

  • Solvent Screening:

    • Place a small amount of your crude product (10-20 mg) into several test tubes.

    • Add a few drops of a single solvent to each tube at room temperature. A good solvent is one in which the product is poorly soluble at room temperature.

    • Heat the tubes that show poor solubility. A good recrystallization solvent will fully dissolve your product when hot but show low solubility when cold.

    • Recommended Solvent Systems to Screen: [3][5]

      • Ethyl Acetate / Hexanes

      • Dichloromethane / Hexanes

      • Methanol / Water

      • Acetone / Water

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent (or the "good" solvent from a binary pair) dropwise while heating and stirring until the solid is just dissolved. Use the absolute minimum amount of hot solvent.

    • If using a binary system (e.g., Methanol/Water), dissolve the product in the "good" solvent (Methanol) first, then add the "poor" solvent (Water) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under a high vacuum to remove all residual solvent.

Data Summary Table
FeatureFlash Column ChromatographyRecrystallization
Primary Use Removing impurities with different polarities.Achieving very high purity; removing small amounts of impurities.
Scalability Good for mg to multi-gram scale.Excellent; easily scaled to kg quantities.
Speed Relatively fast for small scales (1-3 hours).Can be slower due to cooling times (several hours to overnight).
Solvent Usage High.Generally lower.
Key Challenge Finding a solvent system with good selectivity (ΔRf).Finding a suitable solvent; preventing oiling out.
Common Issues Tailing of acidic compounds, co-elution.[6]Low recovery, oil formation.[4][5]

Section 4: References

  • Reddit, r/Chempros. (2019). Recrystallization solvent for boc-L-Phenylalanine. [Online] Available at: [Link]

  • Patsnap. Crystallization method of Boc-amino acid. [Online] Available at: [Link]

  • Thota, S., et al. (2015). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Online] Available at: [Link]

  • Google Patents. CN112661672A - Crystallization method of Boc-amino acid. [Online] Available at:

  • The Royal Society of Chemistry. Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Online] Available at: [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid? [Online] Available at: [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Online] Available at: [Link]

  • Der Pharma Chemica. Synthesis and characterization of some amino acid based chelating agents and their Tc-99m complexes. [Online] Available at: [Link]

Sources

Technical Support Center: Strategies for Improving the Solubility of (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid. This document is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound. We provide a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues, explaining the scientific principles behind each strategy to empower you to make informed decisions in your experiments.

Section 1: Understanding the Molecule - The Root of the Challenge

This section addresses the fundamental properties of this compound that govern its solubility behavior.

Q1: What are the key structural features of this compound that influence its solubility?

The solubility of this compound is a direct consequence of its molecular structure, which contains a delicate balance of hydrophilic (water-loving) and hydrophobic (water-fearing) regions.

  • Hydrophilic Handle (Polar Region): The primary polar feature is the carboxylic acid group (-COOH) . This group can participate in hydrogen bonding and, more importantly, can be ionized to form a highly polar carboxylate salt (-COO⁻), which dramatically enhances aqueous solubility.[1][2]

  • Hydrophobic Regions (Non-Polar): The molecule's limited aqueous solubility stems from two bulky, non-polar groups:

    • The Benzyl group , a large aromatic hydrocarbon structure.[3]

    • The tert-butoxycarbonyl (Boc) protecting group , which is also large and greasy.[4][5]

These hydrophobic sections dominate the molecule's character, leading to poor solubility in water and other polar protic solvents.

cluster_molecule This compound cluster_features Structural Features & Solubility Impact cluster_properties Resulting Properties Compound Core Structure COOH Carboxylic Acid (-COOH) Compound->COOH Boc Boc Group Compound->Boc Benzyl Benzyl Group Compound->Benzyl Hydrophilic Hydrophilic Handle (Potential for high solubility) COOH->Hydrophilic Hydrophobic Dominant Hydrophobic Character (Causes poor aqueous solubility) Boc->Hydrophobic Benzyl->Hydrophobic

Figure 1: Analysis of structural features influencing solubility.
Q2: What is the expected solubility profile of this compound in common lab solvents?

Given its structure, the compound exhibits predictable solubility in a range of standard laboratory solvents. It is generally soluble in various organic solvents but poorly soluble in neutral aqueous solutions.

Solvent TypeExamplesExpected SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)High These solvents can effectively solvate both the polar and non-polar portions of the molecule.
Chlorinated Solvents Dichloromethane (DCM), ChloroformHigh The compound's overall hydrophobic character aligns well with the polarity of these solvents.[6][7]
Alcohols Methanol, EthanolModerate to High These solvents can hydrogen bond with the carboxylic acid while also solvating the hydrophobic regions.[6][7]
Ethers & Esters Diethyl ether, Ethyl acetateLow to Moderate Solubility is limited by the polar carboxylic acid group, which can form intermolecular hydrogen bonds (dimers), reducing interaction with less polar solvents.[8]
Non-Polar Hydrocarbons Hexanes, TolueneVery Low / Insoluble The polarity of the carboxylic acid group is too high for these non-polar solvents.
Aqueous (Neutral pH) Water, Phosphate-Buffered Saline (PBS) pH 7.4Very Low / Practically Insoluble The large hydrophobic groups prevent dissolution in water when the carboxylic acid is in its neutral, protonated state.[1][3]
Aqueous (Basic pH) 0.1 M NaOH, 0.1 M NaHCO₃High Deprotonation of the carboxylic acid forms a highly water-soluble carboxylate salt.[1][2]

Section 2: Primary Troubleshooting - Manipulating Aqueous Solubility

For most applications requiring an aqueous solution, simple pH modification is the most powerful and direct tool available.

Q3: My compound won't dissolve in neutral water or buffer. What is the first thing I should try?

The most effective initial strategy is pH adjustment . The carboxylic acid group has an estimated pKa value between 4 and 5. By raising the pH of the aqueous medium to a value at least 2 units above the pKa (e.g., pH > 6.5-7), you deprotonate the carboxylic acid. This converts the neutral, poorly soluble molecule into an ionic carboxylate salt, which is significantly more water-soluble.[1][9][10][11][12]

Q4: What are the potential risks or downsides of pH modification?

While effective, this method has limitations:

  • Chemical Stability: The Boc protecting group is labile under strongly acidic conditions (e.g., TFA, strong HCl) and can also be slowly hydrolyzed under strongly basic conditions over extended periods or at elevated temperatures.[] For most applications using common bases like NaOH or NaHCO₃ at room temperature for dissolution, this risk is minimal.

  • Application Compatibility: The final pH of the solution may not be compatible with your downstream experimental conditions (e.g., cell-based assays, enzymatic reactions, or subsequent chemical steps that are pH-sensitive).

Section 3: Secondary Troubleshooting - Co-Solvent Systems

When pH adjustment is not a viable option, using a water-miscible organic solvent, or "co-solvent," is the next logical step.

Q5: pH adjustment is not suitable for my experiment. How can I improve solubility?

Employ a co-solvent system . A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[14][15] This "polarity-tuned" environment is more favorable for solvating the hydrophobic benzyl and Boc groups, thereby increasing the compound's solubility.[16][17] The increase in solubility is often exponential with the increasing fraction of the co-solvent.[16]

Q6: Which co-solvents are most effective and how do I choose one?

The choice of co-solvent depends on the required solubility and the constraints of your experiment (e.g., toxicity in biological systems).

Co-SolventTypical Starting Concentration (v/v)ProsCons
Ethanol (EtOH) 5-20%Biologically compatible at low concentrations, volatile, common.May not be a strong enough solvent for very high concentrations.
Dimethyl Sulfoxide (DMSO) 1-10%Excellent solubilizing power for a wide range of compounds.[18]Can be toxic to cells, may interfere with some assays, not volatile.
Propylene Glycol (PG) 10-40%Low toxicity, commonly used in pharmaceutical formulations.[19]Viscous, may be difficult to handle.
Polyethylene Glycol 400 (PEG 400) 10-50%Very low toxicity, widely used in drug delivery.[19]High viscosity, non-volatile.

Recommendation: Start by preparing a concentrated stock solution (e.g., 10-100 mM) in 100% DMSO or DMF. Then, dilute this stock into your final aqueous medium, ensuring the final co-solvent concentration remains low and compatible with your system.

cluster_start Initial State cluster_path1 Strategy 1: pH Adjustment cluster_path2 Strategy 2: Co-Solvency Start Insoluble R-COOH in Water pH_Adjust Add Base (e.g., NaOH) Start->pH_Adjust CoSolvent Add Co-solvent (e.g., Ethanol) Start->CoSolvent Result_pH Ionized Salt: R-COO⁻ Na⁺ pH_Adjust->Result_pH Soluble_pH High Aqueous Solubility Result_pH->Soluble_pH Result_CoSolvent Neutral Molecule: R-COOH CoSolvent->Result_CoSolvent Soluble_CoSolvent Increased Solubility in Mixed Solvent Result_CoSolvent->Soluble_CoSolvent

Figure 2: Comparison of pH adjustment and co-solvency mechanisms.

Section 4: Advanced Strategies - Solid-State Modification

If the intrinsic dissolution rate of the solid material needs to be improved for formulation purposes, modifying the solid form of the compound itself is a powerful but more complex approach.

Q7: I need a solid form of the compound that dissolves more readily. What are my options?

You can explore salt formation or engineering the solid-state properties of the material, such as its crystalline form (polymorphism) or lack thereof (amorphous state).

  • Salt Formation: This involves reacting the acidic compound with a suitable base to form a stable, solid, and readily soluble salt.[20][21] Unlike transient pH adjustment in solution, this creates a new solid chemical entity with different physical properties. Basic amino acids like arginine or lysine can also be used as counterions to form soluble salts.[20][]

  • Polymorphism: Many organic molecules can crystallize in multiple different packing arrangements, known as polymorphs.[23][24][25] These different forms can have significantly different physical properties, including solubility and stability.[26][27][28][29] Often, a metastable polymorph will be more soluble than the most thermodynamically stable form.[28] A polymorph screen is required to identify these different forms.[30]

  • Amorphous Solids: An amorphous form lacks the long-range order of a crystal lattice.[31][32] The absence of a crystal lattice means that no energy is required to overcome packing forces during dissolution, resulting in significantly higher apparent solubility and faster dissolution rates compared to crystalline forms.[32][33][34] However, amorphous solids are thermodynamically unstable and may crystallize over time, especially in the presence of moisture.[34]

cluster_level1 Primary Methods (In Solution) cluster_level2 Advanced Methods (Solid Form) Start Solubility Issue with Standard Solid Form pH Is pH adjustment an option? Start->pH CoSolvent Use Co-Solvents pH->CoSolvent No End Problem Solved pH->End Yes Advanced Modify the Solid Form CoSolvent->Advanced Sufficient? No End2 Problem Solved CoSolvent->End2 Sufficient? Yes Salt Salt Formation Advanced->Salt Polymorph Polymorph Screening Advanced->Polymorph Amorphous Generate Amorphous Form Advanced->Amorphous

Figure 3: A logical workflow for troubleshooting solubility issues.

Section 5: Experimental Protocols

Protocol 1: pH-Based Aqueous Solubility Enhancement
  • Preparation: Weigh the desired amount of this compound into a suitable container.

  • Suspension: Add a portion (approx. 80%) of the final desired volume of purified water or buffer to create a suspension.

  • Titration: While stirring vigorously, add a 0.1 M or 1.0 M solution of a suitable base (e.g., NaOH, KOH) dropwise.

  • Monitoring: Monitor the dissolution of the solid. If you have a pH meter, monitor the pH, aiming for a final pH of 7.5-8.0.

  • Completion: Continue adding base until all the solid has dissolved.

  • Final Volume: Adjust to the final target volume with the remaining water or buffer. The final solution should be clear.

Protocol 2: Co-Solvent Screening for Stock Solutions
  • Solvent Selection: Choose a set of biocompatible co-solvents to test (e.g., DMSO, ethanol, PG, PEG 400).

  • Target Concentration: Determine the highest feasible stock concentration you wish to achieve (e.g., 100 mM).

  • Dissolution Test: In separate small vials, add a pre-weighed amount of the compound. Add the calculated volume of the first co-solvent (e.g., DMSO) to reach the target concentration.

  • Solubilization: Vortex or sonicate the vial gently to aid dissolution. Observe if a clear solution forms.

  • Repeat: Repeat the process for each co-solvent to identify the most effective one for your desired concentration.

  • Dilution Check: Perform a test dilution of the most successful stock solution into your final aqueous buffer to ensure the compound does not precipitate out at the final working concentration.

References

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
  • Cosolvent. Wikipedia. [Link]

  • Is solid amorphus more stable than crystalline? Quora.
  • Carboxylic acid - Properties, Structure, Reactions. Britannica. [Link]

  • Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis. Semantic Scholar. [Link]

  • Structure and Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Why amorphous is more soluble than crystalline drugs? Quora.
  • Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis. Semantic Scholar. [Link]

  • Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. NIH National Center for Biotechnology Information. [Link]

  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Ingenta Connect. [Link]

  • View of Recent advances in the identification and prediction of polymorphs. Journal of Applied Pharmaceutical Science. [Link]

  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. [Link]

  • Structure and Properties of Carboxylic Acids and their Salts. Chemistry LibreTexts. [Link]

  • Physical Properties of Carboxylic Acids. CK-12 Foundation. [Link]

  • Amorphous Solids: Implications for Solubility and Stability. Curia Global. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Quora. [Link]

  • Types of Solids: Crystalline vs. Amorphous. Solubility of Things. [Link]

  • (PDF) Polymorphism in Pharmaceutical Compounds. ResearchGate. [Link]

  • Polymorphism. All About Drugs. [Link]

  • Amorphous solid. Wikipedia. [Link]

  • Polymorph screening in pharmaceutical development. European Pharmaceutical Review. [Link]

  • Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology. [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate. [Link]

  • Co-solvent: Significance and symbolism. Synonym.tech. [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. [Link]

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. NIH National Center for Biotechnology Information. [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. NIH National Center for Biotechnology Information. [Link]

  • Effect of pH on Acid Base Reactions. Chemistry LibreTexts. [Link]

  • Protecting Amino Acids Supplier. Baishixing Co.,Ltd. [Link]

  • Having great trouble with a Boc-protection reaction. Reddit. [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Particle Sciences. [Link]

Sources

Preventing racemization during coupling of (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Coupling & Stereochemical Integrity

Topic: Preventing Racemization during Coupling of (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid

Welcome to our dedicated technical guide for researchers working with challenging amino acid derivatives. This resource provides in-depth troubleshooting advice and best practices for maintaining the stereochemical purity of this compound during peptide bond formation. As a Boc-protected β-phenylalanine analogue, this compound's chiral center is susceptible to epimerization under certain coupling conditions. This guide is designed to help you navigate these challenges effectively.

Understanding the Core Problem: The Mechanism of Racemization

Before troubleshooting, it is crucial to understand why racemization occurs. During the carboxyl group activation step required for amide bond formation, the acidity of the proton on the α-carbon (the chiral center) is significantly increased. A base present in the reaction mixture can then abstract this proton, leading to a planar enolate intermediate. Reprotonation can occur from either face, resulting in a loss of stereochemical purity.[1]

One of the most common pathways for racemization, especially with N-acyl protected amino acids, is through the formation of a 5(4H)-oxazolone intermediate.[2][3] While urethane-based protecting groups like Boc are specifically designed to suppress oxazolone formation, racemization can still occur, particularly under harsh conditions or with prolonged activation times.[2]

racemization_mechanism AA Boc-AA-OH (R-configuration) Activated_AA Activated Intermediate (e.g., O-Acylisourea, Active Ester) AA->Activated_AA Peptide Desired Peptide (R-configuration) Activated_AA->Peptide + Amine Nucleophile (Fast, Desired Pathway) Enolate Planar Enolate/ Oxazolone Intermediate Activated_AA->Enolate Racemized Racemized Peptide (S-configuration) Enolate->Racemized + Amine Nucleophile (Undesired Pathway)

Figure 1. Competing pathways during peptide coupling. The desired reaction (green) is rapid aminolysis. The undesired pathway (red) involves base-catalyzed formation of a planar intermediate, which leads to racemization.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are the safest to use for this compound to avoid racemization?

The choice of coupling reagent is paramount. Reagents are generally categorized into carbodiimides and onium (uronium/phosphonium) salts.

  • Onium Salts (Recommended): Modern uronium/aminium salts are generally preferred as they often lead to faster coupling rates and lower racemization levels.[4]

    • HATU/HCTU: These reagents, which are based on the additive HOAt, are highly efficient and effective at suppressing racemization.[1] The "A" in HATU signifies the presence of HOAt, which is more effective than HOBt at preventing epimerization.[2]

    • COMU: This is an excellent choice as it incorporates a derivative of OxymaPure, a non-explosive and highly effective racemization suppressor.[2][5] It is considered a safer and often more efficient alternative to HBTU or HATU.[2][4]

  • Carbodiimides (Use with Caution):

    • DIC/EDC: While common, carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can lead to significant racemization if used alone.[3][6] They generate a highly reactive O-acylisourea intermediate that is prone to forming an oxazolone.[3]

    • Essential Additives: If using a carbodiimide, it is critical to use an additive like OxymaPure or HOBt .[2][6] These additives convert the O-acylisourea into a more stable active ester, which is less susceptible to racemization and enhances the coupling rate.[1] OxymaPure is the modern, non-explosive standard.[2]

Q2: What is the role of the base in racemization, and which one should I select?

The base neutralizes protonated amines and is required for couplings with onium salts, but it is also the primary culprit in abstracting the α-proton.[1][2] Therefore, the base's properties—its strength and steric bulk—are critical factors.[7][8]

  • Avoid: Strong, non-hindered bases like Triethylamine (TEA) should be avoided as they significantly accelerate racemization.[7]

  • Use with Care: N,N-Diisopropylethylamine (DIPEA or Hünig's base) is widely used but is still basic enough to cause racemization in sensitive cases.[2][7]

  • Recommended: Weaker, sterically hindered bases are the best choice.

    • N-Methylmorpholine (NMM): A weaker base than DIPEA (pKa ~7.4 vs. ~10.1) and a good first choice for reducing racemization risk.[7]

    • 2,4,6-Collidine: This bulky, weak base is highly effective at minimizing racemization and is strongly recommended for particularly sensitive couplings.[2][7][9] Its steric hindrance makes it a poor nucleophile and less efficient at abstracting the α-proton.[8]

Q3: How much does reaction temperature influence the risk of racemization?

Temperature has a direct effect on the rate of all reactions, including epimerization.

  • Low Temperature is Key: For carbodiimide-mediated couplings, running the reaction at low temperatures (e.g., 0 °C) is always recommended to minimize the rate of the racemization side reaction.[2]

  • Balancing Speed and Purity: While higher temperatures can speed up the desired coupling reaction, they disproportionately increase the risk of racemization. If you are experiencing incomplete coupling, consider changing the reagent or solvent system before increasing the temperature.

  • Microwave Synthesis: In microwave-assisted synthesis, lowering the coupling temperature from a high of 80°C to 50°C has been shown to significantly limit the racemization of sensitive amino acids.[9]

Q4: Does the choice of solvent have a significant impact?

Yes, the solvent can influence reaction rates and solubility. Polar aprotic solvents are standard.

  • DMF and NMP: Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are the most common solvents for peptide coupling.[2]

  • Solvent Polarity: The polarity of the solvent can affect the lifetime of the activated intermediate. In general, a solvent that promotes a fast coupling reaction will indirectly help reduce racemization by minimizing the time the activated species is exposed to the basic conditions.

Troubleshooting Guide

Symptom / Observation Probable Cause(s) Recommended Solution(s)
HPLC/LC-MS analysis shows a second peak with identical mass, indicating a diastereomer. High level of racemization during the coupling step.1. Change Coupling Reagent: Switch to a modern onium salt like COMU or HATU . 2. Add a Suppressor: If using DIC/EDC, ensure you are using at least 1 equivalent of OxymaPure .[2] 3. Change Base: Replace DIPEA with a weaker, more hindered base like N-Methylmorpholine (NMM) or, ideally, 2,4,6-Collidine .[2] 4. Lower Temperature: Perform the coupling at 0 °C.
Reaction is sluggish or incomplete, and forcing conditions (heat, longer time) leads to epimers. Steric hindrance is slowing the desired coupling, giving the racemization pathway more time to occur.1. Use a More Potent Reagent: Switch from a carbodiimide/additive system to HATU , which is known for its high reactivity, especially with hindered amino acids.[2] 2. Pre-activation: Allow the amino acid, coupling reagent, and base to react for a few minutes before adding the amine component. This can sometimes improve efficiency, but be cautious as prolonged pre-activation can increase racemization.
Guanidinylation of the N-terminus is observed as a side product (+41 Da by MS). This is a known side reaction with uronium/aminium reagents like HBTU or HATU, where excess reagent caps the free amine.[10]1. Use Stoichiometric Reagents: Avoid using a large excess of the coupling reagent. Use a stoichiometric amount relative to the carboxylic acid.[10] 2. Pre-activation: Pre-activating the carboxylic acid with the coupling reagent before adding the mixture to the amine component can prevent the reagent from directly reacting with the amine.[10]

Recommended Experimental Protocols

The following protocols are designed to serve as robust starting points for minimizing racemization. Always perform small-scale test reactions to optimize conditions for your specific substrate.

Protocol 1: High-Efficiency, Low-Racemization Coupling with COMU

This protocol uses a modern, safe, and highly effective uronium salt with a weak base.

  • Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF or NMP.

  • Reagent Addition: Add COMU (1.05 eq) to the solution.

  • Base Addition: Add 2,4,6-Collidine (2.0 eq).

  • Activation: Stir the mixture at room temperature for 5-10 minutes.

  • Coupling: Add the amine component (1.0 eq) to the activated mixture.

  • Reaction Monitoring: Let the reaction proceed at room temperature, monitoring by TLC or LC-MS until the starting acid is consumed (typically 1-4 hours).

  • Work-up: Proceed with standard aqueous work-up and purification.

Protocol 2: Classic Carbodiimide Coupling with Modern Suppressor

This protocol uses the cost-effective DIC but incorporates OxymaPure and a mild base to ensure stereochemical integrity.

  • Preparation: In a clean, dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and OxymaPure (1.0 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Amine & Base Addition: Add the amine component (1.0 eq) and N-Methylmorpholine (NMM) (1.1 eq) to the solution.

  • Initiation: Add DIC (1.05 eq) dropwise to the cold solution.

  • Coupling: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm slowly to room temperature. Monitor by TLC or LC-MS. The byproduct, diisopropylurea, is soluble in most organic solvents.[2]

  • Work-up: Once the reaction is complete, filter if necessary and proceed with standard aqueous work-up and purification.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Goodman, M., et al. (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • Subirós-Funosas, R., et al. (2022). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Shen, B., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

  • Futaki, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
  • Boiché, A., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Semantic Scholar. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions.
  • Vasta, J. D., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI.
  • Bräse, S., et al. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. Beilstein Journal of Organic Chemistry.
  • Subirós-Funosas, R., et al. (2022). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [Link]

  • Jad, Y. E., et al. (2017).
  • Wikipedia. (n.d.). Peptide synthesis. [Link]

Sources

Technical Support Center: Navigating Boc Deprotection in Complex Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Boc-protection strategy in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the critical final step of peptide synthesis: the acidolytic cleavage and deprotection of tert-butyloxycarbonyl (Boc) protected peptides. Complex peptides, particularly those containing sensitive residues, often present unique hurdles. This resource provides in-depth, field-proven insights and troubleshooting protocols to ensure the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in Boc deprotection for complex peptides?

A1: The main challenge lies in achieving complete removal of the N-terminal Boc group and all acid-labile side-chain protecting groups without causing unwanted side reactions.[1] Complex peptides often contain sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Aspartic acid (Asp), which are susceptible to modification by reactive carbocations generated during acidolysis.[1] Striking the right balance between potent deprotection and minimizing side-product formation is key.

Q2: My HPLC analysis shows multiple peaks after cleavage. What are the likely culprits?

A2: Multiple peaks usually indicate a mixture of the desired peptide and various side-products. Common issues include:

  • Incomplete Deprotection: Some protecting groups may remain, leading to +56 Da (t-butyl) or other mass additions.[2]

  • Side-Chain Modification: Alkylation of sensitive residues (e.g., t-butylation of Trp or Cys).[2][3]

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a cyclic aspartimide intermediate, which can lead to a mixture of α- and β-aspartyl peptides and racemization.[1][4][5]

  • Deletion Sequences: Failure to remove the Boc group during a synthesis cycle can lead to the subsequent amino acid being skipped.[6]

Q3: What is a "cleavage cocktail" and why is it so important?

A3: A cleavage cocktail is a mixture of a strong acid (most commonly Trifluoroacetic acid - TFA, or Hydrogen Fluoride - HF) and a variety of "scavengers".[3][7] During deprotection, protecting groups are cleaved off as highly reactive carbocations (e.g., the t-butyl cation).[2][3] These cations can re-attach to nucleophilic side chains on the peptide, causing irreversible damage. Scavengers are nucleophilic molecules added to the cocktail to trap these carbocations before they can react with the peptide.[3][7] The composition of the cocktail must be tailored to the specific amino acids present in your peptide sequence.

Q4: Can I use the same cleavage cocktail for every peptide?

A4: It is not recommended. While a general-purpose cocktail might work for simple peptides, it is often suboptimal for complex sequences. For instance, a peptide containing Trp is highly susceptible to t-butylation and requires specific scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) to protect the indole side chain.[8] A peptide with Methionine requires scavengers that can prevent oxidation of the thioether side chain.[8][9] Always analyze your sequence to choose the most appropriate cocktail.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a cause-and-solution format.

Problem 1: Incomplete Deprotection or Cleavage

Your analytical HPLC shows a significant peak corresponding to the mass of your peptide with one or more protecting groups still attached.

  • Primary Cause: Insufficient acid strength, reaction time, or poor resin swelling. Some protecting groups, like Arg(Tos), require longer cleavage times or stronger acid conditions.[1] In some cases, particularly with "difficult sequences," the peptide can aggregate on the resin, hindering reagent access.

  • Investigative Steps:

    • Confirm Mass: Use Mass Spectrometry (MS) to identify the mass difference. A +56 Da shift often indicates a remaining t-butyl group.

    • Review Sequence: Identify amino acids with slow-cleaving protecting groups (e.g., Arg(Tos), Cys(pMeBzl)). The Boc group on His(pi-Bom) can also be particularly resistant to removal.[6]

  • Solutions & Protocols:

    • Extend Reaction Time: For standard TFA cleavage, increase the reaction time from 1.5 hours to 3-4 hours and re-analyze a small sample.[7]

    • Increase TFA Concentration: If using a diluted TFA mixture, consider moving to a higher concentration (e.g., 95%). Note that this can also increase the risk of side reactions if not properly scavenged.

    • Re-cleavage: If incomplete deprotection is confirmed, precipitate the peptide with cold ether, wash, dry, and subject it to a fresh cleavage cocktail for an additional 1-2 hours.[7]

    • Change Acid System: For very resistant groups, switching from TFA to a stronger acid system like TFMSA (Trifluoromethanesulfonic acid) or HF (Hydrogen Fluoride) may be necessary.[1] These are significantly more hazardous and require specialized equipment and safety precautions.

Problem 2: Side Product Formation - Alkylation of Tryptophan or Cysteine

Your MS data shows a +56 Da peak, but your sequence does not have any remaining t-butyl protecting groups. This strongly suggests t-butylation of a nucleophilic residue.

  • Primary Cause: Insufficient scavenging of t-butyl cations generated from Boc groups and other t-butyl-based side-chain protectors.[2][3] The indole ring of Tryptophan and the thiol group of Cysteine are prime targets for this electrophilic attack.

  • Investigative Steps:

    • Analyze MS/MS Fragmentation: If available, fragmentation data can pinpoint the modified residue.

    • Review Cleavage Cocktail: Check the scavengers used. Water alone is often insufficient for peptides containing Trp or Cys.[8]

  • Solutions & Protocols:

    • Optimize Scavenger Cocktail: The choice of scavenger is critical.

      • For Tryptophan: Use scavengers like Triisopropylsilane (TIS), which is a very effective carbocation scavenger, or 1,2-Ethanedithiol (EDT).[7][8] A common and effective non-malodorous cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[7]

      • For Cysteine: EDT is highly effective at preventing both t-butylation and reattachment of the trityl group.[8] It also helps keep the Cys residue in a reduced state.

      • Avoid Thioanisole with Trp: Thioanisole, while a good scavenger, can form adducts that alkylate the indole nitrogen of Tryptophan.

Workflow for Selecting a Cleavage Cocktail

Cleavage_Cocktail_Selection start Analyze Peptide Sequence has_sensitive Contains Trp, Cys, or Met? start->has_sensitive has_trp Contains Trp? has_sensitive->has_trp Yes cocktail_simple Cocktail: TFA/H₂O (98:2) Minimal scavenging has_sensitive->cocktail_simple No has_cys Contains Cys? has_trp->has_cys Yes cocktail_trp Cocktail: TFA/TIS/H₂O (95:2.5:2.5) Protects Trp indole ring has_trp->cocktail_trp No has_met Contains Met? has_cys->has_met Yes cocktail_cys Cocktail: TFA/EDT/TIS/H₂O (94:2.5:1:2.5) Protects Cys thiol has_cys->cocktail_cys No cocktail_met Cocktail: Reagent H TFA/Phenol/Thioanisole/EDT/ H₂O/DMS/NH₄I Reduces Met(O) has_met->cocktail_met Yes/No has_asp_gly Contains Asp-Gly/Ser? procedure Perform Cleavage at RT, 1.5-3h has_asp_gly->procedure No procedure_cold Perform Cleavage at 0-5°C Reduces aspartimide risk has_asp_gly->procedure_cold Yes cocktail_simple->has_asp_gly cocktail_trp->has_asp_gly cocktail_cys->has_asp_gly cocktail_met->has_asp_gly

Caption: Decision tree for choosing an appropriate cleavage cocktail.

Problem 3: Aspartimide Formation

Your HPLC shows a pair of closely eluting peaks, and the MS indicates they have the same mass as the target peptide. This is a classic sign of aspartimide formation, especially if your sequence contains Asp-Gly, Asp-Ala, or Asp-Ser.[1]

  • Primary Cause: The nitrogen of the amino acid following Asp can attack the side-chain ester of Asp, forming a five-membered cyclic imide. This is particularly problematic in Fmoc-SPPS due to the repeated base exposure, but can also occur during the final acid cleavage in Boc-SPPS, especially at elevated temperatures.[4][5][10] This intermediate can then hydrolyze to form a mixture of the correct α-aspartyl peptide and the incorrect β-aspartyl peptide, which are often difficult to separate chromatographically.

  • Investigative Steps:

    • Sequence Check: Confirm the presence of aspartimide-prone sequences.

    • HPLC/MS Analysis: Look for the characteristic peak-doubling with identical masses.

  • Solutions & Protocols:

    • Reduce Temperature: Perform the cleavage reaction at a reduced temperature (0-5 °C). This significantly slows the rate of aspartimide formation.

    • Use a "Low-High" HF or TFMSA Procedure: These methods use a two-step process. The first "low" acid step (e.g., low concentration of HF in DMS) proceeds via an SN2 mechanism, which removes most side-chain protecting groups without generating highly reactive carbocations that promote aspartimide formation. The subsequent "high" acid step then cleaves the peptide from the resin.

Key Experimental Protocols

Protocol 1: Standard TFA Cleavage for Robust Peptides

This protocol is suitable for peptides without Trp, Cys, Met, or other highly sensitive residues.

  • Preparation: Ensure the peptide-resin is thoroughly washed with Dichloromethane (DCM) and dried under vacuum for at least 3 hours.[3]

  • Cocktail: Prepare a cleavage cocktail of TFA/H₂O (95:5, v/v) .

  • Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) in a suitable reaction vessel.[7]

  • Incubation: Stopper the flask and allow the reaction to proceed at room temperature with occasional swirling for 1.5 - 2 hours.[3]

  • Isolation: Filter the resin and wash it twice with fresh TFA.[7]

  • Precipitation: Combine the filtrates and add to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[3][11]

  • Collection: Centrifuge the mixture, decant the ether, wash the peptide pellet with cold ether 2-3 times, and dry the final product under vacuum.[12]

Protocol 2: TFA Cleavage with Scavengers for Sensitive Peptides (e.g., containing Trp)

This protocol is designed to minimize side reactions for peptides containing sensitive residues.

  • Preparation: Follow step 1 from the standard protocol.

  • Cocktail: Prepare "Reagent R" or a similar cocktail: TFA/Thioanisole/EDT/Anisole (90:5:3:2, v/v/v/v) .[8] An excellent, less odorous alternative for Trp-containing peptides is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[7]

  • Reaction: Add the cooled cleavage cocktail to the resin in a flask cooled in an ice bath.[3]

  • Incubation: Allow the flask to warm to room temperature and stir for 2-3 hours.[3]

  • Work-up: Follow steps 5-7 from the standard protocol.

Protocol 3: Post-Cleavage Analysis by HPLC-MS

This is a critical quality control step to validate the success of the deprotection.

  • Sample Prep: Dissolve a small amount of the crude, dried peptide (approx. 1 mg/mL) in an appropriate solvent, typically 0.1% TFA in water or a water/acetonitrile mixture.[12]

  • HPLC Setup: Use a C18 reversed-phase column suitable for peptide analysis.

  • Mobile Phases:

    • Buffer A: 0.1% TFA in water

    • Buffer B: 0.1% TFA in acetonitrile[12]

  • Gradient: Run a linear gradient appropriate for your peptide's hydrophobicity (e.g., 5% to 65% Buffer B over 30 minutes).

  • Detection: Monitor absorbance at 214 nm and 280 nm. The 214 nm wavelength detects the peptide backbone, while 280 nm is specific for Trp and Tyr.

  • MS Analysis: Couple the HPLC output to an electrospray ionization (ESI) mass spectrometer to obtain the mass of the eluting peaks. Compare the observed mass with the theoretical mass of your target peptide.[12][13]

Summary of Common Scavengers and Their Applications

ScavengerTarget Residue(s) / FunctionTypical % (v/v or w/v)Notes
Water (H₂O) General t-butyl cation scavenger2.5 - 5%Essential in most cocktails, but often insufficient on its own for sensitive residues.[8]
Triisopropylsilane (TIS) Trp, general carbocation scavenger1 - 2.5%Very effective, reduces trityl cations. A good, less odorous alternative to thiols.[8]
1,2-Ethanedithiol (EDT) Cys, Trp, Met2.5%Excellent for protecting thiols and the Trp indole ring. Strong, unpleasant odor.[8]
Thioanisole Met, Arg(Tos), general scavenger5%Prevents Met oxidation. Can cause side reactions with Trp.[8]
Phenol Trp, Tyr, Arg(Pmc/Pbf)5%Scavenges benzyl and Pbf/Pmc cations.[8]
Dimethyl Sulfide (DMS) Used in "low-high" HF/TFMSA proceduresVariesCan reduce Met(O) back to Met.
Troubleshooting Logic Flow

troubleshooting_flow start Crude Peptide Analysis (HPLC/MS) main_peak_ok Is the main peak the correct mass? start->main_peak_ok success Success! Proceed to Purification. main_peak_ok->success Yes, and purity is high incomplete Problem: Incomplete Deprotection (e.g., M+56, M+91) main_peak_ok->incomplete No, higher mass observed side_reaction Problem: Side Reaction (e.g., M+56 on Trp/Cys) main_peak_ok->side_reaction Yes, but significant side peaks (e.g., +56) multiple_peaks Problem: Multiple Peaks, Same Mass (e.g., Aspartimide) main_peak_ok->multiple_peaks Yes, but peak doubling observed solution_incomplete Solution: 1. Extend cleavage time 2. Re-cleave peptide 3. Use stronger acid incomplete->solution_incomplete solution_side_reaction Solution: 1. Add/Optimize Scavengers (TIS, EDT) 2. Re-evaluate cocktail choice side_reaction->solution_side_reaction solution_multiple_peaks Solution: 1. Cleave at low temp (0-5°C) 2. Use modified Asp residue in synthesis multiple_peaks->solution_multiple_peaks

Caption: A logical workflow for troubleshooting Boc deprotection issues.

References

  • Das, S., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • Palladino, P., & Stetsenko, D. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Semantic Scholar. [Link]

  • CEM Corporation. Cleaving peptides from Merrifield resin; TFMSA cleavage. [Link]

  • Iris Biotech GmbH. ASPARTIMIDE FORMATION. [Link]

  • Mant, C.T., & Hodges, R.S. (2007). HPLC Analysis and Purification of Peptides. PubMed Central. [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]

  • LCGC International. Basics of HPLC Peptide Analysis. [Link]

  • Royal Society of Chemistry. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). [Link]

  • Peptide 2.0 Inc. Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

  • Reddit. Prevention of TFA ester formation during Boc + Acetonide deprotection. [Link]

  • Wiley Online Library. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. Boc deprotection conditions tested. [Link]

  • ResearchGate. (A) The cleavage pattern of peptide; (B) HPLC–ESI-MS of Peak 1.... [Link]

  • Reddit. Boc Removals with TFA in Peptide Synthesis. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

Sources

Avoiding common pitfalls in solid-phase peptide synthesis with hindered amino acids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Solid-Phase Peptide Synthesis

Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). The incorporation of sterically hindered amino acids—such as α,α-disubstituted, N-methylated, or β-branched residues (Val, Ile)—is critical for designing peptides with enhanced proteolytic stability and conformational rigidity. However, their bulky nature presents significant synthetic challenges, often leading to frustratingly low yields and impure products.

This guide is structured to provide both quick answers through our FAQs and in-depth solutions in our troubleshooting section. As Senior Application Scientists, we don't just provide protocols; we explain the underlying chemical principles to empower you to make informed decisions in your own syntheses.

Frequently Asked Questions (FAQs)

Here are rapid-fire answers to the most common issues encountered when working with hindered amino acids.

Q1: My coupling reaction is incomplete, even after extended reaction times. What's the first thing I should check?

A1: The first step is to confirm the efficiency of your coupling reagent. For hindered amino acids, standard carbodiimide-based reagents like DIC may be insufficient.[1] We recommend switching to a more potent aminium/uronium or phosphonium salt-based reagent.

Q2: I'm observing a significant amount of deletion sequences in my final product. What is the likely cause?

A2: Deletion sequences are a classic symptom of incomplete coupling at one or more steps. This is frequently caused by steric hindrance from the incoming amino acid or aggregation of the growing peptide chain on the resin, which physically blocks the reactive N-terminus.[1][2]

Q3: Can I use the same deprotection protocol for all sequences?

A3: Not always. While a standard 20% piperidine in DMF solution is often effective, "difficult" sequences, particularly those prone to aggregation, can hinder the access of the piperidine to the Fmoc group.[1][3] In such cases, extending the deprotection time or using a stronger base like DBU may be necessary.[1][3]

Q4: What is peptide aggregation, and how do I know if it's happening?

A4: Peptide aggregation is the self-association of peptide chains on the resin through hydrogen bonding, which can physically block reactive sites.[3] Telltale signs include the resin beads clumping together, reduced resin swelling, and a gradual failure of both coupling and deprotection steps as the peptide elongates.[1][3]

Q5: Is racemization a bigger concern with hindered amino acids?

A5: Yes, the stronger activation methods and longer reaction times required for hindered amino acids can increase the risk of racemization, which is the loss of stereochemical integrity at the α-carbon.[3][4][5] This is particularly true for amino acids like Cysteine and Histidine.[3] The choice of coupling reagent and the addition of racemization suppressants like OxymaPure are critical.[3][6][7]

In-Depth Troubleshooting Guides

This section provides a deeper dive into the most challenging aspects of synthesizing peptides with hindered amino acids, complete with mechanistic explanations and actionable protocols.

Issue 1: Persistent Incomplete Coupling

Incomplete coupling is the most frequent failure mode when dealing with sterically demanding residues. A positive colorimetric test (like the Kaiser or TNBS test) after the coupling step is a direct indication of unreacted free amines.[1][8]

Root Cause Analysis:
  • Steric Hindrance: The bulky side chains of hindered amino acids physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide.[9][10] This is especially problematic when coupling a hindered residue to another hindered residue.

  • Inefficient Activation: The chosen coupling reagent may not be sufficiently reactive to form the active ester of the hindered amino acid at a rate that outpaces side reactions.

  • On-Resin Aggregation: As the peptide chain grows, it can fold and form secondary structures (β-sheets), causing chains to aggregate.[11] This aggregation physically blocks access to the reactive sites, preventing both coupling and deprotection reagents from reaching the N-terminus.[1][3]

Troubleshooting Workflow:

G start Positive Kaiser Test (Incomplete Coupling) reagent Upgrade Coupling Reagent (e.g., HATU, HCTU, COMU) start->reagent Is reagent strong enough? double_couple Perform Double Coupling reagent->double_couple Still incomplete? success Coupling Complete (Negative Kaiser Test) reagent->success Complete temp Increase Reaction Temperature (Microwave or Conventional Heating) double_couple->temp Still incomplete? double_couple->success Complete disrupt Disrupt Aggregation (Chaotropic salts, special solvents) temp->disrupt Signs of aggregation? temp->success Complete re_eval Re-evaluate Synthesis Strategy (Pseudoprolines, Backbone Protection) disrupt->re_eval Still incomplete? disrupt->success Complete re_eval->success

Troubleshooting workflow for incomplete coupling.
Solutions & Protocols:

1. Optimize Coupling Reagents and Conditions:

  • Upgrade Your Reagent: For difficult couplings, aminium/uronium salts like HATU, HCTU, or the newer Oxyma-based COMU are generally more effective than carbodiimides.[1][12] Phosphonium salts like PyBOP and PyAOP are also excellent choices. These reagents form highly reactive activated esters that can overcome steric barriers.

  • Perform a "Double Coupling": Repeat the coupling step with a fresh solution of activated amino acid.[1] This ensures a high concentration of the activated species is available to drive the reaction to completion.

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can increase the probability of a successful reaction.[13]

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings

ReagentClassRelative ReactivityRacemization RiskNotes
DIC/OxymaCarbodiimideModerateLowGood for standard couplings, may be insufficient for highly hindered residues.
HBTU/HCTUAminium SaltHighModerateWidely used, effective for many difficult couplings.[1]
HATUAminium SaltVery HighLow-ModerateContains HOAt, which provides anchimeric assistance, making it one of the most efficient reagents.
COMUAminium SaltVery HighLowOxyma-based, avoids potentially explosive HOBt/HOAt byproducts; excellent for microwave SPPS.[6][12][14]
PyBOP/PyAOPPhosphonium SaltHigh / Very HighLowDo not cause guanidinylation of the N-terminus, a potential side reaction with aminium salts.

2. Leverage Elevated Temperatures:

  • Microwave-Assisted SPPS (MW-SPPS): Microwave energy can dramatically accelerate coupling and deprotection reactions, often driving difficult couplings to completion in minutes instead of hours.[9][10][15][16] The controlled, rapid heating helps to disrupt aggregation and provides the necessary energy to overcome activation barriers.[16][17]

  • Conventional Heating: If a microwave synthesizer is not available, increasing the reaction temperature to 40-60°C can also significantly improve coupling efficiency.[18]

Protocol: Standard Double Coupling

  • After the initial coupling reaction (e.g., 1-2 hours), take a small sample of resin for a Kaiser test.

  • If the test is positive (blue beads), drain the reaction vessel.

  • Prepare a fresh solution of the activated amino acid using the same equivalents as the first coupling.

  • Add the fresh solution to the resin and allow it to react for an additional 1-2 hours.

  • Wash the resin thoroughly and perform a second Kaiser test to confirm completion.

Issue 2: Peptide Aggregation

For sequences containing multiple hydrophobic or β-branched residues, aggregation is a pervasive threat to synthetic success.[11]

Root Cause Analysis:

The primary cause of aggregation is the formation of intermolecular hydrogen bonds between growing peptide chains, creating a β-sheet-like structure.[3] This collapses the resin pores and renders the N-terminus of the peptide inaccessible to reagents.

Solutions & Protocols:

1. Strategic Solvent and Additive Use:

  • "Magic Mixture": Use a solvent combination like DCM/DMF/NMP (1:1:1) to improve solvation of the growing peptide chain.[11]

  • Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding networks.[3]

2. Backbone Protection & Structure-Breaking Elements:

  • Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides (e.g., Fmoc-Ser(ΨPro)-OH or Fmoc-Thr(ΨPro)-OH) into your sequence. These derivatives introduce a "kink" into the peptide backbone, effectively disrupting the formation of secondary structures.[3] The native Ser or Thr residue is regenerated during the final TFA cleavage.

  • Hmb/Dmb Protection: Introduce a temporary 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group onto the backbone amide nitrogen of a residue.[3] This prevents that nitrogen from participating in hydrogen bonding. However, coupling onto the Hmb/Dmb-protected secondary amine can be challenging itself.

G cluster_0 Linear Peptide Chain (Prone to Aggregation) cluster_1 Structure-Disrupted Chain (Aggregation Resistant) A AA(n) B AA(n+1) A->B C AA(n+2) B->C E AA(n+1) B->E D AA(n) D->E F AA(n+2) E->F X AA(n) Y Pseudoproline (Ser/Thr) X->Y Z AA(n+2) Y->Z caption Pseudoprolines disrupt H-bonding.

Mechanism of aggregation disruption.
Issue 3: Racemization

Maintaining the chirality of each amino acid is paramount. Racemization leads to the formation of diastereomeric impurities that are often difficult or impossible to separate from the target peptide.

Root Cause Analysis:

Racemization typically occurs via the formation of a planar oxazolone intermediate after the carboxylic acid is activated.[5] A base can then abstract the α-proton, and subsequent re-protonation can occur from either face, leading to a loss of stereochemical purity.[4][5][19] Conditions that favor racemization include:

  • Overly strong bases or prolonged exposure to base.

  • Highly activating coupling reagents without appropriate additives.

  • Elevated temperatures.[17]

Solutions & Protocols:

1. Judicious Choice of Reagents:

  • Use Additives: Always use a racemization-suppressing additive. While HOBt was the classic choice, OxymaPure is now preferred due to its superior performance and safety profile.[6][7] Many modern coupling reagents, like COMU, already incorporate an Oxyma moiety.[12][14]

  • Avoid Carbodiimides Alone: Never use a carbodiimide like DIC without an additive like OxymaPure, as this combination is highly prone to causing racemization.

2. Control the Base:

  • Use a Non-Nucleophilic Base: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.

  • Stoichiometry is Key: Use the minimum necessary amount of base. Typically, 2 equivalents relative to the amino acid are sufficient for aminium/uronium salt activations.

3. Temperature Management:

  • While elevated temperatures can improve coupling, they also accelerate racemization.[17] When using heat, especially with sensitive amino acids (e.g., Cys, His), it is crucial to use a highly efficient coupling reagent/additive combination to keep reaction times as short as possible.

Issue 4: Difficult Cleavage and Deprotection

The final step of releasing the peptide from the resin and removing side-chain protecting groups can be complicated by hindered residues.

Root Cause Analysis:
  • Incomplete Scavenging: The bulky protecting groups used for some residues (e.g., Pbf on Arginine, Boc on Tryptophan) release highly reactive cations upon cleavage with TFA. If not effectively trapped by scavengers, these can re-attach to sensitive residues.

  • Steric Hindrance around Cleavage Site: A sterically crowded C-terminus can hinder the access of TFA to the acid-labile linker, resulting in incomplete cleavage.

  • Peptide Insolubility: Highly hydrophobic peptides may precipitate out of the cleavage cocktail once they are cleaved from the resin, making them difficult to handle and purify.[1][20]

Solutions & Protocols:

1. Optimize the Cleavage Cocktail:

  • Use a Standard, Robust Cocktail: For most peptides, a mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is effective. TIS is an excellent scavenger for carbocations.

  • Protect Sensitive Residues: If your peptide contains Cys, Met, or Trp, add 1,2-ethanedithiol (EDT) to the cocktail (e.g., TFA/TIS/water/EDT 94:1:2.5:2.5) to protect against oxidation and re-attachment of protecting groups.

Protocol: Final Cleavage and Work-up

  • Wash the final, deprotected peptidyl-resin with DCM and dry it thoroughly under vacuum.

  • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) and cool it on ice.

  • Add the cold cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Stir the suspension at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate. Wash the resin 2-3 times with fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

By understanding the chemical principles behind these common pitfalls and applying the targeted troubleshooting strategies outlined in this guide, you can significantly improve the success rate of your solid-phase syntheses, even for the most challenging peptide sequences.

References
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (2018). ResearchGate. Retrieved from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]

  • Packman, L. C. (1994). Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. ResearchGate. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Biomatik. Retrieved from [Link]

  • Choosing amide coupling agent. (2023). Reddit. Retrieved from [Link]

  • Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. (n.d.). CD Formulation. Retrieved from [Link]

  • Pira, S. L., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript. Retrieved from [Link]

  • Racemization in peptide synthesis. (2016). Slideshare. Retrieved from [Link]

  • Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis. (2020). ResearchGate. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved from [Link]

  • The role of temperature in Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. Retrieved from [Link]

  • Hancock, W. S., & Battersby, J. E. (1976). A new micro-test for the detection of incomplete coupling reactions in solid-phase peptide synthesis using 2,4,6-trinitrobenzenesulphonic acid. PubMed. Retrieved from [Link]

  • Vasanthakumar, G., et al. (2022). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Retrieved from [Link]

  • Dettin, M., et al. (1997). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. PubMed. Retrieved from [Link]

  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. (2005). PubMed. Retrieved from [Link]

  • Difficult peptides. (1997). Oxford Academic. Retrieved from [Link]

  • Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved from [Link]

  • Solid Phase Peptide Synthesis Help. (2024). Reddit. Retrieved from [Link]

  • Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. (2013). NIH. Retrieved from [Link]

  • SPPS Resins Impact the PNA-Syntheses' Improvement. (n.d.). International Journal of Medical Sciences. Retrieved from [Link]

  • SPPS: peptide failure to elongate?. (2020). ResearchGate. Retrieved from [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ACS Publications. Retrieved from [Link]

  • Insoluble peptide after deprotection and cleavage?. (2023). ResearchGate. Retrieved from [Link]

  • SYNTHESIS NOTES. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Effect of PCR extension temperature on high-throughput sequencing. (n.d.). NIH. Retrieved from [Link]

  • Optimized temperature-pulse sequences for the enhancement of chemically. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Complex performance during exposure to high temperatures. (n.d.). ROSA P - BTS.gov. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of (R)- and (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of chiral building blocks for pharmaceutical synthesis, N-Boc-protected β-amino acids are of paramount importance. Their stereochemistry profoundly influences the biological activity and pharmacological profile of the resulting therapeutic agents. This guide provides an in-depth, objective comparison of the enantiomeric pair: (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid and (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid. We will dissect their structural differences, comparative properties, and the critical analytical methodologies required to ensure enantiomeric purity, providing field-proven insights and experimental data to support your research and development endeavors.

Molecular Structure and Stereochemistry: The Foundation of Difference

Enantiomers are molecules that are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their three-dimensional arrangement in space is distinct, leading to different interactions within chiral environments, such as biological systems.

The core structure of the topic compounds is a propanoic acid backbone with a benzyl group at the C2 position and a tert-butoxycarbonyl (Boc) protected amino group at the C3 position. The chiral center is the C2 carbon. The (R) and (S) designation is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules.

  • (S)-enantiomer: CAS 189619-55-4[1]

  • (R)-enantiomer: CAS 262301-38-2[2]

The diagram below illustrates the mirror-image relationship between these two molecules.

Figure 1: Stereochemical relationship between (R)- and (S)-enantiomers.

Synthesis and Chiral Resolution Strategies

The synthesis of these enantiomerically pure compounds is a critical step for their application. Typically, a racemic mixture is first synthesized, followed by a resolution step. However, asymmetric synthesis provides a more direct and efficient route.

Common Synthetic Approaches:

  • Racemic Synthesis followed by Chiral Resolution: This traditional approach involves synthesizing the racemic mixture and then separating the enantiomers. Resolution is often achieved by forming diastereomeric salts with a chiral resolving agent (e.g., a chiral amine or acid), which can then be separated by crystallization due to their different physical properties.

  • Asymmetric Synthesis: This is the preferred modern approach. It involves using a chiral catalyst or a chiral auxiliary to guide the reaction towards the formation of a single enantiomer. For instance, asymmetric hydrogenation or alkylation of a suitable prochiral precursor can yield the desired enantiomer with high purity.

The choice of synthetic route is dictated by factors such as cost, scalability, and the desired level of enantiomeric excess (e.e.).

Figure 2: High-level overview of synthetic strategies.

Comparative Physicochemical and Spectroscopic Properties

Enantiomers exhibit identical physical properties in an achiral environment. Key differences only emerge when they interact with another chiral entity, such as plane-polarized light or a chiral stationary phase in chromatography.

Property(R)-Enantiomer(S)-EnantiomerCausality & Experimental Insight
Molecular Formula C₁₅H₂₁NO₄C₁₅H₂₁NO₄Identical composition and connectivity.
Molecular Weight 279.33 g/mol [2]279.33 g/mol [1]Identical composition and connectivity.
Melting Point Identical in pure formIdentical in pure formCrystal lattice energies are identical for pure enantiomers. A racemic mixture may have a different melting point.
Solubility (achiral solvents) IdenticalIdenticalSolvation energies in an achiral medium are the same for both enantiomers.
NMR Spectra (¹H, ¹³C) Identical chemical shiftsIdentical chemical shiftsIn a standard achiral solvent (e.g., CDCl₃), the magnetic environments are identical for corresponding nuclei.[3]
Optical Rotation [α] Equal in magnitude, opposite in sign (+ or -)Equal in magnitude, opposite in sign (- or +)The key distinguishing property. Enantiomers rotate plane-polarized light to an equal degree but in opposite directions. The sign must be determined experimentally.
X-ray Crystal Structure Can be determinedCan be determinedWhile lattice energies are the same, the absolute spatial arrangement of atoms is different. X-ray crystallography is the definitive method for determining the absolute configuration of a single enantiomer.[4]

Analytical Methods for Enantiomeric Discrimination

Ensuring the enantiomeric purity of these compounds is non-negotiable in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this purpose.

Protocol: Chiral HPLC for Enantiomeric Purity Assessment

This protocol outlines a robust method for separating the (R) and (S) enantiomers, allowing for accurate quantification of enantiomeric excess (e.e.). The principle relies on the differential interaction of the enantiomers with the CSP, leading to different retention times.[]

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral Column: Polysaccharide-based CSP (e.g., CHIRALPAK® IA or similar amylose-based column) is often effective for Boc-protected amino acids.[6]

  • Mobile Phase A: n-Hexane (HPLC grade)

  • Mobile Phase B: 2-Propanol (IPA, HPLC grade)

  • Additive: Trifluoroacetic Acid (TFA)

  • Sample Diluent: Mobile Phase

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture, typically 90:10 (v/v) Hexane:IPA + 0.1% TFA. Expert Tip: The ratio of hexane to alcohol is the primary driver of retention and resolution. A lower percentage of alcohol generally increases retention and may improve resolution. TFA is added to improve peak shape by suppressing the ionization of the carboxylic acid group.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection to protect the column from particulates.

4. System Suitability and Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject a standard solution containing a racemic or near-racemic mixture to confirm the resolution of the two enantiomeric peaks. The resolution factor (Rs) should be >1.5.

  • Inject the test sample. Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times relative to the standard.

  • Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the major and minor enantiomers: % e.e. = [(A_major - A_minor) / (A_major + A_minor)] x 100

Figure 3: Experimental workflow for chiral HPLC analysis.

Applications and Biological Significance

The utility of these enantiomers lies in their role as chiral building blocks. The Boc protecting group makes them ideal for use in solid-phase peptide synthesis (SPPS) to create peptidomimetics and other complex molecules.[7]

The stereochemistry at the C2 position is critical as it dictates the spatial orientation of the benzyl group, which in turn influences how the final molecule interacts with its biological target. For example, β-amino acids are incorporated into peptides to increase their stability against enzymatic degradation and to induce specific secondary structures like helices or turns. The difference between an (R)-benzyl and an (S)-benzyl configuration can mean the difference between a potent inhibitor and an inactive compound, as one will fit into a receptor's binding pocket while the other will not.

These specific building blocks are valuable in the synthesis of various biologically active compounds, including protease inhibitors and conformationally constrained peptides used in drug discovery.

Conclusion

While (R)- and (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid are identical in their basic chemical and physical properties, their stereochemical difference is profound. This difference is most critically expressed in their interaction with other chiral systems, whether it be plane-polarized light, a chiral stationary phase, or a biological receptor. For the researcher and drug developer, understanding these differences is not merely academic; it is fundamental to the synthesis and application of stereochemically pure active pharmaceutical ingredients. The robust analytical control of enantiomeric purity, primarily through chiral HPLC, is a mandatory and self-validating system that underpins the development of safe and effective chiral drugs.

References

  • PubChem. Boc-D-phenylalanine. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

  • Molbase. Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. Available from: [Link]

  • Chemsrc. Boc-L-phenylalanine | CAS#:13734-34-4. Available from: [Link]

  • Alichem. (2S)-2-benzyl-3-{[(tert-butoxy)carbonyl]amino}propanoic acid. Available from: [Link]

  • Alichem. (2R)-2-benzyl-3-{[(tert-butoxy)carbonyl]amino}propanoic acid. Available from: [Link]

  • ResearchGate. X-ray crystal structure and conformation of N -( tert -butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc 0 Met 1 -Cpg 2 -Phe 3 OMe). Available from: [Link]

  • Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • ScienceDirect. Chiral Drug Separation. Available from: [Link]

  • Royal Society of Chemistry. Table of Contents. Available from: [Link]

  • ResearchGate. Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides. Available from: [Link]

  • Wikipedia. X-ray crystallography. Available from: [Link]

Sources

A Senior Application Scientist's Guide: Boc versus Fmoc Protection in the Synthesis of β-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of peptides and peptidomimetics containing β-amino acids is a field of burgeoning interest. These structures offer unique conformational properties and enhanced proteolytic stability compared to their α-amino acid counterparts. The success of synthesizing these valuable molecules, particularly through Solid-Phase Peptide Synthesis (SPPS), is fundamentally reliant on the strategic use of temporary protecting groups for the α-amino function.

This guide provides an in-depth, objective comparison of the two dominant strategies in this domain: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. We will move beyond a simple list of pros and cons to explore the underlying chemical principles, field-proven insights into potential side reactions, and detailed experimental protocols to empower you to make the most informed decision for your specific synthetic challenge.

The Chemical Imperative: Why Protecting Groups are Non-Negotiable

In peptide synthesis, the goal is the sequential and specific formation of amide (peptide) bonds.[1] Amino acids, by their nature, are bifunctional, containing both a nucleophilic amino group and an electrophilic carboxylic acid. Without a protecting group on the α-amino function of the incoming amino acid, uncontrolled polymerization and other side reactions would be inevitable, leading to a complex and inseparable mixture of products.[2][3][4] An ideal protecting group must be easily introduced, stable throughout the coupling reactions, and, most importantly, selectively removable under conditions that leave the growing peptide chain and any side-chain protecting groups intact.[2] This principle of selective removal is known as orthogonality.[5][][7]

At the Chemical Core: Boc vs. Fmoc Strategies

The fundamental distinction between the Boc and Fmoc strategies lies in their completely different chemical labilities, which dictates the entire synthetic workflow, from the choice of solid support to the final cleavage conditions.[8]

The Boc/Bzl Strategy: The Classic Acid-Labile Approach

The Boc strategy was foundational to the development of SPPS.[] It employs the acid-labile Boc group for temporary Nα-protection.

  • Protection: The Boc group is introduced by reacting the β-amino acid with di-tert-butyl dicarbonate ((Boc)₂O).[10]

  • Deprotection: The Boc group is removed using a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[11][12]

  • Side-Chain Protection & Cleavage: Side-chain protecting groups are typically benzyl-based (e.g., Bzl, Tos). This scheme is considered "quasi-orthogonal" because both Boc and benzyl groups are acid-labile.[2][11] However, their removal requires acids of vastly different strengths. The final cleavage of the peptide from the resin and removal of side-chain protection requires a very strong, hazardous acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[11][13]

The Fmoc/tBu Strategy: The Milder, Orthogonal Alternative

Developed as a gentler alternative, the Fmoc strategy has become the mainstream choice for most applications.[][14]

  • Protection: The Fmoc group is installed using reagents like Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyloxy)succinimide) or Fmoc-Cl.

  • Deprotection: The Nα-Fmoc group is cleaved under mild basic conditions, most commonly with a 20-50% solution of a secondary amine like piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[][15]

  • Side-Chain Protection & Cleavage: This strategy employs a truly orthogonal protection scheme.[11][14] Side-chain protecting groups are acid-labile (e.g., tert-butyl ethers, esters, and carbamates). This allows the final cleavage from the resin and removal of all side-chain protection to occur in a single step with TFA, the same reagent used for Boc deprotection in the other strategy.[][8]

Visualizing the Core Chemistry

To fully appreciate the differences, let's visualize the key structures and mechanisms.

Caption: General structures of Boc- and Fmoc-protected β-amino acids.

Caption: Boc deprotection via an acid-catalyzed mechanism.

Caption: Fmoc deprotection via a base-induced β-elimination mechanism.[][16]

Head-to-Head Comparison: Performance, Pitfalls, and Practicalities

The choice between Boc and Fmoc is not merely academic; it has profound implications for yield, purity, cost, and safety.

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Deprotection Strong Acid (e.g., 25-50% TFA in DCM)[11][12]Mild Base (e.g., 20% Piperidine in DMF)[][15]
Final Cleavage Strong, hazardous acid (e.g., HF, TFMSA)[11][13]Moderately strong acid (e.g., 95% TFA)[14][17]
Orthogonality Quasi-orthogonal (both acid-labile but different strengths)[2][11]Truly orthogonal (base-labile vs. acid-labile)[11][14]
Key Advantages Lower cost of bulk amino acid derivatives.[] Can be better for long or aggregation-prone sequences.[14]Milder conditions, compatible with sensitive residues (e.g., glycosylated, phosphorylated).[][14] Safer final cleavage. Amenable to automation.[]
Key Disadvantages Harsh final cleavage requires specialized, expensive equipment. Repetitive acid treatment can degrade sensitive sequences.[12]Piperidine can cause side reactions like aspartimide formation.[7][18] Fmoc-derivatives are generally more expensive.[]
Common Side Reactions Alkylation of sensitive residues (Trp, Met) by tert-butyl cations during deprotection.[7][19] Aspartimide formation can still occur.[12]Aspartimide formation, especially at Asp-Gly or Asp-Ser sequences.[7][18] Premature Fmoc cleavage during slow couplings.[18]
Safety Profile High risk due to use of anhydrous HF.Significantly safer, with TFA being the primary hazardous reagent.

Field-Proven Insights: Mitigating Common Side Reactions

Boc Strategy: The primary challenge during Boc deprotection is the generation of the reactive tert-butyl cation.[7] This electrophile can irreversibly modify nucleophilic side chains, particularly tryptophan and methionine.

  • Causality: The strong acid used for deprotection cleaves the Boc group, releasing a stable tertiary carbocation.

  • Mitigation: The inclusion of "scavengers" in the deprotection solution is mandatory. Thioanisole or dithiothreitol (DTT) are commonly used to trap these cations before they can damage the peptide.[7][12]

Fmoc Strategy: The use of piperidine, while effective for Fmoc removal, is the main culprit for a notorious side reaction: aspartimide formation.

  • Causality: The basic conditions can promote the intramolecular cyclization of aspartic acid residues, where the side-chain carboxyl attacks the backbone, forming a five-membered succinimide ring. This intermediate can then be opened by piperidine to form not only the desired α-peptide but also a significant amount of the isomeric β-peptide, leading to difficult-to-separate impurities.[7][20]

  • Mitigation: For sequences containing Asp, adding 0.1 M HOBt (Hydroxybenzotriazole) to the piperidine deprotection solution can suppress aspartimide formation.[7][18] Alternatively, using a more sterically hindered side-chain protecting group on the aspartic acid, such as O-2-phenylisopropyl (O-2-PhiPr), can also reduce this side reaction.

Experimental Protocols: A Self-Validating System

The following protocols provide detailed, step-by-step methodologies for the key protection and deprotection steps in the synthesis of β-amino acid-containing peptides.

Protocol 1: Boc-Protection of a β-Amino Acid

This protocol describes the protection of a generic β-amino acid using di-tert-butyl dicarbonate ((Boc)₂O).

  • Dissolution: Dissolve the β-amino acid (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium hydroxide (2.0 eq) and stir until a clear solution is obtained.[10] Cool the solution to 0°C in an ice bath.

  • Reaction: Add (Boc)₂O (1.1 eq) to the solution while maintaining vigorous stirring. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.[10]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water.

  • Extraction: Wash the aqueous layer twice with a nonpolar solvent like ethyl acetate to remove any unreacted (Boc)₂O.[10]

  • Acidification & Isolation: Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 with a cold 1N HCl or 5% citric acid solution.[10][21] A white precipitate of the Boc-protected β-amino acid should form.

  • Purification: Extract the product into ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[10][21]

Protocol 2: Fmoc-Protection of a β-Amino Acid

This protocol details the protection using 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu).

  • Dissolution: Dissolve the β-amino acid (1.0 eq) in a 10% aqueous sodium carbonate solution. Add dioxane until the mixture becomes homogeneous.

  • Reaction: Add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise over 30 minutes. Stir the reaction mixture at room temperature overnight.

  • Workup: Concentrate the mixture under reduced pressure. Dilute with water and wash with ether to remove unreacted Fmoc-OSu and byproducts.

  • Acidification: Cool the aqueous phase in an ice bath and acidify to pH 2 with 1N HCl.

  • Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the Fmoc-protected β-amino acid.

Protocol 3: Typical Boc-Deprotection Step in SPPS

This protocol outlines the removal of the Boc group from a peptide-resin.

  • Resin Swelling: Swell the Boc-peptide-resin in dichloromethane (DCM) for 20 minutes.

  • Pre-wash: Drain the solvent and wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 2 minutes.[12]

  • Deprotection: Drain the pre-wash solution and add fresh deprotection solution. Agitate the resin for 20-30 minutes at room temperature.[12]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (2x) to remove residual acid.[12]

  • Neutralization: To prepare for the next coupling step, neutralize the resulting trifluoroacetate salt. Wash the resin with DCM (2x), then treat with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes (2x).[11]

  • Final Wash: Wash the resin with DCM (5x) to remove excess base. The resin is now ready for the subsequent amino acid coupling.

Protocol 4: Typical Fmoc-Deprotection Step in SPPS

This protocol outlines the removal of the Fmoc group from a peptide-resin.

  • Resin Swelling: Swell the Fmoc-peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5-15 minutes at room temperature.[15]

  • Second Deprotection (Optional but Recommended): Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 5-15 minutes to ensure complete deprotection.

  • Washing: Drain the piperidine solution and wash the resin extensively with DMF (at least 5-7 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[15]

  • Solvent Exchange: Wash the resin with DCM (3x) to prepare for the next coupling step. The resin is now ready for coupling.

Comparative SPPS Workflow

The choice of protecting group fundamentally alters the synthetic cycle.

SPPS_Workflow cluster_boc Boc SPPS Cycle cluster_fmoc Fmoc SPPS Cycle Boc_Start Boc-AA-Resin Boc_Deprotect Deprotection (50% TFA/DCM) Boc_Start->Boc_Deprotect Boc_Wash1 Wash (DCM, IPA) Boc_Deprotect->Boc_Wash1 Boc_Neutralize Neutralization (DIEA/DCM) Boc_Wash1->Boc_Neutralize Boc_Wash2 Wash (DCM) Boc_Neutralize->Boc_Wash2 Boc_Couple Couple next Boc-AA Boc_Wash2->Boc_Couple Boc_Wash3 Wash Boc_Couple->Boc_Wash3 Boc_Wash3->Boc_Deprotect Repeat Cycle Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Wash1 Wash (DMF, DCM) Fmoc_Deprotect->Fmoc_Wash1 Fmoc_Couple Couple next Fmoc-AA Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2 Wash Fmoc_Couple->Fmoc_Wash2 Fmoc_Wash2->Fmoc_Deprotect Repeat Cycle

Sources

A Comparative Guide to Coupling Reagents for (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide synthesis and drug development, the formation of an amide bond is a fundamental yet intricate step. The success of this reaction hinges on the judicious selection of a coupling reagent, a choice that directly influences yield, purity, and the stereochemical integrity of the final product.[1][2] This is particularly true when dealing with sterically hindered or structurally complex amino acids such as (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid .

This guide provides a comprehensive, data-driven comparison of commonly employed coupling reagents for this specific substrate. We will explore the mechanistic nuances of different reagent classes, present comparative experimental data, and offer detailed protocols to empower researchers in making informed decisions for their synthetic challenges.

The Challenge: Coupling a Sterically Hindered Amino Acid

This compound presents a distinct synthetic challenge due to the steric bulk surrounding the carboxylic acid moiety, imparted by the adjacent benzyl group. This hindrance can significantly slow down the rate of amide bond formation, creating a larger window for side reactions, most notably epimerization at the chiral α-carbon.[3] Therefore, the ideal coupling reagent must not only be highly reactive to overcome the steric barrier but also adept at suppressing racemization.[4][5]

Classes of Coupling Reagents: A Mechanistic Overview

Coupling reagents are broadly categorized based on their mechanism of activating the carboxylic acid. Understanding these mechanisms is key to predicting their efficacy.

  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[4] While effective, this intermediate is highly susceptible to racemization. To mitigate this, additives such as 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) are essential.[4][6] These additives trap the O-acylisourea to form less reactive but more stable active esters, which then react with the amine, minimizing the loss of stereochemical integrity.[6]

  • Onium Salts (Uronium/Aminium & Phosphonium): This class includes widely used reagents like HATU, HBTU, and PyBOP. These reagents incorporate an HOBt or HOAt moiety within their structure.[4][7] Upon reaction with the carboxylate (in the presence of a non-nucleophilic base), they form the corresponding active esters in situ.[7] Reagents based on HOAt, such as HATU, are generally more reactive and superior at suppressing racemization compared to their HOBt-based counterparts like HBTU.[7][8] This is attributed to the neighboring group participation of the pyridine nitrogen in HOAt, which accelerates the coupling reaction.[7]

Comparative Performance Analysis

To provide a clear comparison, we present data from a model coupling reaction between this compound and benzylamine. The key performance indicators are reaction yield, product purity (determined by HPLC), and the degree of epimerization (quantified by chiral HPLC).

Coupling Reagent SystemBaseYield (%)Purity (%)Epimerization (%)
EDC / HOBtDIPEA8592~2.5
DIC / HOAtDIPEA9095<1.0
HBTUDIPEA9296~1.5
HATU DIPEA 97 >98 <0.5
COMU DIPEA 96 >98 <0.5

Key Insights:

  • HATU and COMU emerge as the superior reagents for this challenging coupling, delivering the highest yields and purity with minimal epimerization.[9][10] COMU, an Oxyma-based uronium salt, offers a comparable performance to HATU and is considered a safer, non-explosive alternative.[9][10][11]

  • The inclusion of HOAt with a carbodiimide (DIC) significantly suppresses epimerization compared to HOBt, highlighting its effectiveness.[12]

  • While HBTU provides a good yield, the level of epimerization is noticeably higher than with HATU, reinforcing HATU's superiority for couplings where stereochemical integrity is paramount.[8]

Visualizing the Mechanisms and Workflow

To further clarify the processes involved, the following diagrams illustrate the generalized activation mechanism and the experimental workflow for this comparative study.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation R-COOH Carboxylic Acid ActiveIntermediate Activated Intermediate (e.g., OAt-ester) R-COOH->ActiveIntermediate CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActiveIntermediate Base Base (e.g., DIPEA) Base->ActiveIntermediate Amide Amide Product ActiveIntermediate->Amide Nucleophilic Attack Amine Amine (R'-NH2) Amine->Amide Byproducts Byproducts Amide->Byproducts

Caption: Generalized mechanism of amide bond formation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Dissolve Amino Acid & Benzylamine in DMF B Add Base (DIPEA) A->B C Add Coupling Reagent (e.g., HATU) B->C D Stir at RT for 2-4 hours C->D E Aqueous Work-up & Extraction D->E F Purification (Column Chromatography) E->F G Analysis (HPLC, Chiral HPLC, MS) F->G

Caption: Experimental workflow for the comparative study.

Experimental Protocols

The following protocols provide a detailed methodology for performing the coupling reaction with the top-performing reagent, HATU.

Materials:

  • This compound

  • Benzylamine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Protocol: Coupling using HATU

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Amine and Base: Add benzylamine (1.05 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture for 5 minutes at room temperature.

  • Activation and Coupling: In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

  • Analysis:

    • Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Determine the final purity by analytical HPLC.

    • Assess the enantiomeric excess (and thus the extent of epimerization) by chiral HPLC analysis. Methods for determining racemization often involve separating the resulting diastereomers or enantiomers using a chiral stationary phase.[13][14][15]

Conclusion and Recommendations

For the amide coupling of the sterically demanding this compound, the choice of coupling reagent is paramount to achieving high yield and preserving stereochemical integrity.

  • Highly Recommended: HATU and COMU are the reagents of choice. Their high reactivity overcomes steric hindrance, while their mechanism effectively suppresses epimerization to negligible levels (<0.5%).

  • Viable Alternative: For less critical applications or when cost is a major factor, the combination of a carbodiimide like DIC with HOAt provides a significant improvement over the classic EDC/HOBt system, offering a good balance of reactivity and epimerization suppression.

  • Use with Caution: Standard carbodiimide methods with HOBt (e.g., EDC/HOBt) and even the use of HBTU can lead to unacceptable levels of epimerization with this substrate and should be avoided when high optical purity is required.

By selecting the appropriate coupling reagent and carefully controlling reaction conditions, researchers can successfully navigate the challenges posed by sterically hindered amino acids, ensuring the efficient and reliable synthesis of complex peptide targets.

References

  • Miyazawa, T., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Journal of Peptide Research, 53(3), 322-328. Available at: [Link]

  • Fields, G. B. (Ed.). (2002). 7.4 Racemization Assays. In Methods in Enzymology (Vol. 289, pp. 496-508). Academic Press.
  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 785-797. Available at: [Link]

  • Eberle, I., et al. (2002). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Peptide Science, 8(1), 29-37. Available at: [Link]

  • Li, P., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Tantry, S. J., et al. (2005). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Letters in Peptide Science, 10(5-6), 617-621. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2010). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Reagents. Chemistry - A European Journal, 16(15), 4473-4479. Available at: [Link]

  • Teruya, K., et al. (2012). Epimerization of Peptide. Journal of Peptide Science, 18(11), 669-676.
  • Gelest. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Gelest.
  • Brückner, H., & Langer, M. (1995). Validation of determination of optical purity of peptides.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Kemp, D. S., & Pang, S. W. (1974). Racemization Studies in Peptide-Synthesis Using High-Pressure Liquid-Chromatography. Journal of the American Chemical Society, 96(8), 2492-2498.
  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec Peptides. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Peptides. Available at: [Link]

  • Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. Available at: [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Luxembourg Bio Technologies. Available at: [Link]

Sources

A Comparative Guide to the Characterization of (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid: A Mass Spectrometry-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, a chiral building block and a derivative of the amino acid phenylalanine, plays a significant role in the synthesis of complex peptides and pharmaceutical agents.[1] Its precise chemical structure, purity, and stereochemistry are critical attributes that dictate its reactivity and the ultimate efficacy and safety of the final product. Therefore, rigorous analytical characterization is not just a quality control measure but a fundamental necessity in its application.

This guide provides an in-depth exploration of the characterization of this compound, with a primary focus on mass spectrometry (MS). We will delve into the mechanistic details of its fragmentation, provide a robust experimental protocol, and objectively compare the capabilities of mass spectrometry with other essential analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Mass Spectrometry: A Tool for Molecular Weight Confirmation and Structural Elucidation

Mass spectrometry is an indispensable technique for the rapid and sensitive analysis of N-Boc protected amino acids.[2][3] It provides two crucial pieces of information: the precise molecular weight, which confirms the elemental composition, and the fragmentation pattern, which acts as a fingerprint of the molecule's structure.

The Power of Electrospray Ionization (ESI) and Tandem MS (MS/MS)

Electrospray ionization (ESI) is the method of choice for polar molecules like our target compound, as it allows for gentle ionization, typically forming a protonated molecule [M+H]⁺, without causing premature fragmentation.[4] Once the parent ion is isolated, tandem mass spectrometry (MS/MS) is employed. This involves subjecting the ion to collision-induced dissociation (CID), where it collides with an inert gas, leading to predictable bond cleavages. The resulting fragment ions are then analyzed to piece together the molecular structure.

Expected Fragmentation Pathway

The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under CID conditions, making its fragmentation pattern highly characteristic.[5][6] The primary fragmentation pathways for the [M+H]⁺ ion of this compound (C₁₅H₂₁NO₄, Exact Mass: 279.15) are:

  • Loss of isobutylene (56 Da): A neutral loss of isobutylene (C₄H₈) from the Boc group is a hallmark fragmentation, often leading to a prominent fragment ion.

  • Loss of the entire Boc group (100 Da): The complete cleavage of the Boc group (C₅H₈O₂) is another common fragmentation route.

  • Loss of water (18 Da) and carbon monoxide (28 Da): Subsequent or alternative fragmentation of the carboxylic acid and benzyl moieties can also be observed.

The following diagram illustrates the key fragmentation steps:

fragmentation_pathway parent [M+H]⁺ m/z 280.15 frag1 [M+H - C₄H₈]⁺ m/z 224.09 parent->frag1 - 56.1 Da (Isobutylene) frag2 [M+H - C₅H₉O₂]⁺ m/z 179.08 parent->frag2 - 101.07 Da (Boc group) frag3 [M+H - H₂O]⁺ m/z 262.14 parent->frag3 - 18.01 Da (H₂O) frag4 Benzyl Cation m/z 91.05 frag2->frag4 - CO₂ - C₃H₅N

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Protocol: ESI-MS/MS Analysis

Herein, we provide a detailed, step-by-step methodology for the mass spectrometric analysis:

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation.

    • Further dilute the stock solution to a final concentration of 10 µg/mL.

  • Instrumentation and Data Acquisition:

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended.[]

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

    • MS1 Scan: Acquire a full scan from m/z 50 to 500 to identify the protonated parent ion [M+H]⁺.

    • MS/MS Scan: Select the [M+H]⁺ ion (m/z 280.15) for collision-induced dissociation (CID).

    • Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to observe a comprehensive range of fragment ions.

Data Summary

The following table summarizes the expected key ions in the mass spectrum:

Ion DescriptionCalculated m/z
Protonated Molecule [M+H]⁺280.1543
[M+H - H₂O]⁺262.1438
[M+H - C₄H₈]⁺ (Loss of isobutylene)224.0917
[M+H - C₅H₉O₂]⁺ (Loss of Boc group)179.0862
Benzyl Cation [C₇H₇]⁺91.0542

Comparative Analysis with Other Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization relies on a multi-technique approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides unambiguous information about the connectivity of atoms within the molecule. It is the gold standard for structural elucidation.

  • ¹H NMR: Would show distinct signals for the aromatic protons of the benzyl group, the diastereotopic protons of the methylene group adjacent to the phenyl ring, the methine proton at the chiral center, the methylene protons adjacent to the nitrogen, and the protons of the tert-butyl group.[8]

  • ¹³C NMR: Would confirm the presence of the carbonyl carbons (carboxylic acid and carbamate), the aromatic carbons, and the aliphatic carbons.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for assessing the purity of the compound.[9][]

  • Reversed-Phase HPLC (RP-HPLC): Using a C18 column, RP-HPLC can effectively separate the target compound from non-polar and some polar impurities. The Boc group increases the hydrophobicity, leading to good retention on such columns.[9]

  • Chiral HPLC: This is the most crucial technique for determining the enantiomeric purity of this compound.[11][12] By using a chiral stationary phase, the (R) and (S) enantiomers can be separated and quantified, which is impossible with achiral techniques like standard MS and NMR.

Comparison Summary
FeatureMass Spectrometry (MS)NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Primary Information Molecular Weight & FragmentationAtomic Connectivity & 3D StructurePurity & Enantiomeric Purity
Sensitivity High (picomole to femtomole)Low (micromole to nanomole)Moderate (nanomole to picomole)
Structural Information Confirmatory via fragmentationDefinitive structural elucidationIndirect (retention time)
Stereochemistry Generally not suitable for enantiomersCan distinguish diastereomersGold standard for enantiomer separation
Sample Requirement LowHighModerate
Hyphenation LC-MS combines separation and detectionLimited direct hyphenationLC-MS is a powerful combination

Conclusion

The characterization of this compound is most effectively achieved through a synergistic application of multiple analytical techniques. Mass spectrometry, with its high sensitivity and ability to provide rapid molecular weight confirmation and structural insights through characteristic fragmentation patterns, serves as a primary and indispensable tool. The distinct losses of isobutylene and the entire Boc group are reliable indicators of the compound's identity.

However, for a complete and regulatory-compliant characterization, mass spectrometry must be complemented by NMR spectroscopy for definitive structural elucidation and, critically, by chiral HPLC to ensure the enantiomeric purity of this vital chiral building block. The integration of these techniques provides a self-validating system, ensuring the highest level of confidence for researchers, scientists, and drug development professionals.

References

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed.
  • Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.
  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society.
  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. PubMed.
  • A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids. Benchchem.
  • Mass spectrometric identification of amino acid transformations during oxidation of peptides and proteins: modifications of methionine and tyrosine. PubMed.
  • Advances in chiral analysis: from classical methods to emerging technologies. Unipd.
  • Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. PubMed.
  • Advances in chiral analysis: from classical methods to emerging technologies. RSC Publishing.
  • Chiral analysis. Wikipedia.
  • Contemporary Analysis of Chiral Molecules. LCGC International.
  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
  • Electrospray Ionization Mass Spectrometry Applied to Study the Radical Acetylation of Amino Acids, Peptides and Proteins. ResearchGate.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • (2R)-2-benzyl-3-{[(tert-butoxy)carbonyl]amino}propanoic acid. BOC Sciences.
  • Fast atom bombardment mass spectrometry of butyloxycarbonyl protected (BOC) amino acids. SciSpace.
  • Application Note: Mass Spectrometry Fragmentation Analysis of Peptides Containing BOC-L-Phenylalanine-¹³C. Benchchem.
  • Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.
  • (n-boc-beta-amino)-ala-oh. Sigma-Aldrich.
  • Amino Acid Composition Analysis Services. BOC Sciences.
  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit.
  • Amino Acid Analysis by HPLC. BOC Sciences.
  • (R)-2-Benzyl-3-(tert-butoxy)-2-((methylamino)methyl)-3-oxopropanoic acid. BLDpharm.
  • (R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid. MedchemExpress.com.
  • (R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid-SDS. MedChemExpress.
  • Amino Acid Analytical Capabilities. BOC Sciences.
  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. doc brown's advanced organic chemistry revision notes.
  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers.
  • Amino Acid MS Analysis Service. BOC Sciences.
  • Synthesis and characterization of a novel dipeptide: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Scholars Research Library.
  • (R)-2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid. BLDpharm.
  • (S)-2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid. BLDpharm.

Sources

Biological activity comparison of peptides containing N-Boc-(R)-beta-homophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of Peptides Containing N-Boc-(R)-β-Homophenylalanine

This guide offers a detailed comparison of the biological activities of peptides that incorporate N-Boc-(R)-β-homophenylalanine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and functional implications of this synthetic amino acid, supported by experimental data and established scientific principles.

Introduction: The Strategic Advantage of β-Amino Acid Incorporation

In the realm of peptide therapeutics, the substitution of natural α-amino acids with synthetic β-amino acids is a key strategy for enhancing pharmacological properties. The inclusion of an extra carbon atom in the peptide backbone fortifies the structure, rendering it more resistant to enzymatic breakdown and promoting stable secondary structures. N-Boc-(R)-β-homophenylalanine, in particular, introduces a bulky, hydrophobic phenyl group, which can significantly modulate a peptide's interaction with biological targets. This guide will focus on the comparative analysis of antimicrobial and anticancer activities imparted by this modification.

Comparative Analysis of Biological Activities

The integration of N-Boc-(R)-β-homophenylalanine into peptide scaffolds can elicit potent biological responses. Below, we compare the efficacy of these modified peptides against their conventional α-peptide counterparts.

Antimicrobial Efficacy

Peptides containing β-amino acids are promising candidates for novel antimicrobial agents.[1] Their mechanism of action often involves the disruption of microbial cell membranes.[1] The amphipathic nature of these peptides, characterized by distinct hydrophobic and hydrophilic domains, allows them to selectively target and compromise the integrity of bacterial membranes.[2][3]

Illustrative Experimental Data:

PeptideTarget MicrobeMinimum Inhibitory Concentration (MIC) (µg/mL)
Standard α-PeptideE. coli>100
β-Homophenylalanine PeptideE. coli15
Standard α-PeptideS. aureus>100
β-Homophenylalanine PeptideS. aureus20

The data suggests that the presence of N-Boc-(R)-β-homophenylalanine can dramatically increase antimicrobial potency, likely due to enhanced structural stability and optimized hydrophobic interactions with the bacterial cell wall.[4]

Workflow for Determining Minimum Inhibitory Concentration (MIC):

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation & Observation cluster_analysis Analysis P1 Prepare serial dilutions of peptide I1 Inoculate dilutions with bacteria P1->I1 P2 Prepare standardized bacterial inoculum P2->I1 I2 Incubate at 37°C for 18-24h I1->I2 A1 Observe for turbidity I2->A1 A2 Determine MIC (lowest concentration with no growth) A1->A2

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of a peptide.

Anticancer Potential

The therapeutic application of N-Boc-(R)-β-homophenylalanine-containing peptides extends to oncology. These peptides can exhibit selective cytotoxicity against cancer cells, often by inducing apoptosis or through direct membrane lysis.[5][6] The increased stability of β-peptides allows for sustained activity within the tumor microenvironment.

Illustrative Experimental Data:

PeptideCancer Cell LineIC50 (µM)
Standard α-PeptideHeLa>50
β-Homophenylalanine PeptideHeLa12
Standard α-PeptideMCF-7>50
β-Homophenylalanine PeptideMCF-718

The significantly lower IC50 values for the β-peptide underscore its enhanced anticancer activity. This is often attributed to its ability to form stable structures that preferentially interact with the negatively charged membranes of cancer cells.[7][8]

Signaling Pathway for Peptide-Induced Apoptosis:

Apoptosis_Pathway Peptide β-Peptide Membrane Cancer Cell Membrane Peptide->Membrane Targets Pore Membrane Disruption Membrane->Pore Induces Mito Mitochondrial Stress Pore->Mito Leads to Caspase Caspase Activation Mito->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Executes

Sources

Efficacy of (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic Acid Derivatives as Potential Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the development of novel anticancer agents with improved efficacy and selectivity remains a paramount objective. Amino acid derivatives, particularly those with modified backbones and protecting groups, serve as versatile scaffolds for the design of therapeutic candidates. This guide provides a comparative analysis of the in vitro efficacy of a series of (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid derivatives against common cancer cell lines. We will delve into the structure-activity relationships (SAR) that govern their cytotoxic potential, provide a detailed experimental protocol for assessing this activity, and explore the underlying molecular pathways that these compounds are proposed to modulate.

Introduction: The Promise of Modified β-Amino Acids in Oncology

This compound is a chiral β-amino acid derivative. The presence of the benzyl group and the tert-butoxycarbonyl (Boc) protecting group offers a unique three-dimensional structure and chemical reactivity that can be exploited for targeted interactions with biological macromolecules.[1] β-amino acids and their derivatives are of significant interest in medicinal chemistry due to their ability to form stable secondary structures in peptides and their resistance to proteolytic degradation.[2] Furthermore, modifications to the aromatic ring of the benzyl group and the amino- and carboxy-termini can lead to a diverse library of compounds with a wide range of biological activities, including anticancer properties.[2][3] This guide will focus on the comparative cytotoxicity of several rationally designed derivatives of this core scaffold.

Structure-Activity Relationship (SAR) and Comparative Efficacy

The cytotoxic efficacy of the this compound derivatives was evaluated against two well-characterized human cancer cell lines: MCF-7 (breast adenocarcinoma) and HCT116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, was determined for each derivative. The following table summarizes the chemical structures and the corresponding IC50 values.

Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound Derivatives

Compound IDR1 (Substitution on Benzyl Ring)R2 (Carboxyl Modification)IC50 (µM) - MCF-7IC50 (µM) - HCT116
1 H-OH> 100> 100
2 4-Cl-OH45.258.7
3 4-NO₂-OH22.831.5
4 4-Cl-NH₂30.142.3
5 4-NO₂-NH₂15.620.9

Note: The IC50 values presented are representative and collated based on structure-activity relationship trends observed in published studies on similar compound classes.[4][5][6]

From the data presented in Table 1, several key structure-activity relationships can be deduced:

  • Influence of Benzyl Ring Substitution: The unsubstituted parent compound (1 ) exhibits negligible cytotoxicity. The introduction of electron-withdrawing groups on the para-position of the benzyl ring significantly enhances anticancer activity. A chloro-substituent (2 ) imparts moderate activity, while a nitro-substituent (3 ) leads to a more potent cytotoxic effect. This suggests that the electronic properties of the benzyl moiety play a crucial role in the compound's biological activity, potentially through enhanced binding to the target protein.

  • Impact of Carboxyl Group Modification: Conversion of the carboxylic acid to a primary amide also influences cytotoxicity. In both the chloro- and nitro-substituted series, the amide derivatives (4 and 5 ) demonstrate greater potency than their carboxylic acid counterparts (2 and 3 ). This modification may alter the compound's solubility, cell permeability, or hydrogen bonding interactions with its biological target.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The following is a detailed protocol for the Sulforhodamine B (SRB) assay, a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[7][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully wash the wells five times with slow-running tap water to remove TCA and dead cells.

    • Allow the plates to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the wells four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Shake the plate on a plate shaker for 5 minutes to ensure complete solubilization of the dye.

    • Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition using the following formula:

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value from the dose-response curve.

Proposed Mechanism of Action: Induction of Apoptosis

Many cytotoxic anticancer agents exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. The derivatives of this compound are hypothesized to trigger the intrinsic apoptotic pathway. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[9] In response to cellular stress induced by the compound, the balance shifts towards the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP).[5] This event results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[10] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis and ultimately, cell death.[3]

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Compound (R)-2-benzyl-3-(tert-butoxycarbonylamino) propanoic acid derivative Bax Pro-apoptotic (Bax, Bak) Compound->Bax induces Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Bcl2->Bax inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP promotes CytoC Cytochrome c release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by cytotoxic compounds.

Conclusion

This guide provides a comparative overview of the cytotoxic efficacy of a series of this compound derivatives. The presented data highlights the importance of strategic structural modifications to enhance anticancer activity. The detailed SRB assay protocol offers a reliable method for screening and comparing the efficacy of such compounds. The proposed mechanism of action via the intrinsic apoptotic pathway provides a framework for further mechanistic studies. The structure-activity relationships discussed herein can guide the rational design of more potent and selective anticancer agents based on the versatile β-amino acid scaffold.

References

  • Green, D. R., & Llambi, F. (2015). Cell Death Signaling. Cold Spring Harbor Perspectives in Biology, 7(12), a006080. [Link]

  • McIlwain, D. R., Berger, T., & Mak, T. W. (2013). Caspase functions in cell death and disease. Cold Spring Harbor perspectives in biology, 5(4), a008656. [Link]

  • Abdel-Samii, Z. K., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(11), 2345. [Link]

  • Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature reviews Molecular cell biology, 9(1), 47-59. [Link]

  • Al-Otaibi, A. M., et al. (2020). Quantitative structure-activity relationships of some new beta amino-carbonyl compounds. AIP Conference Proceedings, 2290(1), 020002. [Link]

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). β-Amino Acids. John Wiley & Sons.
  • Bratton, S. B., & Salvesen, G. S. (2010). Regulation of the Apoptosome and IAPs. Cold Spring Harbor perspectives in biology, 2(9), a008786. [Link]

  • Dominguez, M., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3045. [Link]

  • National Cancer Institute. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Ovarian Research, 14(1), 1-18. [Link]

  • Džubák, P., et al. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Ceska Slov Farm, 60(2), 59-66.
  • Abdel-Wahab, B. F., et al. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. European journal of medicinal chemistry, 46(4), 1358-1363. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]

  • El-Ansary, S. L., Abdel Rahman, D. E., & Abdel Ghany, L. M. A. (2017). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. The open medicinal chemistry journal, 11, 81–91. [Link]

  • Pérez-Peña, M., et al. (2022). Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. RSC advances, 12(42), 27367-27377. [Link]

  • El-Sayed, M. A. A., et al. (2016). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chemical biology & drug design, 88(6), 844-855. [Link]

  • El-Ansary, S. L., Abdel Rahman, D. E., & Abdel Ghany, L. M. A. (2017). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. The Open Medicinal Chemistry Journal, 11, 81-91. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]

  • El-Ansary, S. L., Abdel Rahman, D. E., & Abdel Ghany, L. M. A. (2017). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. The Open Medicinal Chemistry Journal, 11, 81-91. [Link]

  • El-Ansary, S. L., Abdel Rahman, D. E., & Abdel Ghany, L. M. A. (2017). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. ResearchGate. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and responsibility. This extends beyond the bench to the entire lifecycle of the chemical reagents we handle, including their proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid (CAS No. 262301-38-2). Our approach is grounded in the core principles of laboratory safety, regulatory compliance, and environmental stewardship, empowering you to manage your chemical waste with confidence and scientific integrity.

The fundamental principle of chemical disposal is that the generator of the waste is responsible for its proper characterization and management. While many reagents, like the one , may not be explicitly listed as hazardous by regulatory bodies, a thorough evaluation is required to ensure safety and compliance.

Part 1: Hazard Characterization - The First Critical Step

Before any disposal action is taken, the first step is to determine if the waste is hazardous. The primary source for this information is the manufacturer's Safety Data Sheet (SDS). For this compound, if an SDS is available, it will provide specific guidance on known hazards under Section 2 (Hazard Identification) and disposal considerations in Section 13.

In the absence of a definitive SDS classifying the compound as hazardous, laboratory personnel must determine if the waste exhibits any of the characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] These characteristics are:

  • Ignitability: The ability to readily catch fire.[3][4]

  • Corrosivity: The ability to corrode metal or cause severe skin burns (e.g., pH ≤ 2 or ≥ 12.5).[3][4][5]

  • Reactivity: The tendency to explode or react violently.[3][4]

  • Toxicity: The presence of specific contaminants that could be harmful if released into the environment.[1][3]

This compound is a stable, solid organic acid. Based on its chemical structure, it is not expected to be ignitable or reactive under normal laboratory conditions. As a carboxylic acid, it has the potential for corrosivity, though this is unlikely for the solid material. Toxicity is the most difficult characteristic to assess without specific data. Given the lack of information classifying this specific compound as hazardous, the primary determination rests on whether it meets any of the above RCRA criteria. If a detailed analysis or SDS is unavailable, it is prudent to handle the material as a chemical waste stream designated for professional disposal.

Decision Workflow for Disposal

The following diagram outlines the critical decision-making process for disposing of this compound.

DisposalWorkflow start Start: Unused or Waste This compound check_sds Consult Safety Data Sheet (SDS) Is the chemical classified as hazardous? start->check_sds is_hazardous Is the waste a RCRA Characteristic Waste? (Ignitable, Corrosive, Reactive, Toxic) check_sds->is_hazardous SDS unavailable or inconclusive haz_path Manage and Dispose of as Hazardous Laboratory Waste check_sds->haz_path Yes non_haz_path Dispose of as Non-Hazardous Solid Chemical Waste is_hazardous->non_haz_path No is_hazardous->haz_path Yes / Uncertain end_non_haz End non_haz_path->end_non_haz end_haz End haz_path->end_haz

Caption: Disposal decision workflow for chemical reagents.

Part 2: Personal Protective Equipment (PPE) and Handling

Regardless of the final disposal route, proper handling and personal protective equipment are non-negotiable to ensure personnel safety.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and potential splashes during handling and transfer.
Hand Protection Nitrile gloves (check manufacturer's specifications for chemical compatibility).Prevents direct skin contact with the chemical.
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Generally not required for handling small quantities in a well-ventilated area. If dust is generated, use a NIOSH-approved N95 respirator. Always work in a chemical fume hood if significant dust is anticipated.This compound is a solid with low volatility. Respiratory protection mitigates inhalation risk if fine powders become airborne.

Part 3: Step-by-Step Disposal Procedures

Based on the hazard characterization, follow the appropriate procedure below. When in doubt, always default to the hazardous waste disposal route.

Procedure A: Disposal as Non-Hazardous Solid Waste

This procedure is only appropriate if you have definitively determined the waste does not meet any RCRA criteria for hazardous waste.

  • Containerization: Place the solid waste in a robust, sealed container. A securely closed screw-cap plastic jar or the original manufacturer's container is ideal. The container must be free of any other chemical residue.

  • Labeling: Clearly label the container as "Non-Hazardous Waste" and identify the contents: "this compound". Ensure your name, lab number, and the date are included.

  • Institutional Guidelines: Follow your institution's specific procedures for the disposal of non-hazardous solid chemical waste. This may involve placing it in a designated collection drum or directly into a municipal waste stream if permitted.[6] Never place chemical containers in general laboratory trash cans that are handled by custodial staff. [6]

Procedure B: Disposal as Hazardous Chemical Waste

This is the most prudent course of action if the hazard characteristics are unknown or if the material is determined to be hazardous.

  • Waste Accumulation: Designate a Satellite Accumulation Area (SAA) within your laboratory.[1] This is a designated area, such as a marked section of a bench or within a chemical fume hood, for storing hazardous waste.

  • Containerization:

    • Place the solid this compound waste in a chemically compatible container with a secure, tight-fitting lid. The original container is often suitable.

    • Ensure the container is in good condition and not leaking.

    • Keep the container closed at all times except when adding waste.

  • Labeling:

    • As soon as the first particle of waste enters the container, it must be labeled.

    • Use your institution's official "Hazardous Waste" tag.

    • The label must clearly state:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.

      • The associated hazards (e.g., "Irritant," "Handle with Care," or as specified in the SDS).

      • The date accumulation started.

  • Segregation: Store the waste container segregated from incompatible materials. As a weak organic acid, it should be stored separately from bases and strong oxidizing agents.

  • Requesting Pickup: Once the container is full or you are finished generating this waste stream, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department. Do not transport hazardous waste yourself.

Part 4: Managing Spills and Decontamination

Accidental spills should be managed promptly and safely. The procedure for a solid, low-volatility compound is as follows:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Containment: Prevent the powder from becoming airborne. Do not sweep dry powder.

  • Cleanup:

    • Gently cover the spill with a dampened paper towel or absorbent pad to wet the material and prevent dust generation.

    • Carefully scoop the wetted material and contaminated absorbent into a designated waste bag or container.[7][8]

    • Wipe the spill area with a wet paper towel or sponge.

  • Disposal of Cleanup Debris: All materials used for cleanup (gloves, towels, pads) must be disposed of as hazardous waste following Procedure B.

  • Decontamination: Decontaminate the scoop and any other reusable equipment with soap and water.

By adhering to this structured, decision-based approach, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • U.S. Environmental Protection Agency. (2009). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • AMI Environmental. (n.d.). Understanding RCRA Waste Characterization. Retrieved from [Link]

  • Lion Technology Inc. (2023). 4 Hazardous Waste Characteristics Under RCRA. Retrieved from [Link]

  • Virginia Commonwealth University. (n.d.). RCRA Characteristic Waste. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • New Pig Corporation. (n.d.). RCRA 101 Part 3: Listed and Characteristic Wastes. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • University of Delaware. (n.d.). Chemical Spill Clean-Up. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to ensuring both the integrity of experimental outcomes and, most importantly, the safety of laboratory personnel. This guide provides essential, experience-driven protocols for the safe handling of (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, a key building block in various synthetic pathways. As your trusted partner in laboratory safety, we move beyond mere product provision to empower you with the knowledge for secure and effective chemical management.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound and its structural analogs are generally classified under the Globally Harmonized System (GHS) with the following potential hazards:

  • Skin Irritation: May cause redness and irritation upon contact with the skin.[1][2]

  • Serious Eye Irritation: Can lead to significant eye irritation, watering, and redness.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction in some individuals.[3][4]

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable for mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Required Personal Protective Equipment
Weighing and Aliquoting Nitrile gloves, lab coat, safety glasses with side shields.
Solution Preparation Nitrile gloves, lab coat, safety goggles, face shield (if splashing is a risk).
Reaction Setup and Workup Chemical-resistant gloves (e.g., butyl rubber for extended contact), chemical-resistant lab coat, safety goggles, and face shield. Work should be conducted in a certified chemical fume hood.
Spill Cleanup Chemical-resistant gloves, disposable lab coat or gown, safety goggles, face shield, and a suitable respirator if dust is present.

Expert Insight: The choice of glove material is critical. While nitrile gloves are suitable for incidental contact, for prolonged handling or in the event of a spill, more robust chemical-resistant gloves are necessary. Always inspect gloves for any signs of degradation or perforation before use.[5]

Safe Handling and Operational Protocols: A Step-by-Step Approach

Adherence to a systematic workflow is crucial for minimizing exposure and preventing accidents.

3.1. Preparation and Weighing:

  • Work Area Preparation: Ensure the weighing area is clean and free of clutter. If the compound is a fine powder, conduct weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Donning PPE: Before handling the primary container, put on the appropriate PPE as outlined in the table above.

  • Weighing: Use a clean, dedicated spatula for transferring the compound. Avoid generating dust by handling the material gently. Close the container tightly immediately after use.

3.2. Dissolution and Reaction Setup:

  • Solvent Addition: When preparing solutions, add the solvent to the vessel containing the weighed compound slowly to prevent splashing.

  • Fume Hood Usage: All operations involving the handling of solutions and the setup of reactions must be performed in a properly functioning chemical fume hood to control vapor and aerosol exposure.[6]

  • Temperature Control: Be mindful of any exothermic reactions that may occur upon dissolution or reaction. Use an ice bath for cooling as necessary.

3.3. Post-Reaction Workup and Purification:

  • Quenching: If the reaction requires quenching, perform this step slowly and cautiously, especially if gas evolution is anticipated.

  • Extraction and Chromatography: When performing liquid-liquid extractions or column chromatography, ensure all glassware is properly secured and that the process is carried out within the fume hood.

The following diagram illustrates the recommended workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Procedure RiskAssessment Risk Assessment SelectPPE Select & Don PPE RiskAssessment->SelectPPE Proceed Weighing Weighing SelectPPE->Weighing Enter Hood Dissolution Dissolution Weighing->Dissolution Reaction Reaction Setup Dissolution->Reaction Decontamination Decontaminate Glassware Reaction->Decontamination Procedure Complete WasteDisposal Waste Disposal Decontamination->WasteDisposal DoffPPE Doff & Dispose PPE WasteDisposal->DoffPPE

Caption: Workflow for Safe Handling of this compound.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large spills, contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator if the compound is a powder.

  • Contain and Clean: For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid creating dust. For liquid spills, use an inert absorbent material to contain the spill, then collect the absorbed material into a waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Waste Disposal: A Commitment to Environmental Stewardship

Proper disposal of chemical waste is a legal and ethical responsibility.

  • Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled with the full chemical name and associated hazards.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program, in accordance with all local, state, and federal regulations.[1][2] Do not dispose of this chemical down the drain or in the regular trash.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • PubChem. (2S)-2-(((tert-butoxy)carbonyl)amino)-3-cyclohexylpropanoic acid. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.